N-Isobutylformamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTTVNSXEHWZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-96-5 | |
| Record name | N-Isobutylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Isobutylformamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH86RX4EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Isobutylformamide: A Technical Guide for Researchers
CAS Number: 6281-96-5
This technical guide provides an in-depth overview of N-Isobutylformamide, catering to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its biological activities.
Core Chemical and Physical Properties
This compound, also known as N-(2-methylpropyl)formamide, is a colorless liquid with a characteristic odor.[1] It is a carboxamide that finds applications as a research chemical, a solvent, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 6281-96-5 | [2] |
| Molecular Formula | C5H11NO | [3] |
| Molecular Weight | 101.15 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 202.4 °C at 760 mmHg | [4] |
| Density | 0.885 g/cm³ at 25 °C | [1] |
| Solubility in Water | Soluble | [1] |
| Flash Point | 102.4 °C | |
| Refractive Index | 1.407 | |
| LogP (Octanol/Water Partition Coefficient) | 0.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 29.1 Ų | [3] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the N-formylation of isobutylamine.[1] This can be achieved through various procedures, with the reaction using formic acid being a common and practical approach.[5][6]
Experimental Protocol: N-Formylation of Isobutylamine with Formic Acid
This protocol describes a practical and convenient procedure for the N-formylation of isobutylamine using aqueous formic acid.[5]
Materials:
-
Isobutylamine
-
Aqueous 85% formic acid
-
Toluene
-
Dean-Stark trap
-
Standard reflux apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine isobutylamine (1.0 g) and toluene.
-
Add 1.2 to 2.0 equivalents of aqueous 85% formic acid to the mixture.[5]
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[5]
-
Continue refluxing for 4-9 hours, monitoring the reaction's completion by thin-layer chromatography (TLC) until the starting amine is no longer detectable.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene solvent using a rotary evaporator. The resulting crude this compound is often of sufficient purity for many applications.[5]
Purification (Optional): For higher purity, the crude product can be purified by fractional distillation under reduced pressure.[7]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Formamides, including this compound, have been identified as uncompetitive inhibitors of liver alcohol dehydrogenases (ADH).[8] This inhibitory action is of interest in structure-function studies and for the specific inhibition of alcohol metabolism.[8]
Mechanism of Inhibition of Horse Liver Alcohol Dehydrogenase (HLADH)
This compound acts as an uncompetitive inhibitor by binding to the enzyme-NADH complex.[8] This means that the inhibitor binds to a site on the enzyme that becomes available only after the substrate (in this case, the cofactor NADH) has bound to the active site. This binding forms a non-productive ternary complex, preventing the catalytic conversion of the substrate and thus inhibiting the enzyme's activity.
The ordered bi-bi mechanism is characteristic of HLADH, where the coenzyme (NADH or NAD+) binds first, followed by the substrate (alcohol or aldehyde).[9][10] this compound mimics the aldehyde substrate and binds to the enzyme-NADH complex, effectively halting the catalytic cycle.[8]
Caption: Uncompetitive inhibition of HLADH by this compound.
Safety and Toxicology
Conclusion
This compound is a valuable chemical compound with established synthesis routes and interesting biological activity as an enzyme inhibitor. This guide provides foundational knowledge for researchers working with this molecule, from its fundamental properties to practical experimental guidance and an understanding of its mechanism of action on a key metabolic enzyme. Further research into its toxicological profile and potential applications in medicinal chemistry is warranted.
References
- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scispace.com [scispace.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formamides mimic aldehydes and inhibit liver alcohol dehydrogenases and ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. N,N-DIISOBUTYLFORMAMIDE | 2591-76-6 [amp.chemicalbook.com]
N-Isobutylformamide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical and physical properties of N-Isobutylformamide, a versatile carboxamide compound. This document outlines its fundamental molecular characteristics and explores its application in synthetic chemistry, supported by relevant experimental context.
Core Molecular Data
This compound is a member of the formamide class of compounds, characterized by a formyl group attached to an isobutyl amine.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H11NO | PubChem[1], GSRS[2] |
| Molecular Weight | 101.15 g/mol | PubChem[1], GSRS[2], Cheméo[3], Benchchem[4] |
| IUPAC Name | N-(2-methylpropyl)formamide | PubChem[1] |
| CAS Number | 6281-96-5 | PubChem[1], Benchchem[4] |
Synthesis and Experimental Context
This compound serves as a model substrate in various chemical transformations, particularly in the study of C(sp³)–H bond activation, a significant challenge in organic synthesis.[4] The synthesis of N-substituted formamides like this compound is a fundamental process in organic chemistry, often serving as a method for introducing a protecting group for amines.
A common method for its synthesis is the acylation of isobutylamine with formic acid.[4] This reaction is a condensation process that results in the formation of a stable amide bond and a water molecule.[4]
Logical Relationship: Synthesis of this compound
The synthesis of this compound from isobutylamine and formic acid can be represented as a straightforward logical flow.
References
An In-depth Technical Guide to the Synthesis of N-Isobutylformamide from Isobutylamine and Formic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-isobutylformamide, a valuable amide intermediate, through the direct formylation of isobutylamine with formic acid. This reaction is a fundamental and straightforward method for creating the formamide functional group.
Reaction Principle
The synthesis of this compound from isobutylamine and formic acid is a classic example of N-formylation, a type of acylation reaction. The overall transformation is a condensation reaction where the nucleophilic amine group of isobutylamine attacks the carbonyl carbon of formic acid. This process results in the formation of a stable amide bond and a molecule of water as a byproduct.[1] The reaction is typically driven to completion by heating the mixture, often with azeotropic removal of the water that is formed.[2][3]
Reaction Pathway
The chemical transformation can be visualized as a direct nucleophilic acyl substitution.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
While various methods exist for N-formylation, direct synthesis using formic acid is often preferred for its simplicity and cost-effectiveness.[4] Below are detailed experimental protocols adapted from general procedures for the formylation of primary amines.
Protocol 1: Solvent-Free Synthesis at Elevated Temperature
This method is based on a green chemistry approach that avoids the use of solvents, simplifying the workup procedure.[1][2]
-
Reagents and Equipment:
-
Isobutylamine
-
Formic acid (85-90% aqueous solution)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Standard glassware for workup
-
-
Procedure:
-
In a round-bottom flask, combine isobutylamine (1.0 equivalent) and formic acid (1.2-2.0 equivalents).
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion (typically within a few hours), cool the reaction mixture to room temperature.
-
Quench the mixture by carefully pouring it over crushed ice.[5]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[5]
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining formic acid.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[5]
-
If necessary, purify the product further by distillation or column chromatography.
-
Protocol 2: Azeotropic Removal of Water with Toluene
This classic method utilizes a Dean-Stark apparatus to remove water as it is formed, driving the reaction equilibrium towards the product.[2][3][6]
-
Reagents and Equipment:
-
Isobutylamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, reflux condenser, and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add isobutylamine (1.0 g, 1 equivalent) and toluene.[6]
-
Add aqueous formic acid (85%, 1.0-1.2 equivalents).[6]
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (the temperature of the toluene azeotrope) and continue heating for 4-9 hours, or until no more water is collected in the Dean-Stark trap.[6]
-
Monitor the disappearance of the starting material by TLC.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the toluene under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps.[6]
-
If further purification is required, short column chromatography or distillation can be performed.[6]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the N-formylation of primary amines using formic acid, which are applicable to the synthesis of this compound.
| Parameter | Solvent-Free Method | Azeotropic (Toluene) Method | Catalyst/Additive Method |
| Isobutylamine:Formic Acid (molar ratio) | 1 : 1.2-2.0 | 1 : 1.0-1.2 | 1 : 2 |
| Temperature (°C) | 60 - 80 °C | Reflux (approx. 110 °C) | 60 - 70 °C |
| Reaction Time | 1 - 8 hours | 4 - 9 hours | 40 - 90 minutes |
| Solvent | None | Toluene | None |
| Catalyst/Additive | None | None | Iodine (I₂) or Melaminetrisulfonic acid (MTSA)[1][2] |
| Typical Yield | Good to Excellent (>85%)[2] | Excellent (>95%)[6] | High to Excellent (>90%)[1][2] |
| Workup | Aqueous quench and extraction | Solvent evaporation | Varies with catalyst |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for this compound synthesis.
References
An In-depth Technical Guide to the Physical Properties of N-Isobutylformamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-Isobutylformamide. The information is presented to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries.
Introduction
This compound, with the CAS number 6281-96-5, is a monoalkyl-substituted amide.[1][2] Like other amides, its physical characteristics, such as a relatively high boiling point and water solubility, are influenced by the polarity of the amide group and its capacity for hydrogen bonding.[3][4][5] These properties make it a subject of interest as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its key physical constants, the methodologies for their determination, and a visual representation of a standard experimental workflow.
Core Physical Properties
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C5H11NO | [1][6][7] |
| Molecular Weight | 101.15 g/mol | [1][6][7] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 173-175 °C | [1] |
| Density | 0.94 g/cm³ | [1] |
| Solubility in Water | Soluble | [1] |
| CAS Number | 6281-96-5 | [1][6][7] |
| InChI Key | XCTTVNSXEHWZBI-UHFFFAOYSA-N | [1][7] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of liquid organic compounds like this compound are outlined below. These represent standard laboratory procedures.
3.1. Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] A common and effective method for its determination involves the use of a Thiele tube or an aluminum block heating apparatus.[1][6]
-
Apparatus: Thiele tube or aluminum block, thermometer, small fusion tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and the liquid sample (this compound).
-
Procedure:
-
A small quantity of this compound is placed into the fusion tube.
-
The capillary tube is placed into the fusion tube with its open end submerged in the liquid and the sealed end protruding above the surface.[1][6]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in the Thiele tube or aluminum block and heated gently and uniformly.[1][2]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point of the liquid.[1][8]
-
Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.[6][8]
-
3.2. Determination of Density (Gravimetric Method)
The density of a liquid is its mass per unit volume.[9] A straightforward and accurate method for determining the density of a liquid involves weighing a known volume.
-
Apparatus: A pycnometer (a glass flask with a precise volume) or a graduated cylinder, and an analytical balance.[10]
-
Procedure:
-
The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using the analytical balance.[11]
-
The container is then filled with a known volume of this compound.
-
The mass of the container with the liquid is measured.[11]
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.[11]
-
The density is calculated by dividing the mass of the liquid by its known volume.[9][12]
-
3.3. Determination of Solubility in Water
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound in water, this is a qualitative or quantitative assessment.
-
Apparatus: Test tubes, graduated pipettes, and the liquid sample.
-
Procedure for Qualitative Determination:
-
A small, measured volume of this compound (e.g., 0.05 mL) is placed in a test tube.[13]
-
A measured volume of water (e.g., 0.75 mL) is added in small portions.[13]
-
After each addition of water, the test tube is vigorously shaken.[13]
-
The mixture is observed for homogeneity. If a single, clear phase results, the substance is considered soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the boiling point of this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. mt.com [mt.com]
- 11. quora.com [quora.com]
- 12. Lesson 3.3: Density of Water - American Chemical Society [acs.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of N-Isobutylformamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Isobutylformamide (CAS No: 6281-96-5), a valuable building block in organic synthesis and pharmaceutical development.[1][2] This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and data from related compounds. These values serve as a reference for the identification and characterization of this molecule.
Table 1: ¹H NMR Spectroscopic Data (Expected Values)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Formyl-H) | ~8.0 - 8.2 | Singlet (s) | - |
| H-2 (N-CH₂) | ~3.0 - 3.2 | Triplet (t) | ~6-7 |
| H-3 (CH) | ~1.7 - 1.9 | Multiplet (m) | - |
| H-4 (NH) | ~5.5 - 6.5 | Broad Singlet (br s) | - |
| H-5 (CH₃) | ~0.9 - 1.0 | Doublet (d) | ~6-7 |
Table 2: ¹³C NMR Spectroscopic Data (Expected Values)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~160 - 165 |
| C-2 (N-CH₂) | ~45 - 50 |
| C-3 (CH) | ~28 - 32 |
| C-4 (CH₃) | ~19 - 22 |
Table 3: IR Spectroscopic Data (Expected Absorptions)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | 1630 - 1690 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
Table 4: Mass Spectrometry Data (Expected Fragments)
| m/z | Proposed Fragment |
| 101 | [M]⁺ (Molecular Ion) |
| 58 | [CH₃CH(CH₃)CH₂NH]⁺ |
| 44 | [H₂N=CHOH]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Ensure the final sample height in the tube is approximately 4-5 cm.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl₃ (referenced to δ 7.26 ppm) or other appropriate deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise)
-
Temperature: 298 K
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher frequency for ¹³C NMR.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃ (referenced to δ 77.16 ppm) or other appropriate deuterated solvent.
-
Acquisition Parameters:
-
Spectral Width: ~200-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 128 or more (adjust for desired signal-to-noise)
-
Temperature: 298 K
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
Mount the salt plates in the spectrometer's sample holder.
2. Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Apply a small drop of this compound directly onto the crystal surface.
-
Acquire the spectrum.
3. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty sample compartment (or clean ATR crystal) should be collected prior to the sample scan.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a pure sample, direct infusion via a syringe pump or introduction via a heated probe can be used.
-
For mixtures, separation by Gas Chromatography (GC) prior to MS analysis is recommended.
2. Ionization (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
3. Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.
-
Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis of a chemical sample.
Caption: Correlation of this compound's structure with its expected spectroscopic signals.
References
Solubility of N-Isobutylformamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Isobutylformamide in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information and data for structurally related compounds to infer its likely solubility profile. Furthermore, a detailed experimental protocol for determining solubility via the shake-flask method is provided, alongside a visual workflow to aid in experimental design.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of the amide functional group, which can act as both a hydrogen bond donor and acceptor. The isobutyl group, however, introduces a non-polar hydrocarbon character to the molecule. Therefore, its solubility will be a balance between these two features.
Solubility Profile of this compound and Related Compounds
Table 1: Qualitative Solubility of this compound and Its Isomers
| Compound Name | Molecular Formula | Structure | Qualitative Solubility |
| This compound | C₅H₁₁NO | Expected to be soluble in polar organic solvents. | |
| N-Butylformamide | C₅H₁₁NO | Soluble in water and most organic solvents.[1] | |
| N-t-Butylformamide | C₅H₁₁NO | Soluble in water and common hydrocarbon solvents.[2] |
The solubility of amides is influenced by their ability to form hydrogen bonds. Generally, amides with five or fewer carbon atoms are soluble in water.[3] Given that this compound has five carbon atoms, it is expected to be water-soluble. Its solubility in organic solvents will be highest in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) and lower in non-polar solvents (e.g., hexane).
To provide further context, the solubility of formamide, the parent compound of this class, is presented in Table 2.
Table 2: Solubility of Formamide in Various Solvents
| Solvent | Classification | Solubility of Formamide |
| Water | Polar Protic | Miscible |
| Methanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Acetic Acid | Polar Protic | Miscible |
| Dioxane | Polar Aprotic | Miscible |
| Ethylene Glycol | Polar Protic | Miscible |
| Glycerol | Polar Protic | Miscible |
| Phenol | Polar Protic | Miscible |
| Diethyl Ether | Non-polar | Very Slightly Soluble |
| Benzene | Non-polar | Very Slightly Soluble |
Data for formamide is provided as a reference for the general solubility of small amides.
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid phase.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is crucial to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents remains to be extensively documented in publicly accessible literature, its chemical structure and the properties of related amides suggest it is likely soluble in polar organic solvents. For drug development and research applications requiring precise solubility values, experimental determination is essential. The provided shake-flask method offers a robust and reliable protocol for obtaining such data. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed solvent selection and facilitating further experimental investigation.
References
An In-depth Technical Guide to N-Isobutylformamide: Safety Data Sheet and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological properties of N-Isobutylformamide. The information is intended to support laboratory safety protocols and risk assessments in research and development settings.
Chemical and Physical Properties
This compound is a carboxamide compound with the molecular formula C5H11NO.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Faint, slight | [4] |
| Boiling Point | 482.22 K (209.07 °C) (Joback Calculated) | [5] |
| Flash Point | 111 °C (231.8 °F) | [4][6] |
| Density | 1.003 g/cm³ | [4] |
| Vapor Density | 3.53 (Air = 1.0) | [7] |
| Vapor Pressure | 0.2 mbar @ 20 °C | [4] |
| Water Solubility | Log10 of Water solubility in mol/l = -0.66 (Crippen Calculated) | [5] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.229 (Crippen Calculated) | [5] |
| Autoignition Temperature | 425 °C (797 °F) | [6] |
| CAS Number | 6281-96-5 | [1] |
| SMILES | CC(C)CNC=O | [1][2] |
| InChI | InChI=1S/C5H11NO/c1-5(2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7) | [1][2] |
Toxicological Data
The toxicological profile of this compound indicates that it is harmful in contact with skin and may cause damage to fertility or an unborn child.[8] It is classified as a neurotoxin that can cause acute solvent syndrome.[9] Quantitative toxicity data is summarized in Table 2.
Table 2: Toxicological Properties of this compound
| Endpoint | Value | Species | Route | Source |
| LD50 (Oral) | 3,064 mg/kg | Rabbit | Oral | [7] |
| Acute Dermal Toxicity | Category 3: Toxic in contact with skin | - | Dermal | [3] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | - | Oral | [3][10] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | - | - | [3] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2: Causes serious eye damage/irritation | - | - | [3][7][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | - | Inhalation | [7] |
| Reproductive Toxicity | May damage fertility or the unborn child | - | - | [8] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for quick identification of the risks.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids | H225: Highly flammable liquid and vapor | 🔥 |
| Acute toxicity, Dermal | H312: Harmful in contact with skin | ❗ |
| Skin corrosion/irritation | H315: Causes skin irritation | ❗ |
| Serious eye damage/eye irritation | H318/H319: Causes serious eye damage/irritation | ❗, corrosive |
| Acute toxicity, Inhalation | H332: Harmful if inhaled | ❗ |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | ❗ |
| Reproductive toxicity | H360: May damage fertility or the unborn child | Health Hazard |
Note: The specific pictograms may vary slightly between suppliers.
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound in a laboratory setting is paramount. The following workflow outlines the necessary precautions.
Caption: A workflow diagram for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
References
- 1. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. N-Butylformamide | C5H11NO | CID 13376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
A Theoretical Exploration of the Conformational Landscape and Spectroscopic Properties of N-Isobutylformamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutylformamide is a simple amide that serves as a fundamental model for understanding the structural characteristics of more complex molecules, including peptides and pharmaceuticals. The presence of the amide linkage, coupled with the flexible isobutyl group, gives rise to a rich conformational landscape governed by a subtle interplay of steric and electronic effects. Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the geometries, relative stabilities, and vibrational signatures of the various conformers of this compound. This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of this compound, presenting key data in a structured format and detailing the computational methodologies involved.
Conformational Isomerism in this compound
The primary source of conformational isomerism in this compound arises from the restricted rotation around the amide C-N bond, which exhibits partial double bond character. This leads to the existence of cis and trans isomers, defined by the relative orientation of the carbonyl hydrogen and the isobutyl group. Further conformational diversity is introduced by the rotation around the N-C and C-C single bonds of the isobutyl moiety.
The primary rotational isomers of this compound are depicted in the diagram below, showcasing the cis and trans configurations of the amide bond, which are the most significant in determining the molecule's overall shape and energy.
An In-depth Technical Guide on the Discovery and History of N-Isobutylformamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Isobutylformamide, covering its historical context, synthesis, chemical and physical properties, and key experimental protocols for its preparation and characterization.
Introduction and Historical Context
This compound, systematically named N-(2-methylpropyl)formamide, belongs to the class of carboxamides. While the specific date of its initial synthesis and the identity of its discoverer are not prominently documented in readily available historical records, its history is intrinsically linked to the broader development of formamide chemistry.
Formamides are significant intermediates in organic synthesis, with their structural motifs present in numerous biologically important compounds.[1] The formyl group serves as a crucial protecting group for amines in peptide synthesis and sees widespread application in pharmaceutical research.[1] The historical context of formamide synthesis dates back to early concepts of prebiotic chemistry, where formamide was proposed as a key intermediate in the formation of amino acids from simpler molecules like hydrogen cyanide (HCN).[1]
The synthesis of N-alkylformamides, including this compound, has long been established through classical organic reactions. These methods primarily involve the N-formylation of the corresponding amine, in this case, isobutylamine.
Physicochemical Properties
This compound is a clear, colorless liquid under standard conditions. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem |
| Molecular Weight | 101.15 g/mol | PubChem[2] |
| CAS Number | 6281-96-5 | Benchchem[1] |
| IUPAC Name | N-(2-methylpropyl)formamide | PubChem[2] |
| Appearance | Colorless liquid | --- |
| Boiling Point | Not specified | --- |
| Melting Point | Not specified | --- |
| Density | Not specified | --- |
Table 2: Chemical and Computational Properties of this compound
| Property | Value | Source |
| XLogP3 | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 101.084063974 Da | PubChem[2] |
| Monoisotopic Mass | 101.084063974 Da | PubChem[2] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |
| Heavy Atom Count | 7 | PubChem |
| Complexity | 55.3 | PubChem |
Synthesis of this compound
The primary and most straightforward method for the synthesis of this compound is the nucleophilic acyl substitution reaction between isobutylamine and a formylating agent, typically formic acid.
The following diagram illustrates the general workflow for the synthesis of this compound from isobutylamine and formic acid.
Caption: Synthesis workflow for this compound.
This protocol is a generalized procedure based on established methods for the N-formylation of primary amines using formic acid.[3][4]
Materials:
-
Isobutylamine
-
Formic acid (85-90%)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, combine isobutylamine (1.0 eq) and toluene.
-
To this mixture, add formic acid (1.0-1.2 eq).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis.
-
Continue heating until the starting material (isobutylamine) is no longer detectable by TLC. This typically takes 4-9 hours.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for many applications.
-
If further purification is required, the residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
This protocol provides a general guideline for the GC-MS analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The temperature of the column is gradually increased (temperature programming) to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized (e.g., by electron impact), causing them to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, provides a molecular fingerprint of the compound. The molecular ion peak (if observed) corresponds to the molecular weight of this compound. The fragmentation pattern can be compared with library spectra for confirmation.
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Place the NMR tube in the spectrometer.
-
Acquire the proton (¹H) NMR spectrum.
-
Expected signals for this compound would include:
-
A doublet for the methyl protons of the isobutyl group.
-
A multiplet for the methine proton of the isobutyl group.
-
A doublet of doublets or a triplet for the methylene protons adjacent to the nitrogen.
-
A singlet or a broad signal for the formyl proton.
-
A broad signal for the N-H proton.
-
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire the carbon-13 (¹³C) NMR spectrum.
-
Expected signals would correspond to the different carbon environments in the molecule, including the carbonyl carbon of the formamide group and the carbons of the isobutyl group.
-
-
Data Analysis: Analyze the chemical shifts, integration, and splitting patterns of the signals in both spectra to confirm the structure of this compound. For example, in the ¹H NMR spectrum of a related compound, N-isobutyl-N-(p-tolyl)formamide in CDCl₃, the isobutyl protons appear as a multiplet at δ 1.81 ppm and a doublet at δ 0.87 ppm.[5]
Table 3: Representative NMR Data for an this compound Derivative
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Formyl (CHO) | 8.35 (s) | 162.8 |
| Isobutyl CH | 1.81 (m) | 26.6 |
| Isobutyl CH₂ | 3.63 (d, J = 7.5 Hz) | 51.7 |
| Isobutyl CH₃ | 0.87 (d, J = 6.6 Hz) | 20.0 |
| *Data for N-isobutyl-N-(p-tolyl)formamide in CDCl₃[5] |
Logical Relationships in Synthesis and Characterization
The synthesis and characterization of this compound follow a logical progression, as depicted in the diagram below.
Caption: Logical flow from synthesis to characterization.
Conclusion
This compound, while not having a widely celebrated discovery story, is a compound of interest due to its relationship with the broader class of formamides, which are vital in various fields of chemistry. Its synthesis is straightforward, primarily relying on well-established N-formylation techniques. The characterization methods outlined in this guide provide a robust framework for confirming its identity and purity, essential for its application in research and development. This technical guide serves as a foundational resource for professionals working with or interested in the synthesis and properties of this compound.
References
- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 2. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Quantum Chemical Calculations for N-Isobutylformamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isobutylformamide is a secondary amide with applications in organic synthesis and potential relevance in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and metabolic fate. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico approach to elucidate these properties. This technical guide outlines the theoretical background, computational methodology, and expected outcomes of quantum chemical calculations on this compound. While specific experimental and computational data for this compound is sparse in publicly available literature, this guide leverages data from closely related N-alkylformamides to provide a representative and practical framework for researchers.
Introduction to Quantum Chemical Calculations for Amides
Amides are fundamental functional groups in chemistry and biology, forming the backbone of peptides and proteins. The planarity of the amide bond, arising from resonance, governs the conformational preferences and reactivity of these molecules. Quantum chemical calculations offer a detailed picture of the electronic structure and potential energy surface of amides like this compound.
These calculations are instrumental in:
-
Determining Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformers.
-
Analyzing Vibrational Spectra: Assigning theoretical vibrational frequencies to experimentally observed infrared (IR) and Raman spectra.
-
Investigating Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.
-
Mapping Electrostatic Potential: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack and non-covalent interactions.
-
Calculating Atomic Charges: Quantifying the partial charges on each atom to understand the molecule's polarity and interaction with its environment.
Computational Methodology
This section details a robust and widely used computational protocol for studying N-alkylformamides, which can be directly applied to this compound.
Software
A variety of quantum chemistry software packages can be employed for these calculations. A popular choice is the Gaussian suite of programs.
Theoretical Level
Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for molecules of this size.[1] A commonly used functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. For a more accurate description of non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 may be considered.
Basis Set
The Pople-style basis set, 6-311++G(d,p), is a suitable choice for providing accurate results for geometry optimizations and electronic property calculations of N-alkylformamides. The inclusion of diffuse functions (++) is important for describing the lone pairs on oxygen and nitrogen, while polarization functions (d,p) allow for more flexibility in describing the electron density distribution.
Computational Steps
A typical computational workflow for analyzing this compound is as follows:
-
Conformational Search: Due to rotation around the C-N and N-C(isobutyl) bonds, this compound can exist in different conformations (e.g., cis and trans isomers with respect to the amide bond). A preliminary conformational search using a lower level of theory or molecular mechanics can identify potential low-energy structures.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization at the chosen DFT level (e.g., B3LYP/6-311++G(d,p)). This process finds the minimum energy structure for each conformer.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule.
-
-
Electronic Property Calculations: Single-point energy calculations on the optimized geometries are performed to obtain various electronic properties, including HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.
-
Solvation Effects: To model the behavior of this compound in a particular solvent, the Polarizable Continuum Model (PCM) can be employed during the calculations.
Predicted Data for N-Alkylformamides (Representative)
Optimized Geometric Parameters
The following table summarizes the key optimized geometric parameters for the trans and cis conformers of N-methylformamide. The trans conformer is generally found to be the more stable isomer.
| Parameter | trans-N-Methylformamide | cis-N-Methylformamide |
| Bond Lengths (Å) | ||
| C=O | 1.225 | 1.228 |
| C-N | 1.365 | 1.370 |
| N-C(methyl) | 1.455 | 1.460 |
| Bond Angles (°) ** | ||
| O=C-N | 124.8 | 124.5 |
| C-N-C(methyl) | 121.5 | 120.9 |
| Dihedral Angles (°) ** | ||
| O=C-N-C(methyl) | 180.0 | 0.0 |
Calculated Vibrational Frequencies
The table below lists some of the key calculated vibrational frequencies for trans-N-methylformamide and their corresponding assignments. Note that calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental values.
| Frequency (cm⁻¹) | Assignment |
| ~3450 | N-H stretch |
| ~2950 | C(methyl)-H stretch |
| ~1720 | C=O stretch (Amide I) |
| ~1540 | N-H bend (Amide II) |
| ~1380 | C-N stretch |
Electronic Properties
The electronic properties of N-alkylformamides provide insight into their reactivity.
| Property | Value (for trans-N-Methylformamide) |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.8 D |
Interpretation:
-
HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
-
Mulliken Charges: The calculated Mulliken charges typically show a significant negative charge on the oxygen atom and a positive charge on the carbonyl carbon, consistent with the resonance structure of the amide bond. This indicates the carbonyl oxygen is a primary site for electrophilic attack and hydrogen bonding.
Experimental Protocols
This section provides a general, detailed methodology for the synthesis and purification of this compound.
Synthesis of this compound via N-Formylation
This protocol is based on the common method of N-formylation of a primary amine with formic acid.
Materials:
-
Isobutylamine
-
Formic acid (88-95%)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add isobutylamine (1.0 mol) and toluene (100 mL).
-
Addition of Formic Acid: Slowly add formic acid (1.1 mol) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch).
-
Mass Spectrometry (MS): To determine the molecular weight.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Isobutylformamide: Synthesis, Properties, and Future Research Directions
This compound, a simple N-substituted formamide, represents a versatile yet underexplored molecule in chemical and pharmaceutical research. While formamide derivatives are recognized for their significance as synthetic intermediates and their potential biological activities, this compound itself remains a subject ripe for investigation.[1] This technical guide consolidates the current knowledge on this compound, providing detailed experimental protocols and outlining promising avenues for future research, particularly in synthetic chemistry and drug discovery.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule's properties is critical for its application in research. This compound is a small, achiral molecule with defined physical and chemical characteristics.[2][3]
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | N-(2-methylpropyl)formamide | PubChem[4] |
| Synonyms | This compound, NSC-5940 | PubChem[4] |
| CAS Number | 6281-96-5 | PubChem[4] |
| Molecular Formula | C₅H₁₁NO | PubChem[4] |
| Molecular Weight | 101.15 g/mol | PubChem[4] |
| Canonical SMILES | CC(C)CNC=O | PubChem[4] |
| InChIKey | XCTTVNSXEHWZBI-UHFFFAOYSA-N | PubChem[4] |
| XLogP3 | 0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Table 2: Experimental and Spectroscopic Data
| Data Type | Value / Information | Source |
| Kovats Retention Index | Standard non-polar: 1014 | PubChem[4] |
| Standard polar: 1759 | PubChem[4] | |
| 15N NMR Spectroscopy | Chemical shift and spin-spin coupling data are available. | PubChem[4] |
| GC-MS | Gas Chromatography-Mass Spectrometry data is available. | PubChem[4] |
| IR Spectra | Vapor Phase Infrared Spectra are available. | PubChem[4] |
Synthesis Methodologies and Experimental Protocols
The synthesis of this compound can be achieved through several pathways, ranging from traditional condensation reactions to modern, sustainable methods.
N-Formylation of Isobutylamine with Formic Acid
This is the most direct and classical method, involving a condensation reaction that eliminates a water molecule.[1]
Caption: General workflow for the N-formylation of isobutylamine.
Experimental Protocol: Direct N-Formylation
-
Apparatus Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: To the flask, add isobutylamine (1.0 eq, e.g., 7.31 g, 0.1 mol) followed by an excess of formic acid (3.0 to 6.0 eq, e.g., 13.8 g, 0.3 mol). The reaction can be run neat or with a solvent like chloroform.[5]
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-18 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess formic acid and solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize remaining acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: If necessary, purify the product further by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Green Synthesis using Deep Eutectic Solvents (DES)
Modern approaches focus on sustainability. The use of a Deep Eutectic Solvent (DES), such as one composed of choline chloride and tin(II) chloride (ChCl·2SnCl₂), can dramatically increase reaction efficiency. While specific data for this compound is not available, analogous N-formylation of amines like aniline and benzylamine achieve yields of 98% in as little as 15-20 minutes at 70°C.[1] This presents a significant area for optimization research.
Potential Research Area 1: Advanced Synthetic Applications
A key area of modern synthetic chemistry is the activation of otherwise inert C-H bonds. While this compound itself has not been the primary focus, its derivative, N-(2,6-diisopropylphenyl)-N-isobutylformamide , has served as a critical model substrate in studies of tertiary C(sp³)–H activation.[1]
This research demonstrates that a Ni-Al bimetallic catalyst can facilitate a dual C-H annulation, where both the formyl C(sp²)-H and the isobutyl C(sp³)-H bonds of the substrate react with an alkyne. This complex transformation results in the formation of δ-lactams with a quaternary carbon center, achieving yields up to 98%.[1]
Caption: Catalytic cycle for Ni-Al mediated dual C-H annulation.
This work opens several research questions for this compound and its derivatives:
-
Can simpler this compound derivatives (without the bulky diisopropylphenyl group) undergo similar C-H activation?
-
What is the scope of alkynes and other coupling partners for this transformation?
-
Can this methodology be applied to the synthesis of novel heterocyclic scaffolds for medicinal chemistry?
Potential Research Area 2: Biological and Pharmacological Screening
While the broader class of formamides has been investigated for antimicrobial, anti-inflammatory, and anticancer properties, there is a notable lack of public data on the specific biological activity of this compound.[1] Its reported natural occurrence in the bacterium Salinispora pacifica suggests it may play a biological role, making this an untapped area of research.[4]
A logical first step is to perform a general cytotoxicity screen against a panel of human cancer cell lines and a normal cell line to establish a baseline toxicity profile and identify any potential for selective anticancer activity.
Caption: Proposed experimental workflow for an MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 1 mM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
A positive result from this initial screen would warrant further investigation into the mechanism of action, such as cell cycle analysis, apoptosis assays, or specific enzyme inhibition studies.[1]
Conclusion
This compound stands as a molecule with significant untapped potential. While its fundamental chemical properties are known, its application in advanced synthesis and its biological profile are largely unexplored. Key research opportunities lie in leveraging its structure for novel C-H activation reactions to build complex molecular architectures and in conducting systematic biological screenings to uncover potential therapeutic applications. The protocols and data presented in this guide serve as a foundational resource for researchers poised to explore these exciting frontiers.
References
An In-depth Technical Guide to the Chemical Reactivity Profile of N-Isobutylformamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of N-Isobutylformamide, a versatile building block in organic synthesis. The document details its synthesis, key reactions such as hydrolysis, reduction, and C-H bond activation, and essential safety information. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's chemical behavior, supported by experimental protocols and clear data presentation.
Introduction
This compound, with the chemical formula C5H11NO, is a carboxamide that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure, featuring an isobutyl group attached to a formamide moiety, provides unique reactivity that is of significant interest in modern organic synthesis. Understanding its chemical profile is crucial for its effective application in research and development. Formamides, in general, are important intermediates, and the formyl group can act as a protecting group for amines in peptide synthesis.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C5H11NO | [1][3][4] |
| Molecular Weight | 101.15 g/mol | [1][4][5] |
| CAS Number | 6281-96-5 | [1][3][5] |
| IUPAC Name | N-(2-methylpropyl)formamide | [1] |
| Boiling Point | 482.22 K (Joback Calculated) | [5] |
| logP (Octanol/Water) | 1.229 (Crippen Calculated) | [5] |
| Appearance | Liquid | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established and modern synthetic routes.
The most direct method for synthesizing this compound is the N-formylation of isobutylamine. This typically involves the reaction of isobutylamine with formic acid or its derivatives. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the formylating agent, followed by the elimination of a water molecule to form the amide bond.[2] To improve reaction rates, more reactive formic acid derivatives like acyl chlorides or anhydrides can be used.[2]
Reductive amination pathways, such as the Leuckart-Wallach reaction, offer an alternative route. This method involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. For this compound synthesis, this would involve the reductive amination of a suitable carbonyl compound with a formylating agent present.[2]
Modern synthetic chemistry emphasizes efficiency and sustainability.
-
Catalytic Methods: Heterogeneous catalysts, such as those based on cobalt, have been shown to be effective for the N-formylation of amines with CO2, offering high activity and selectivity.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction between isobutyraldehyde and a formylating agent, with reactions completing in as little as 2-15 minutes at temperatures between 160-200°C.[2]
-
Solvent-Free Conditions: A green chemistry approach involves the N-formylation of amines using a catalytic amount of molecular iodine (I2) with formic acid at 70°C under solvent-free conditions, achieving high yields.[2]
| Method | Reagents/Catalyst | Conditions | Yield | Reference |
| N-Formylation | Isobutylamine, Formic Acid | Heating | Good | [2] |
| Microwave-Assisted | Isobutyraldehyde, Formylating Agent | 160-200°C, 2-15 min | High | [2] |
| Solvent-Free N-Formylation | Isobutylamine, Formic Acid, I2 (cat.) | 70°C | Up to 94% | [2] |
| Dual C-H Annulation | N-(2,6-diisopropylphenyl)-N-isobutylformamide, Alkyne, Ni-Al bimetallic catalyst | - | Up to 98% | [2] |
Objective: To synthesize this compound from isobutylamine and formic acid.
Materials:
-
Isobutylamine
-
Formic acid (98-100%)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of isobutylamine and formic acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by distillation if necessary.
Synthesis workflow for this compound.
Chemical Reactivity Profile
This compound exhibits reactivity at the amide functionality and the isobutyl group.
Like other amides, this compound can be hydrolyzed to isobutylamine and formic acid under acidic or basic conditions. This reaction typically requires heating. The hydrolysis of amides is a fundamental transformation in organic synthesis.[7]
The formamide group can be reduced to a methylamine. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH4) would convert this compound to N-methylisobutylamine.
While the formamide group itself is relatively resistant to oxidation, studies on similar molecules like N-methylformamide show that they can undergo photo-oxidation in the presence of hydroxyl radicals in the atmosphere.[8]
A significant aspect of this compound's reactivity is the activation of the tertiary C(sp³)–H bond of the isobutyl group. In the presence of a nickel-aluminum bimetallic catalyst, N-substituted N-isobutylformamides can undergo a dual C-H annulation reaction with alkynes. This process involves the activation of both the formyl C(sp²)–H bond and the tertiary C(sp³)–H bond, leading to the formation of δ-lactams with a quaternary carbon center in high yields.[2] This reaction is of high interest due to the use of abundant 3d-metals.[2]
| Reaction | Reagents/Conditions | Product(s) |
| Hydrolysis | H3O+ or OH-, heat | Isobutylamine, Formic Acid |
| Reduction | LiAlH4, ether | N-methylisobutylamine |
| C-H Annulation | Alkyne, Ni-Al bimetallic catalyst | δ-lactam |
Objective: To reduce this compound to N-methylisobutylamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Ice bath
-
Sodium sulfate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may require gentle heating to go to completion.
-
After the reaction is complete (monitored by TLC or GC), cool the flask in an ice bath again.
-
Carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield N-methylisobutylamine.
-
The product can be purified by distillation.
Ni-catalyzed C-H annulation pathway.
Safety and Handling
This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[9] Proper handling and storage are essential to ensure safety in a laboratory or industrial setting.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation. |
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[9] Avoid breathing mist or vapors and wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Handling: Use only under a chemical fume hood.[9] Do not get in eyes, on skin, or on clothing.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[9]
-
In case of fire: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
Incompatible Materials: Strong oxidizing agents, halogens, and halogenated compounds.[9]
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[9]
References
- 1. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Formyl Group in N-Isobutylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isobutylformamide is a simple aliphatic amide that possesses a reactive formyl group, a key functional moiety in a variety of chemical transformations and a structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of the formyl group in this compound, detailing its physicochemical properties, spectroscopic signature, and chemical reactivity. This document is intended to serve as a resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the synthesis, characterization, and potential applications of this versatile chemical entity.
Physicochemical Properties of this compound
This compound, also known as N-(2-methylpropyl)formamide, is a colorless liquid at room temperature.[1] Its fundamental physicochemical properties are summarized in Table 1. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| CAS Number | 6281-96-5 | [2][3] |
| IUPAC Name | N-(2-methylpropyl)formamide | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents | [4] |
| logP | 0.9 | [2] |
Spectroscopic Characterization of the Formyl Group
The formyl group in this compound exhibits characteristic signals in various spectroscopic analyses, which are essential for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to restricted rotation around the C-N amide bond, this compound can exist as a mixture of cis and trans rotamers, which can often be observed as separate signals in the NMR spectrum, particularly at low temperatures.
¹H NMR: The proton of the formyl group (CHO) is highly deshielded and typically appears as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region of the spectrum.
¹³C NMR: The carbonyl carbon of the formyl group is also significantly deshielded and gives rise to a characteristic resonance in the ¹³C NMR spectrum.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 - 8.2 | s / d | Formyl proton (CHO) |
| ¹³C | ~160 - 165 | s | Carbonyl carbon (C=O) |
Note: The exact chemical shifts can vary depending on the solvent and the presence of rotamers.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the formyl group. The N-H stretching and bending vibrations are also prominent.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium-Strong |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Medium |
Mass Spectrometry (MS)
In mass spectrometry, this compound will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and cleavage of the C-N bond.
| Ion | m/z | Description |
| [M]⁺ | 101 | Molecular Ion |
| [M-CH(CH₃)₂]⁺ | 58 | Loss of the isobutyl group |
| [CH(CH₃)₂CH₂NH]⁺ | 72 | Cleavage of the formyl group |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct formylation of isobutylamine with formic acid.[5]
Materials:
-
Isobutylamine
-
Formic acid (98-100%)
-
Toluene
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isobutylamine (1.0 eq) and formic acid (1.2 eq).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[6]
-
Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrals.
IR Spectroscopy:
-
Obtain the IR spectrum of a thin film of neat this compound between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).[6]
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Reactivity and Applications of the Formyl Group
The formyl group is a versatile functional handle that dictates the reactivity of this compound.
Protecting Group for Amines
The formyl group can serve as an effective protecting group for primary and secondary amines in multi-step organic synthesis.[5] Its introduction via formylation is typically straightforward, and it is stable to a variety of reaction conditions. Deprotection can be achieved under acidic or basic conditions.
C-H Bond Activation
While challenging, the formyl C-H bond and the C-H bonds of the isobutyl group can undergo activation. For instance, derivatives of this compound have been shown to participate in transition metal-catalyzed C(sp³)–H activation reactions, leading to the formation of new carbon-carbon bonds.[5]
Caption: Reactivity of the formyl group in this compound.
Relevance in Drug Development
Formamides are an important class of compounds in medicinal chemistry and drug development.[5] They are found in the structure of various pharmaceuticals and can act as bioisosteres for other functional groups. The formyl group can participate in hydrogen bonding interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. While this compound itself is not a known drug, understanding the properties of its formyl group is valuable for the design and synthesis of new chemical entities with potential therapeutic applications.
Conclusion
The formyl group in this compound is a key determinant of its chemical identity and reactivity. This technical guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, and synthetic utility. For researchers and professionals in drug development, a thorough understanding of this fundamental functional group is essential for the rational design and synthesis of novel molecules with desired biological activities. The information presented herein serves as a foundational resource for further exploration and application of this compound and related formamides in chemical and pharmaceutical research.
References
- 1. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Notes and Protocols: N-Isobutylformamide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the properties, synthesis, and applications of N-Isobutylformamide in organic reactions. While this compound's direct role as a solvent in many named reactions is not extensively documented in readily available literature, this guide presents its known applications and the broader context of formamide use in key organic transformations.
Physicochemical Properties of this compound
This compound is a polar aprotic solvent with properties that make it a potential substitute for other formamides like DMF and NMP in various applications. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Unit | Source |
| Molecular Formula | C₅H₁₁NO | [1][2] | |
| Molecular Weight | 101.15 | g/mol | [1][2] |
| CAS Number | 6281-96-5 | [1][2] | |
| Appearance | Colorless liquid | ||
| Boiling Point | 482.22 (predicted) | K | [3] |
| Density | ~0.9 g/cm³ | ||
| Water Solubility | Soluble | ||
| logP (Octanol/Water) | 0.9 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
This compound can be synthesized through the N-formylation of isobutylamine with formic acid. This is a straightforward condensation reaction.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Isobutylamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutylamine (1.0 equiv), formic acid (1.2 equiv), and toluene (2 mL per mmol of isobutylamine).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by distillation if required.
Caption: Synthesis of this compound from isobutylamine and formic acid.
Application in C-H Activation Reactions
While direct use as a solvent is not widely reported, derivatives of this compound have been employed as key reactants in advanced organic synthesis. One notable example is the use of N-(2,6-diisopropylphenyl)-N-isobutylformamide in a nickel-aluminum bimetal-catalyzed dual C-H annulation with alkynes to produce δ-lactams.[4]
Application Note: Synthesis of δ-Lactams via Dual C-H Annulation
This protocol describes the synthesis of δ-lactams containing a quaternary carbon center through a dual C-H bond activation of an this compound derivative and an alkyne. The reaction involves the activation of the formyl C(sp²)-H bond and the tertiary C(sp³)-H bond of the isobutyl group.[4]
Experimental Protocol: Dual C-H Annulation
Materials:
-
N-(2,6-diisopropylphenyl)-N-isobutylformamide
-
Alkyne (e.g., diphenylacetylene)
-
Nickel catalyst (e.g., Ni(cod)₂)
-
Aluminum co-catalyst (e.g., AlMe₃)
-
Phosphine oxide ligand
-
Anhydrous n-octane (solvent)
-
Schlenk tube or similar inert atmosphere reaction vessel
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the nickel catalyst, phosphine oxide ligand, and N-(2,6-diisopropylphenyl)-N-isobutylformamide (1.0 equiv).
-
Add anhydrous n-octane as the solvent.
-
Add the alkyne (1.2 equiv) to the reaction mixture.
-
Finally, add the aluminum co-catalyst dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |
| N-(2,6-diisopropylphenyl)-N-isobutylformamide | Alkyne | Ni-Al bimetallic catalyst with phosphine oxide ligand | n-octane | 60 | δ-Lactam | up to 98 |
Table 2: Nickel-Aluminum Bimetal-Catalyzed Dual C-H Annulation [4]
Caption: Workflow for the synthesis of δ-lactams via C-H activation.
This compound in Palladium-Catalyzed Cross-Coupling Reactions
Formamides, particularly N,N-dimethylformamide (DMF), are widely used as polar aprotic solvents in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Their ability to dissolve a wide range of organic and inorganic reagents and to stabilize catalytic intermediates makes them effective for these transformations.
However, specific studies detailing the use of this compound as a direct replacement for DMF or other formamides in these reactions are not extensively reported in the scientific literature. Given its similar chemical nature as a polar aprotic amide, it is plausible that this compound could serve as a solvent in such reactions, potentially offering different solubility profiles or reaction kinetics. Further research would be required to establish its efficacy and optimal reaction conditions.
This compound in Enzymatic Reactions
The use of organic solvents in enzymatic reactions, or biocatalysis, can be advantageous for dissolving non-polar substrates and shifting reaction equilibria. Polar aprotic solvents can influence enzyme activity and stability.
While the field of biocatalysis in non-aqueous media is well-established, there is a lack of specific published data on the use of this compound as a solvent or co-solvent for enzymatic reactions. The compatibility of an enzyme with a particular organic solvent is highly specific to the enzyme and the reaction conditions. Therefore, the suitability of this compound for a given enzymatic transformation would need to be determined experimentally.
References
Application Notes and Protocols for the Investigation of N-Isobutylformamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of solid-phase peptide synthesis (SPPS) is continually evolving, driven by the need for higher purity, efficiency, and greener chemical processes. While N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have long been the solvents of choice, their associated health and environmental concerns have spurred research into viable alternatives.[1][2][3][4] This document explores the potential application of N-Isobutylformamide as a novel solvent in peptide synthesis protocols, providing a theoretical framework and investigational procedures for its evaluation.
Introduction to this compound
This compound is a carboxamide and a derivative of formamide. Formamides are recognized for their utility in organic synthesis, with the formyl group sometimes serving as a protecting group for amines in peptide synthesis.[1] this compound's properties as a solvent and an intermediate in pharmaceutical manufacturing suggest its potential as an alternative solvent in SPPS.[1]
Potential Advantages and Considerations
The use of novel solvents in SPPS requires careful consideration of several factors:
-
Solvation Properties: Effective solvation of the resin and the growing peptide chain is critical for successful peptide synthesis.[2][5] The polarity and hydrogen bonding capabilities of this compound would need to be assessed to ensure adequate swelling of common resins (e.g., polystyrene-based) and solubility of protected amino acids and coupling reagents.
-
Reactivity: The solvent must be inert under the conditions of both Fmoc deprotection (typically basic) and amino acid coupling.
-
Boiling Point and Viscosity: A suitable boiling point facilitates removal during washing steps without being overly volatile. Low viscosity is preferable for efficient diffusion of reagents.
-
Toxicity and Environmental Impact: A key driver for exploring new solvents is to find less hazardous alternatives to DMF and NMP.[1][6] The toxicological profile of this compound would be a primary consideration.
Comparative Data of Standard SPPS Solvents
To evaluate the performance of this compound, it is essential to have baseline data from commonly used solvents. The following table summarizes key properties and performance metrics for DMF and NMP. A similar evaluation would be necessary for this compound.
| Parameter | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | This compound (Investigational) |
| Molar Mass ( g/mol ) | 73.09 | 99.13 | 101.15 |
| Boiling Point (°C) | 153 | 202 | ~220 (estimated) |
| Resin Swelling | Good for polystyrene resins | Excellent for polystyrene resins | To be determined |
| Fmoc-Amino Acid Solubility | Generally good | Generally good, but can cause some Fmoc-amino acid decomposition over time[2] | To be determined |
| Purity of Model Peptides | High, but can lead to N-formylation side reactions at high temperatures[2] | High, often improves coupling yield compared to DMF[2] | To be determined |
| Toxicity Profile | Reprotoxic, hepatotoxic | Reprotoxic | To be determined |
Investigational Protocol for this compound in Fmoc-SPPS
The following protocol is a proposed methodology for researchers to evaluate this compound as a solvent in a standard Fmoc-based solid-phase peptide synthesis workflow.
4.1. Materials and Reagents
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide resin, 100-200 mesh)
-
This compound (high purity, amine-free)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in this compound)
-
Washing solvents (this compound, Dichloromethane - DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid - TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
-
Cold diethyl ether
4.2. Experimental Workflow
The standard SPPS cycle involves iterative steps of deprotection, washing, coupling, and washing.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
Application Notes and Protocols: N-Isobutylformamide for Extractive Distillation of Aromatic Compounds
Disclaimer: The use of N-Isobutylformamide for the extractive distillation of aromatic compounds is a novel application with limited to no specific data available in published literature. The following application notes and protocols are therefore presented as a theoretical framework and a guide for research and development. The data, protocols, and visualizations are based on the known properties of this compound, analogous data from similar solvents, and established principles of extractive distillation.
Introduction
The separation of aromatic compounds such as benzene, toluene, and xylenes (BTX) from aliphatic hydrocarbons is a critical process in the petrochemical industry. Due to close boiling points and the formation of azeotropes, simple distillation is often impractical. Extractive distillation, utilizing a solvent that selectively alters the relative volatilities of the components, is a widely adopted, energy-efficient alternative to liquid-liquid extraction.
Commonly used solvents include sulfolane, N-methylpyrrolidone (NMP), and N-formylmorpholine (NFM). This document explores the potential of this compound as a solvent for this application. As a member of the formamide family, which has shown utility in aromatic separations, this compound presents an interesting candidate for investigation.[1][2] Its molecular structure suggests a polarity that could induce the necessary changes in vapor-liquid equilibrium for effective separation.
Physicochemical Properties
A suitable solvent for extractive distillation must possess high selectivity towards aromatic compounds, sufficient capacity to minimize solvent-to-feed ratios, a boiling point significantly higher than the components to be separated, and good thermal stability. The known properties of this compound are presented below in comparison to established industrial solvents.
Table 1: Comparison of Physicochemical Properties of Solvents
| Property | This compound | Sulfolane | N-Methylpyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₅H₁₁NO | C₄H₈O₂S | C₅H₉NO | C₃H₇NO |
| Molecular Weight ( g/mol ) | 101.15[3] | 120.17 | 99.13 | 73.09 |
| Boiling Point (°C) | ~215-220 (estimated) | 285 | 202 | 153 |
| Density (g/mL) | ~0.9 | 1.26 | 1.03 | 0.944 |
| Polarity (Debye) | Not available | 4.8 | 4.09 | 3.86 |
Note: Some properties for this compound are estimated based on its structure and comparison with similar compounds due to a lack of specific experimental data in the searched literature.
Theoretical Advantages and Disadvantages
Based on its structure and the properties of related formamides, the following potential advantages and disadvantages can be hypothesized:
Potential Advantages:
-
Good Selectivity: The formamide group is known to interact favorably with the pi-electrons of aromatic rings, potentially leading to high selectivity.
-
Appropriate Boiling Point: A boiling point higher than the BTX aromatics would ensure it remains in the liquid phase in the distillation column and can be easily separated from the aromatic product in a subsequent recovery column.
-
Thermal Stability: Formamides generally exhibit good thermal stability required for distillation processes.
Potential Disadvantages:
-
Solvent Capacity: The isobutyl group may introduce some steric hindrance, potentially lowering the solvent capacity compared to smaller formamides like DMF.
-
Toxicity and Environmental Impact: The toxicological and environmental profile of this compound would need thorough investigation.
-
Viscosity: The viscosity of the solvent is a critical parameter for mass transfer efficiency in the distillation column. This property is currently unknown for this compound under operational conditions.
Experimental Protocol for Solvent Evaluation
The following protocol outlines the necessary steps to evaluate the suitability of this compound as a solvent for the extractive distillation of aromatic compounds.
4.1. Determination of Thermodynamic Properties
The first step is to determine the fundamental thermodynamic data that governs the separation.
Objective: To measure the activity coefficients at infinite dilution (γ∞) of representative aromatic and aliphatic hydrocarbons in this compound. The ratio of γ∞ of an aliphatic compound to an aromatic compound gives the selectivity at infinite dilution.
Materials:
-
This compound (high purity)
-
Test hydrocarbons: n-hexane, n-heptane, cyclohexane (aliphatics) and benzene, toluene (aromatics)
-
Gas chromatograph (GC) with a packed column where the stationary phase is this compound on an inert support.
-
Inert carrier gas (e.g., Helium or Nitrogen)
Procedure:
-
Prepare a packed GC column with this compound as the stationary phase.
-
Inject small, known amounts of the individual test hydrocarbons into the GC.
-
Measure the retention times of each hydrocarbon at a constant column temperature (e.g., 40°C, a typical temperature in extractive distillation columns).[4][5]
-
Calculate the activity coefficients at infinite dilution from the retention times using established thermodynamic relationships.
-
Calculate the selectivity (S) for the separation of a specific aromatic from an aliphatic (e.g., benzene from hexane) using the formula: S = γ∞(aliphatic) / γ∞(aromatic).
-
The solvent capacity can be inferred from the inverse of the activity coefficient of the aromatic compound at infinite dilution (1/γ∞(aromatic)).
4.2. Bench-Scale Extractive Distillation
Objective: To determine the effectiveness of this compound in a continuous extractive distillation process and to optimize operating parameters.
Apparatus:
-
A laboratory-scale continuous distillation setup consisting of:
-
A feed vessel for the hydrocarbon mixture (e.g., 50 wt% toluene, 50 wt% n-heptane).
-
A solvent vessel for this compound.
-
Pumps for feed and solvent.
-
A packed or trayed extractive distillation column.
-
A reboiler and a condenser.
-
A solvent recovery column.
-
Sampling points at the top and bottom of each column, and in the feed and solvent lines.
-
-
Gas chromatograph for composition analysis.
Procedure:
-
Prepare a synthetic feed mixture of an aromatic and a non-aromatic hydrocarbon with a close boiling point (e.g., toluene and n-heptane).
-
Set up the continuous distillation unit.
-
Establish a steady-state operation with a constant feed rate and reboiler duty.
-
Introduce the this compound solvent at a specific solvent-to-feed ratio (e.g., start with 4:1 by mass).
-
Allow the system to reach a new steady state.
-
Collect samples from the overhead product (distillate) of the extractive distillation column and the bottoms product.
-
Analyze the composition of the samples using a GC to determine the purity of the separated components.
-
Vary the solvent-to-feed ratio and the reflux ratio to study their effects on the separation efficiency.
-
The bottoms product from the extractive distillation column (aromatic + solvent) is fed to the solvent recovery column to separate the pure aromatic product from the solvent.
-
Analyze the purity of the recovered aromatic product and the recovered solvent.
Data Presentation
Table 2: Hypothetical Thermodynamic Data for Solvent Screening
| Solvent | Solute | Activity Coefficient at Infinite Dilution (γ∞) at 40°C | Selectivity (S) (n-Heptane/Toluene) | Capacity (1/γ∞ Toluene) |
| This compound (Hypothetical) | n-Heptane | 8.5 | 4.72 | 0.56 |
| Toluene | 1.8 | |||
| N,N-Dimethylformamide (DMF)[4][5] | n-Heptane | 7.9 | 4.94 | 0.63 |
| Toluene | 1.6 | |||
| Sulfolane | n-Heptane | 12.0 | 6.0 | 0.5 |
| Toluene | 2.0 |
This table presents hypothetical data for this compound to illustrate how experimental results would be presented and compared.
Table 3: Experimental Results from Bench-Scale Extractive Distillation (Hypothetical)
| Run | Solvent-to-Feed Ratio (mass/mass) | Reflux Ratio | Toluene Purity in Distillate (wt%) | n-Heptane Purity in Bottoms (wt%) |
| 1 | 3:1 | 1.0 | 98.5 | 99.0 |
| 2 | 4:1 | 1.0 | 99.5 | 99.2 |
| 3 | 4:1 | 1.5 | 99.8 | 99.3 |
| 4 | 5:1 | 1.0 | 99.7 | 99.4 |
This table illustrates how data from the bench-scale experiments would be structured to analyze the effect of operating parameters.
Visualizations
Caption: Workflow for evaluating a novel solvent for extractive distillation.
References
Catalytic Synthesis of N-Isobutylformamide and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of N-Isobutylformamide and its derivatives. This compound serves as a valuable intermediate in organic synthesis and is a structural motif found in various biologically relevant compounds.[1] The following sections detail established and advanced catalytic methodologies, offering a comparative analysis of different synthetic routes to aid in the selection of the most suitable method for specific research and development needs.
I. Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and materials science. Formamides, in general, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, and they can also serve as specialized solvents.[1] The formyl group is a key functional group in peptide synthesis, acting as a protecting group for amines.[1] The development of efficient, selective, and sustainable catalytic methods for the synthesis of N-substituted formamides is an active area of research.
II. Synthetic Methodologies and Catalytic Systems
Several catalytic strategies have been developed for the synthesis of this compound. The primary approaches include the N-formylation of isobutylamine and the reductive amination of isobutyraldehyde.
N-Formylation of Isobutylamine
The most direct route to this compound is the N-formylation of isobutylamine. This involves the reaction of isobutylamine with a formylating agent in the presence of a catalyst.
Catalytic Systems:
-
Formic Acid with Dehydration: A classical approach involves the reaction of isobutylamine with formic acid. The removal of water, a byproduct of the condensation reaction, is crucial to drive the equilibrium towards the product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.[2]
-
Iodine-Catalyzed Solvent-Free Synthesis: A highly efficient and environmentally friendly method utilizes a catalytic amount of molecular iodine with formic acid under solvent-free conditions.[3] This method is applicable to a wide range of amines and offers high selectivity and yields.[3]
-
Carbon Dioxide as a C1 Source: In a greener approach, carbon dioxide can be used as the formylating agent in the presence of a suitable catalyst and a reducing agent.[4] This method is thermodynamically challenging due to the stability of CO₂, but various catalytic systems based on noble and non-noble metals have been developed.[1][4]
Reductive Amination
An alternative pathway to N-substituted formamides is reductive amination. This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced. For this compound, this would typically involve the reaction of isobutyraldehyde with formamide or a related nitrogen source. The Leuckart-Wallach reaction is a classic example of this transformation, using a mixture of formamide and formic acid.[1][5]
III. Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data for different catalytic systems for the synthesis of N-formamides, providing a basis for comparison.
| Method | Catalyst | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Formylation | None (Dean-Stark) | 85% Formic Acid | Toluene | Reflux | 4-9 | ~98 | [2] |
| N-Formylation | I₂ (5 mol%) | Formic Acid | Solvent-free | 70 | Not Specified | up to 94 | [3] |
| N-Formylation | (NH₄)₄[NiMo₆O₁₈(OH)₆] | CO₂ / KBH₄ | Not Specified | Mild Conditions | Not Specified | Good | [6] |
| N-Formylation | Cu/5A | Glycerol Derivatives | Not Specified | Not Specified | Not Specified | 76-78 | [7] |
| Reductive Amination (Leuckart-type) | ZIF-67 derived Co/NC | Carbonyls / Formamide | Not Specified | Not Specified | Not Specified | up to 99 | [6] |
IV. Experimental Protocols
Protocol 1: N-Formylation of Isobutylamine using Formic Acid and a Dean-Stark Trap
This protocol is adapted from a general procedure for the N-formylation of amines.[2]
Materials:
-
Isobutylamine
-
Aqueous Formic Acid (85%)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add isobutylamine (1.0 g).
-
Add toluene as the solvent.
-
Add 1.2 to 2.0 equivalents of 85% aqueous formic acid.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain crude this compound. The product is often of sufficient purity for further use.[2] If necessary, purification can be achieved by column chromatography.[2]
Protocol 2: Iodine-Catalyzed Solvent-Free N-Formylation of Isobutylamine
This protocol is based on a general method for the efficient N-formylation of amines.[3]
Materials:
-
Isobutylamine
-
Formic Acid
-
Iodine (I₂)
-
Round-bottom flask
-
Stir plate and stir bar
-
Heating source
Procedure:
-
In a round-bottom flask, combine isobutylamine, 2 equivalents of formic acid, and 5 mol% of molecular iodine.
-
Stir the mixture at 70 °C.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up to isolate the this compound. The original procedure suggests purification of the product.[3]
V. Visualizations
Experimental Workflow for N-Formylation
Caption: General workflow for the N-formylation of isobutylamine.
Logical Relationship in Reductive Amination
Caption: Key steps in the synthesis via reductive amination.
VI. Applications in Drug Development
Formamide derivatives are prevalent in medicinal chemistry and have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound and its derivatives can serve as important intermediates in the synthesis of more complex molecules with potential therapeutic applications.[1] The methodologies described here provide robust and versatile routes to access these compounds for further biological evaluation and as building blocks in drug discovery programs. Molecular modeling and simulation studies are often employed in conjunction with synthetic efforts to understand protein-ligand interactions and guide the design of new drug candidates.[8]
References
- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalysed sustainable synthesis of formamide with glycerol derivatives as a carbonyl source via a radical-relay mechanism - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03993A [pubs.rsc.org]
- 8. Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Isobutylformamide in C-H Activation and Functionalization Studies (A Prospective Guide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted functionalization of otherwise inert C-H bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. A key methodology in this field is the use of directing groups, which position a transition metal catalyst in proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization. While a wide array of directing groups have been explored, the potential of simple N-alkylformamides, such as N-isobutylformamide, remains an underexplored area in the scientific literature.
This document provides a prospective guide to the application of this compound in C-H activation and functionalization studies. Although direct experimental data for this compound is not yet prevalent, we can extrapolate from the well-established chemistry of other N-alkylamides to propose potential synthetic applications and detailed experimental protocols. These notes are intended to serve as a foundational resource for researchers looking to explore the utility of this compound as a directing group in novel synthetic transformations.
Potential Applications of this compound
Based on analogous studies with other N-alkylamides, this compound could potentially serve as a directing group in a variety of palladium- and rhodium-catalyzed C-H functionalization reactions, including:
-
C-H Arylation: The introduction of aryl groups to a molecule via a directed C-H activation is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.
-
C-H Olefination: The direct formation of carbon-carbon double bonds through C-H activation provides a streamlined route to valuable alkenylated products.
-
C-H Acetoxylation and Alkoxylation: The introduction of oxygen-containing functionalities can be a crucial step in the synthesis of complex natural products and drug candidates.
-
Synthesis of Heterocycles: Through intramolecular C-H functionalization or annulation reactions, this compound could facilitate the construction of various nitrogen-containing heterocyclic scaffolds.
Proposed Reaction Schemes and Mechanistic Rationale
The formyl group of this compound can act as a coordinating moiety for a transition metal catalyst (e.g., Palladium or Rhodium). This coordination would bring the metal center into close proximity to an ortho C-H bond on an aromatic substrate or a specific C-H bond in an aliphatic chain, leading to the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to afford the functionalized product.
A generalized workflow for a directed C-H functionalization reaction using this compound is depicted below:
Caption: Proposed catalytic cycle for this compound directed C-H functionalization.
Hypothetical Experimental Protocols and Data
The following sections provide detailed, albeit hypothetical, experimental protocols for key C-H functionalization reactions using this compound as a directing group. The quantitative data presented in the tables are representative of yields that might be expected based on similar transformations with other amide directing groups.
Palladium-Catalyzed C-H Arylation of an N-Aryl Isobutylformamide
This protocol describes a potential procedure for the ortho-arylation of an aromatic ring directed by the this compound group.
Experimental Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl isobutylformamide substrate (1.0 mmol), the aryl iodide coupling partner (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Hypothetical Quantitative Data:
| Entry | Aryl Iodide | Product Yield (%) |
| 1 | 4-iodotoluene | 75 |
| 2 | 1-iodo-4-methoxybenzene | 82 |
| 3 | 1-iodo-4-(trifluoromethyl)benzene | 65 |
| 4 | 2-iodonaphthalene | 78 |
Workflow Diagram:
Caption: Workflow for Pd-catalyzed C-H arylation.
Rhodium-Catalyzed C-H Olefination of an N-Aryl Isobutylformamide
This protocol outlines a potential method for the olefination of an aromatic C-H bond directed by this compound.
Experimental Protocol:
-
In a glovebox, add the N-aryl isobutylformamide substrate (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%) to a vial.
-
Add the olefin (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 2.5 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the alkenylated product.
Hypothetical Quantitative Data:
| Entry | Olefin | Product Yield (%) |
| 1 | n-butyl acrylate | 88 |
| 2 | Styrene | 76 |
| 3 | 1-octene | 65 |
| 4 | Cyclohexyl acrylate | 85 |
Signaling Pathway Diagram (Logical Relationship):
Caption: Logical flow of the Rh-catalyzed C-H olefination.
Conclusion and Future Outlook
While direct experimental evidence for the use of this compound in C-H activation is currently limited, the foundational principles of directing group-assisted synthesis strongly suggest its potential as a valuable tool for organic chemists. The hypothetical protocols and data presented herein provide a starting point for the exploration of this compound in various C-H functionalization reactions. Future research in this area could uncover novel reactivities and selectivities, further expanding the synthetic chemist's toolbox for the efficient construction of complex molecules relevant to the pharmaceutical and materials science industries. Experimental validation of these proposed applications is a critical next step and is encouraged.
Synthesis of N-Isobutylformamide: A Detailed Application Note and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-isobutylformamide, a valuable building block in organic synthesis and pharmaceutical development. Three distinct methodologies are presented: a classical approach involving the reaction of isobutylamine with formic acid under conventional heating with azeotropic removal of water, a solvent-free synthesis utilizing microwave irradiation, and a green catalytic method employing carbon dioxide and hydrogen. This guide offers step-by-step instructions, quantitative data for comparison, and visual representations of the experimental workflows to aid researchers in the efficient and safe synthesis of this important amide.
Introduction
This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its formamide functional group can be a precursor to isocyanides or can be reduced to a methylamine. The isobutyl group provides specific steric and lipophilic properties that are often desirable in drug candidates. Traditional synthetic methods for N-formylation often involve harsh reagents or require stringent anhydrous conditions. This application note explores both established and modern, greener alternatives for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the different synthesis methods, allowing for a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Conventional Heating | Method 2: Microwave Irradiation | Method 3: Catalytic Hydrogenation of CO2 |
| Starting Materials | Isobutylamine, Formic Acid | Isobutylamine, Formic Acid | Isobutylamine, CO2, H2 |
| Solvent | Toluene | None (Solvent-free) | Toluene |
| Catalyst | None | None | Ru/ZIF-8 |
| Temperature | Reflux (approx. 110 °C) | 100 °C | 150 °C |
| Pressure | Atmospheric | N/A (Sealed Vessel) | 2 MPa CO2, 6 MPa H2 |
| Reaction Time | 4 - 9 hours | 10 minutes | 15 hours |
| Yield | ~98%[1] | High (Specific yield not reported for isobutylamine) | High (Specific yield not reported for isobutylamine) |
| Purification | Evaporation/Column Chromatography[1] | Extraction and Evaporation | Filtration and Evaporation |
Experimental Protocols
Method 1: Conventional Heating with Dean-Stark Apparatus
This classical method involves the condensation reaction between isobutylamine and formic acid, with the continuous removal of water via azeotropic distillation.
Materials:
-
Isobutylamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add isobutylamine (e.g., 1 g, 13.67 mmol) and toluene (e.g., 20 mL).[1]
-
Add 1.0 to 1.2 equivalents of 85% aqueous formic acid to the flask.[1]
-
Set up the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction for 4-9 hours, or until no more water is collected in the trap.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture can be concentrated under reduced pressure to yield the crude this compound.[1]
-
If necessary, the crude product can be purified by column chromatography on silica gel.[1]
Characterization:
-
1H NMR (CDCl3): δ 8.35 (s, 1H), 3.63 (d, J = 7.5 Hz, 2H), 1.81 (m, 1H), 0.87 (d, J = 6.6 Hz, 6H).
-
13C NMR (CDCl3): δ 162.8, 51.7, 26.6, 20.0.
-
IR (neat): ν 3290 (N-H), 2959 (C-H), 1665 (C=O) cm-1.
Method 2: Solvent-Free Microwave Irradiation
This method offers a rapid and environmentally friendly alternative to conventional heating, avoiding the use of solvents.
Materials:
-
Isobutylamine
-
Formic acid
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, add isobutylamine (e.g., 1 equivalent).
-
Add formic acid (e.g., 1.2 equivalents) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be extracted with a suitable organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution to remove any unreacted formic acid.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the purified product.
Characterization:
-
As described in Method 1.
Method 3: Catalytic N-Formylation with CO2 and H2
This green chemistry approach utilizes carbon dioxide as a C1 source for the formylation reaction, catalyzed by a heterogeneous catalyst.
Materials:
-
Isobutylamine
-
Carbon dioxide (CO2)
-
Hydrogen (H2)
-
Ru/ZIF-8 catalyst
-
Toluene
-
High-pressure autoclave reactor
Procedure:
-
To a high-pressure autoclave reactor, add the Ru/ZIF-8 catalyst (e.g., 25 mg) and toluene (e.g., 1 mL).[2]
-
Add isobutylamine (e.g., 0.5 mmol) to the reactor.[2]
-
Seal the reactor and purge it with H2 gas three times to remove air.[2]
-
Pressurize the reactor with CO2 (e.g., 2 MPa) and then with H2 (e.g., 6 MPa).[2]
-
Heat the reactor to 150 °C and stir the reaction mixture for 15 hours.[2]
-
After the reaction, cool the reactor to room temperature and carefully vent the gases.
-
The solid catalyst can be removed by filtration.
-
The filtrate, containing the product, is then concentrated under reduced pressure.
Characterization:
-
As described in Method 1.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound from isobutylamine and formic acid.
References
Application Notes and Protocols for Green Synthesis of N-Isobutylformamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Isobutylformamide is a valuable amide intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents, posing environmental and safety concerns. The adoption of green chemistry principles in the synthesis of this compound is crucial for developing sustainable and economically viable processes. These application notes provide an overview of various green synthetic approaches, including solvent-free reactions, the use of renewable feedstocks like carbon dioxide, and advanced catalytic systems. Detailed experimental protocols for key methods are provided, along with a comparative analysis of their efficiency.
Solvent-Free N-Formylation with Iodine Catalyst
This method represents a highly efficient and environmentally benign approach to N-formylation, eliminating the need for solvents and employing a low-cost, non-toxic catalyst.[1][2]
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Molecular Iodine (I₂) | [2] |
| Catalyst Loading | 5 mol% | [2] |
| Formylating Agent | Formic Acid | [2] |
| Reactant Ratio | Isobutylamine : Formic Acid (1 : 2) | [2] |
| Temperature | 70°C | [2] |
| Reaction Time | 2 hours | [3] |
| Yield | Up to 94% | [1][2] |
Experimental Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutylamine (10 mmol, 1.0 eq).
-
Add formic acid (20 mmol, 2.0 eq) to the flask.
-
Add molecular iodine (0.5 mmol, 0.05 eq) to the reaction mixture.
-
Heat the mixture to 70°C with constant stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated solution of sodium thiosulfate (2 x 10 mL) to remove excess iodine, followed by a saturated solution of sodium bicarbonate (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Logical Relationship Diagram:
Caption: Workflow for Iodine-Catalyzed Solvent-Free Synthesis.
N-Formylation using Carbon Dioxide and a Zinc-Based Catalyst
This innovative approach utilizes carbon dioxide, a renewable and non-toxic C1 source, for the N-formylation of amines.[4][5] The reaction is promoted by a zinc-based catalyst in the presence of a hydrosilane reducing agent.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Zn(OAc)₂ / 1,10-phenanthroline (phen) | [5] |
| C1 Source | Carbon Dioxide (CO₂) | [5] |
| Reducing Agent | Phenylsilane (PhSiH₃) | [5] |
| Temperature | 25°C | [5] |
| Yield | 92% (for N-methylaniline) | [5] |
| Turnover Number (TON) | Up to 385,000 at 150°C | [5] |
Experimental Protocol:
-
In a high-pressure reactor equipped with a magnetic stirrer, add Zn(OAc)₂ (5 mol%) and 1,10-phenanthroline (5 mol%).
-
Add isobutylamine (10 mmol, 1.0 eq) to the reactor.
-
Add phenylsilane (12 mmol, 1.2 eq) to the mixture.
-
Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture at 25°C for the required reaction time (monitor by GC-MS or LC-MS).
-
After the reaction is complete, carefully vent the CO₂ pressure.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield pure this compound.
Experimental Workflow Diagram:
Caption: Workflow for Zinc-Catalyzed N-Formylation with CO₂.
Neat Reaction with Formic Acid
A straightforward and clean procedure for N-formylation involves heating isobutylamine directly with formic acid without any solvent or catalyst. This method is attractive due to its simplicity and atom economy.
Data Presentation:
| Parameter | Value | Reference |
| Formylating Agent | Formic Acid | |
| Reactant Ratio | Amine : Formic Acid (1 : 1.2-2.0) | |
| Temperature | 80°C | |
| Reaction Time | Varies (monitor by TLC) | |
| Yield | Good to Excellent | [3] |
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, place isobutylamine (10 mmol, 1.0 eq).
-
Add formic acid (12 mmol, 1.2 eq) to the flask.
-
Heat the mixture to 80°C with stirring.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
The crude product can often be used directly. If purification is needed, dissolve the residue in a suitable solvent and wash with a saturated solution of sodium bicarbonate.
-
Dry the organic layer and concentrate under reduced pressure to obtain this compound.
Signaling Pathway Diagram:
Caption: Reaction Pathway for Neat Synthesis.
Comparative Summary of Green Approaches
| Method | Catalyst | Solvent | C1 Source | Key Advantages | Potential Drawbacks |
| Iodine Catalysis | Molecular Iodine | None | Formic Acid | High yield, low cost, non-toxic catalyst.[1][2] | Requires post-reaction quenching of iodine. |
| Zinc Catalysis | Zn(OAc)₂/phen | Optional | CO₂ | Utilizes renewable feedstock, mild conditions.[5] | Requires a high-pressure reactor and a reducing agent. |
| Neat Reaction | None | None | Formic Acid | Simple, atom-economical, no catalyst needed. | May require higher temperatures for less reactive amines. |
| Deep Eutectic Solvents | DES (e.g., Choline Chloride/Urea) | DES | Formic Acid | Green, recyclable solvent and catalyst system.[1] | Product isolation from the DES can be challenging. |
| Microwave-Assisted | Varies | Varies | Varies | Significantly reduced reaction times.[1] | Requires specialized microwave equipment. |
References
- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 2. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Isobutylformamide in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of N-Isobutylformamide (NIBF) as a primary medium for enzymatic reactions is an emerging area with limited specific data available in peer-reviewed literature. The following application notes and protocols are based on the known properties of NIBF, general principles of biocatalysis in non-aqueous media, and data from studies using structurally similar solvents such as other formamides. Researchers are advised to perform initial small-scale feasibility studies to determine the suitability of NIBF for their specific enzyme and reaction of interest.
Application Notes
This compound (C₅H₁₁NO) is a polar aprotic solvent that presents several interesting properties for consideration as a medium for enzymatic reactions.[1] Its unique characteristics suggest its potential utility in biocatalysis, particularly for reactions involving polar substrates that have limited solubility in conventional non-polar organic solvents.
Potential Advantages of this compound as a Reaction Medium:
-
Enhanced Substrate and Product Solubility: Due to its polarity, NIBF may be an excellent solvent for polar and charged substrates and products, which are often challenging to dissolve in commonly used hydrophobic organic solvents like hexane or toluene.
-
Modification of Enzyme Activity and Selectivity: The solvent environment can significantly influence an enzyme's catalytic activity and selectivity (enantio-, regio-, and chemo-selectivity).[2][3] Formamides have been shown to enhance the activity of certain proteases, suggesting that NIBF could have a similar positive impact.[2]
-
Suppression of Water-Dependent Side Reactions: In a non-aqueous medium like NIBF, water-dependent side reactions such as hydrolysis can be minimized, which is particularly advantageous for synthesis reactions catalyzed by hydrolases (e.g., esterification, amidation).
-
Improved Enzyme Stability: For some enzymes, non-aqueous environments can lead to increased thermal and operational stability by preventing autolysis (in the case of proteases) and maintaining a more rigid conformation.[4]
Considerations and Challenges:
-
Enzyme Activity: While some enzymes are active in polar aprotic solvents, others may be denatured or inhibited. The interaction of the solvent with the enzyme's hydration shell is critical for maintaining catalytic function.[5]
-
Water Content: The amount of water in the reaction system is a critical parameter in non-aqueous biocatalysis. A minimal amount of water is essential for enzyme activity, but excess water can promote unwanted hydrolytic reactions. The optimal water activity (a_w) must be determined empirically for each enzyme-solvent system.
-
Downstream Processing: The relatively high boiling point of NIBF (202-203 °C) may require specific techniques, such as vacuum distillation or extraction, for product recovery.
Comparison of this compound with Other Organic Solvents:
The choice of solvent is a critical factor in designing a biocatalytic process. The following table provides a comparison of the physical properties of NIBF with other solvents commonly used in enzymatic reactions.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Log P | Classification |
| This compound | C₅H₁₁NO | 202-203 | ~18.6 (estimated) | 0.38 (estimated) | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | -0.34 | Polar Aprotic |
| Acetonitrile | C₂H₃N | 82 | 37.5 | -0.34 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | 0.46 | Polar Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | 2.73 | Non-polar |
| Hexane | C₆H₁₄ | 69 | 1.9 | 3.90 | Non-polar |
Data for NIBF are estimated based on its structure and comparison with similar compounds. Log P is a measure of a solvent's hydrophobicity.
Enzyme Stability in Polar Aprotic Solvents:
The stability of enzymes in organic solvents is highly variable and depends on both the enzyme and the specific solvent. The following table summarizes the reported stability of proteases in various organic solvents, including polar aprotic solvents.
| Enzyme | Solvent (Concentration) | Stability/Activity Observation |
| α-Chymotrypsin | Aqueous-Formamide | Markedly enhanced catalytic activity.[2] |
| Protease from Brevibacillus laterosporus | Dimethylformamide (DMF) (50%) | Retained activity.[6][7] |
| Protease from Brevibacillus laterosporus | Dimethyl sulfoxide (DMSO) (50%) | Slightly enhanced activity.[6] |
| Protease from Pseudomonas aeruginosa | Methanol, Ethyleneglycol (20%) | Showed 80-90% of maximum activity.[8] |
| Subtilisin Carlsberg | Various anhydrous solvents | Activity and enantioselectivity are solvent-dependent.[3] |
Experimental Protocols
The following are generalized protocols for conducting enzymatic reactions in NIBF. These should be adapted and optimized for the specific enzyme and reaction of interest.
Protocol 1: General Procedure for Lipase-Catalyzed Esterification in this compound
This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using a commercially available immobilized lipase.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
This compound (anhydrous grade)
-
Carboxylic Acid
-
Alcohol
-
Molecular sieves (3Å, activated)
-
Orbital shaker incubator
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Enzyme Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use to remove excess water.
-
Solvent Preparation: Add activated molecular sieves to the anhydrous this compound (approximately 10% w/v) and allow it to stand for at least 24 hours to ensure the solvent is dry.
-
Reaction Setup:
-
In a sealed vial, add the carboxylic acid (e.g., 0.1 M) and the alcohol (e.g., 0.1 M) to the dried this compound.
-
Add the dried immobilized lipase (e.g., 10 mg/mL).
-
The total reaction volume will depend on the experimental scale (e.g., 1-10 mL).
-
-
Incubation: Place the sealed vial in an orbital shaker incubator at a controlled temperature (e.g., 40-60 °C) and agitation speed (e.g., 200 rpm).
-
Monitoring the Reaction: At regular intervals, withdraw a small aliquot of the reaction mixture. Centrifuge to remove the enzyme and analyze the supernatant by GC or HPLC to determine the concentration of the ester product and the remaining substrates.
-
Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. The product can be isolated from the solvent by techniques such as vacuum distillation or liquid-liquid extraction.
Protocol 2: General Procedure for Protease-Catalyzed Amide Synthesis in this compound
This protocol outlines the synthesis of an amide from a carboxylic acid ester and an amine, catalyzed by a protease.
Materials:
-
Protease (e.g., Subtilisin Carlsberg, lyophilized powder)
-
This compound (anhydrous grade)
-
Carboxylic Acid Ester (e.g., N-acetyl-L-phenylalanine ethyl ester)
-
Amine (e.g., Isobutylamine)
-
Molecular sieves (3Å, activated)
-
Thermostatted shaker
-
High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Enzyme Preparation: Lyophilize the protease from a buffer of optimal pH to obtain a dry powder.
-
Solvent Preparation: Dry the this compound using activated molecular sieves as described in Protocol 1.
-
Reaction Setup:
-
In a sealed vial, dissolve the carboxylic acid ester (e.g., 50 mM) and the amine (e.g., 100 mM) in the dried this compound.
-
Add the lyophilized protease powder (e.g., 5 mg/mL).
-
-
Incubation: Incubate the reaction mixture in a thermostatted shaker at a suitable temperature (e.g., 30-50 °C) with constant agitation.
-
Monitoring the Reaction: Periodically take samples and analyze the formation of the amide product by HPLC.
-
Termination and Work-up: After the desired reaction time, terminate the reaction by removing the enzyme via centrifugation or filtration. The product can then be purified from the reaction mixture.
Visualizations
Caption: General workflow for enzymatic reactions in this compound.
Caption: Enzyme activation in a non-aqueous medium like NIBF.
References
- 1. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of organic solvents on enantioselectivity of protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Operational Stability of Enzymes in Dry Organic Solvents: Changes in the Active Site Might Affect Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production and organic solvent stability of a protease fromBrevibacillus laterosporus strain PAP04 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of N-Isobutylformamide in the Synthesis of Agrochemicals
Application Note: AC-001
Introduction
N-Isobutylformamide is a versatile chemical intermediate with applications in various fields, including the synthesis of agrochemicals. Its structure, featuring both a formyl group and an isobutyl moiety, allows it to be a precursor for introducing these functionalities into larger molecules. This application note details a protocol for the use of this compound in the synthesis of N-isobutyl decanamide, a compound with known insecticidal properties, analogous to naturally occurring isobutylamides. This synthetic route highlights the utility of this compound as a source of the isobutylamine group, a key structural feature in a class of potent insecticides.
Principle
The overall synthetic strategy involves a two-step process. First, this compound is reduced to isobutylamine. Subsequently, the resulting isobutylamine is coupled with decanoyl chloride in an acylation reaction to yield the target insecticidal amide, N-isobutyl decanamide. This method provides a practical route to N-alkylamides, which are an important class of bioactive molecules in agrochemical research.
Experimental Protocols
Part 1: Reduction of this compound to Isobutylamine
This protocol describes the reduction of this compound to isobutylamine using lithium aluminum hydride (LiAlH₄), a common and effective reagent for amide reduction.
Materials:
-
This compound (98% purity)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of this compound (10.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is prepared in a dropping funnel.
-
In a 500 mL round-bottom flask, a suspension of lithium aluminum hydride (4.2 g, 0.11 mol) in 150 mL of anhydrous diethyl ether is prepared under a nitrogen atmosphere.
-
The flask is cooled in an ice bath, and the this compound solution is added dropwise to the LiAlH₄ suspension with vigorous stirring over a period of 1 hour.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of 4.2 mL of water, followed by 4.2 mL of 15% aqueous NaOH, and finally 12.6 mL of water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 30 mL).
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to yield crude isobutylamine.
Part 2: Synthesis of N-Isobutyl Decanamide
This protocol details the acylation of isobutylamine with decanoyl chloride to produce the target insecticidal amide.
Materials:
-
Isobutylamine (from Part 1)
-
Decanoyl chloride (98% purity)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Crude isobutylamine (7.3 g, 0.1 mol) is dissolved in 100 mL of dichloromethane in a 250 mL round-bottom flask, and triethylamine (12.1 g, 0.12 mol) is added.
-
The solution is cooled in an ice bath, and a solution of decanoyl chloride (19.1 g, 0.1 mol) in 50 mL of dichloromethane is added dropwise over 30 minutes with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-isobutyl decanamide is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1) as the eluent.
-
Fractions containing the pure product are combined, and the solvent is evaporated to yield N-isobutyl decanamide as a white solid.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of N-Isobutyl Decanamide
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | Isobutylamine |
| Final Product | N-Isobutyl Decanamide |
| Molecular Weight ( g/mol ) | 101.15 (this compound) |
| 73.14 (Isobutylamine) | |
| 213.38 (N-Isobutyl Decanamide) | |
| Theoretical Yield (g) | 7.31 (Isobutylamine) |
| 21.34 (N-Isobutyl Decanamide) | |
| Typical Actual Yield (g) | 6.2 (Isobutylamine) |
| 17.5 (N-Isobutyl Decanamide) | |
| Overall Yield (%) | ~82% |
| Melting Point (°C) | 68-70 (N-Isobutyl Decanamide) |
| Purity (by GC-MS) | >98% (after purification) |
Visualizations
Caption: Synthetic workflow for the preparation of N-isobutyl decanamide from this compound.
Caption: Logical relationship of reactants and products in the synthesis of an insecticidal amide.
Microwave-Assisted Synthesis of N-Isobutylformamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of N-Isobutylformamide, a valuable amide intermediate in organic synthesis and drug discovery. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved energy efficiency. The protocols outlined herein describe a rapid, efficient, and environmentally friendly approach to the N-formylation of isobutylamine using formic acid. Both a solvent-free method utilizing a reusable solid acid catalyst and a catalyst-free approach are presented.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional methods for its synthesis often involve prolonged reaction times and harsh conditions. Microwave irradiation provides a powerful alternative for accelerating chemical reactions by directly and efficiently heating the reaction mixture. This technology allows for precise temperature control and rapid optimization of reaction conditions, leading to cleaner reactions and higher purity products. This application note compares the microwave-assisted approach with conventional heating, highlighting the significant improvements in reaction time and yield.
Data Presentation
The following table summarizes the comparative data for the synthesis of this compound using conventional heating versus microwave-assisted methods. The data illustrates the typical enhancements observed with microwave irradiation for this type of transformation.
| Parameter | Conventional Heating Method | Microwave-Assisted Method (Catalyst-Free) | Microwave-Assisted Method (with Amberlite IR-120) |
| Reaction Time | 4 - 8 hours | 5 - 10 minutes | 1 - 2 minutes |
| Yield | 75 - 85% | 90 - 95% | > 95% |
| Temperature | Reflux (~100-110 °C) | 80 - 100 °C | 80 - 100 °C |
| Solvent | Toluene (with Dean-Stark trap) | Solvent-free | Solvent-free |
| Catalyst | None | None | Amberlite IR-120 |
| Work-up | Evaporation, Column Chromatography | Simple extraction | Filtration, Evaporation |
Experimental Protocols
Materials and Equipment
-
Reagents: Isobutylamine (≥99%), Formic acid (88-98%), Amberlite IR-120 (H⁺ form), Ethyl acetate, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Equipment: Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator+, CEM Discover SP), round-bottom flask, condenser, Dean-Stark apparatus, magnetic stirrer, heating mantle, standard laboratory glassware, rotary evaporator.
Protocol 1: Microwave-Assisted Synthesis of this compound (Catalyst-Free, Solvent-Free)
This protocol describes a rapid and efficient catalyst-free synthesis of this compound using a microwave reactor.
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add isobutylamine (7.31 g, 100 mmol).
-
Carefully add formic acid (5.52 g, 120 mmol) dropwise to the vial while stirring.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 90 °C
-
Reaction time: 8 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of ethyl acetate.
-
Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize any remaining formic acid.
-
Wash the organic layer with 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product is often of high purity, but can be further purified by vacuum distillation if necessary.
Protocol 2: Microwave-Assisted Synthesis of this compound (with Amberlite IR-120 Catalyst, Solvent-Free)
This protocol utilizes a reusable solid acid catalyst for an even faster and highly efficient synthesis.[1][2]
Procedure:
-
To a 10 mL microwave reaction vial, add isobutylamine (7.31 g, 100 mmol) and formic acid (5.52 g, 120 mmol).
-
Add Amberlite IR-120 resin (0.5 g) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 90 °C
-
Reaction time: 90 seconds
-
Power: Dynamic
-
Stirring: High
-
-
Following the reaction, cool the vial to room temperature.
-
Filter the reaction mixture to recover the Amberlite IR-120 resin. The resin can be washed with ethyl acetate, dried, and reused.
-
The filtrate contains the this compound. Concentrate the filtrate under reduced pressure to obtain the pure product.
Protocol 3: Conventional Synthesis of this compound
This protocol provides a conventional heating method for comparison.[3][4]
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, combine isobutylamine (7.31 g, 100 mmol) and 50 mL of toluene.
-
Slowly add formic acid (5.52 g, 120 mmol) to the stirred solution.
-
Heat the mixture to reflux using a heating mantle.
-
Continue refluxing for 6 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for Microwave-Assisted this compound Synthesis.
References
Application Notes and Protocols for the Continuous Flow Synthesis of N-Isobutylformamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of N-Isobutylformamide using continuous flow chemistry. This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.[1][2][3]
Introduction to Flow Chemistry for Amide Synthesis
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry.[4][5] Flow chemistry, or continuous flow processing, has emerged as a powerful technology for conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[2] This approach provides superior control over reaction conditions such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, especially for highly exothermic or hazardous reactions.[1][3] The high surface-to-volume ratio in flow reactors facilitates efficient heat exchange, mitigating the risk of thermal runaways.[6]
The synthesis of N-substituted formamides, such as this compound, is a crucial transformation in organic chemistry. These compounds serve as important intermediates in the production of various pharmaceuticals and specialty chemicals.[7] Traditional batch methods for their synthesis often involve harsh reagents or elevated temperatures, posing challenges for process safety and scalability.[7] Continuous flow synthesis offers a greener and more efficient alternative for the production of this compound.[6]
Application: Continuous Synthesis of this compound via Formic Acid
This application note details a method for the direct amidation of isobutylamine with formic acid under high-temperature and high-pressure conditions in a continuous flow setup. This approach avoids the need for coupling agents or hazardous carboxylic acid derivatives, making it a more atom-economical process.[4]
Reaction Scheme:
Caption: Experimental Workflow for Continuous this compound Synthesis.
Quantitative Data Summary
The following tables summarize the operational parameters and expected results for the continuous flow synthesis of this compound. The data is based on typical conditions for direct amidation reactions in flow.
Table 1: Reagent and Flow Parameters
| Parameter | Pump A | Pump B |
| Reagent | Isobutylamine | Formic Acid |
| Solvent | Toluene | Toluene |
| Concentration | 1.0 M | 1.2 M |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
Table 2: Reactor Conditions and Performance
| Parameter | Value |
| Reactor Material | PFA Tubing |
| Reactor Volume | 10 mL |
| Total Flow Rate | 1.0 mL/min |
| Residence Time | 10 min |
| Temperature | 180 °C |
| Pressure | 10 bar |
| Yield | >95% (expected) |
| Productivity | ~5.4 g/h |
Detailed Experimental Protocol
Objective: To synthesize this compound via a continuous flow process using isobutylamine and formic acid.
Materials:
-
Isobutylamine (≥99%)
-
Formic Acid (≥98%)
-
Toluene (Anhydrous)
-
Continuous flow reactor system (e.g., Vapourtec, Uniqsis, or similar) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Heated reactor coil (PFA or stainless steel, 10 mL volume)
-
Back pressure regulator
-
Collection vessel
-
Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 M solution of isobutylamine in anhydrous toluene.
-
Prepare a 1.2 M solution of formic acid in anhydrous toluene.
-
Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram (Figure 1).
-
Ensure all connections are secure to handle the set pressure.
-
Pressurize the system with the solvent (toluene) to check for leaks.
-
-
Reaction Execution:
-
Set the reactor temperature to 180 °C and allow it to stabilize.
-
Set the back pressure regulator to 10 bar.
-
Begin pumping the solvent through the system at the desired total flow rate (1.0 mL/min).
-
Once the system is stable, switch the pump inlets from the solvent to the reagent solutions.
-
Pump the isobutylamine solution (Pump A) at 0.5 mL/min and the formic acid solution (Pump B) at 0.5 mL/min into the system.
-
The reagents will mix in the T-mixer before entering the heated reactor coil.
-
The reaction mixture will flow through the heated reactor for a residence time of 10 minutes.
-
-
Product Collection and Analysis:
-
Collect the product stream exiting the back pressure regulator.
-
The initial output corresponding to the system's dead volume should be discarded.
-
Once the reaction reaches a steady state, collect the product for a defined period.
-
The collected sample can be analyzed by GC-MS or NMR to determine the conversion and yield.
-
-
System Shutdown:
-
Switch the pump inlets back to the solvent to flush the system.
-
Once the system is clean, turn off the pumps and the heater.
-
Depressurize the system carefully.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Isobutylamine and formic acid are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction is performed at high temperature and pressure; ensure the reactor system is rated for the intended operating conditions.
This protocol provides a robust and scalable method for the synthesis of this compound, leveraging the advantages of continuous flow chemistry for improved process control and safety.
References
- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. politesi.polimi.it [politesi.polimi.it]
- 3. jst.org.in [jst.org.in]
- 4. Direct amide formation in a continuous-flow system mediated by carbon disulfide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 6281-96-5 | Benchchem [benchchem.com]
N-Isobutylformamide: A Promising Alternative Cryoprotectant for Biological Samples
Application Note AP-CRY-NIBF-001
Introduction
Cryopreservation is an essential technique for the long-term storage of biological materials, including cells, tissues, and organs, for research, therapeutic, and drug development purposes. The process relies on the use of cryoprotective agents (CPAs) to mitigate cellular damage during freezing and thawing. Dimethyl sulfoxide (DMSO) is the most commonly used CPA, but its inherent cytotoxicity poses a significant drawback. This has spurred the search for less toxic and equally effective alternatives. N-alkylformamides, a class of polar amide compounds, have emerged as potential candidates. While direct studies on N-Isobutylformamide are limited, research on structurally similar N-alkylformamides, such as N-methylformamide (NMF) and methyl-formamide (MF), demonstrates their potential as effective cryoprotectants. This document provides an overview of the available data on related compounds and presents inferred protocols for the use of this compound as a cryoprotectant.
Mechanism of Action
The cryoprotective properties of N-alkylformamides are attributed to their physicochemical characteristics. As polar molecules, they can form hydrogen bonds with water, thereby disrupting the formation of damaging ice crystals both intracellularly and extracellularly. Their ability to permeate cell membranes allows them to protect subcellular structures from freezing-induced stress. The proposed mechanism of action involves:
-
Ice Crystal Inhibition: By interfering with the crystalline lattice of ice, N-alkylformamides reduce the size and growth of ice crystals, which are a primary cause of mechanical damage to cells.
-
Colligative Lowering of Freezing Point: Similar to other CPAs, they depress the freezing point of the intracellular and extracellular solutions, reducing the extent of ice formation at a given temperature.
-
Membrane Permeation and Stabilization: Their ability to cross cell membranes allows for the protection of internal cellular components. They are thought to stabilize the lipid bilayer, preventing phase transitions and loss of integrity at low temperatures.
Caption: Proposed mechanism of N-Alkylformamide cryoprotection.
Comparative Efficacy of N-Alkylformamides
While no quantitative data is currently available for this compound, studies on other N-alkylformamides provide valuable insights into their cryoprotective efficacy compared to standard CPAs like DMSO and glycerol.
Table 1: Comparison of N-Methylformamide (NMF) and N-Methylacetamide (NMA) with DMSO for Swine Sperm Cryopreservation
| Cryoprotectant | Concentration (% w/v) | Pre-Freezing Cell Activity (%) | Post-Thaw Cell Activity (5 min) (%) | Post-Thaw Cell Activity (30 min) (%) |
| N-Methylformamide (NMF) | 7.5 | Similar to DMSO | Similar to DMSO | Similar to DMSO |
| N-Methylacetamide (NMA) | 7.5 | Similar to DMSO | Similar to DMSO | Similar to DMSO |
| Dimethyl Sulfoxide (DMSO) | 7.5 | Baseline | Baseline | Baseline |
Data inferred from a study on swine sperm cryopreservation, which reported similar increases in cell activity for NMF and NMA compared to DMSO-treated cells.[1][2]
Table 2: Comparison of Methyl-formamide (MF) and Dimethyl-formamide (DF) with Glycerol for Canine Semen Cryopreservation
| Parameter | 3% Methyl-formamide (MF) | 3% Dimethyl-formamide (DF) | 3% Glycerol (GL) |
| Post-Thaw Total Motility (%) | 59.0 ± 8.9 | 44.0 ± 21.0 | 69.0 ± 5.4 |
| Post-Thaw Progressive Motility (%) | 50.0 ± 10.0 | 37.0 ± 19.8 | 61.0 ± 7.4 |
| Hypo-osmotic Swelling Test (HOST) (%) | 35.8 ± 18.4 | 34.4 ± 9.4 | 57.8 ± 12.4 |
Table 3: Comparison of Dimethyl-formamide (DMF) with DMSO and Glycerol for Bovine Cell Cryopreservation
| Cell Type | 5% Dimethyl-formamide (DMF) Viability (%) | 10% Dimethyl Sulfoxide (DMSO) Viability (%) | 7% Glycerol (Gly) Viability (%) |
| Ear Fibroblast Cells (EFCs) | Not Reported | 90.33 ± 5.58 | Not Reported |
| Amniotic Fluid Cells (AFCs) | Less effective than DMSO | 90.56 ± 4.40 | Less effective than DMSO |
| Umbilical Cord Cells (UCCs) | Less effective than DMSO | 81.90 ± 3.31 | Less effective than DMSO |
A study on bovine cells indicated that 10% DMSO was significantly more efficient than 5% DMF and 7% glycerol for cryopreservation.[3]
Experimental Protocols
The following protocols are inferred based on standard cell cryopreservation techniques and the concentrations of N-alkylformamides used in published studies. It is crucial to optimize the concentration of this compound for each specific cell type.
Protocol 1: General Cell Line Cryopreservation
This protocol is a starting point for adherent and suspension cell lines.
Materials:
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Preparation of Cryopreservation Medium:
-
Prepare a 2X stock solution of this compound in complete culture medium. Based on studies with related compounds, a final concentration between 3% and 10% (v/v) is a reasonable starting range to test. For a final concentration of 5%, prepare a 10% stock solution.
-
The cryopreservation medium will be a 1:1 mixture of the 2X this compound stock and cell suspension in culture medium containing 20% FBS. This results in a final concentration of 1X this compound and 10% FBS.
Caption: Workflow for preparing the cryopreservation medium.
Freezing Procedure:
-
Harvest cells in the logarithmic growth phase. For adherent cells, detach them using a suitable dissociation reagent.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold complete culture medium containing 20% FBS to a concentration of 2 x 10^6 to 1 x 10^7 cells/mL.
-
Slowly add an equal volume of the 2X this compound cryopreservation medium to the cell suspension while gently agitating.
-
Dispense 1 mL aliquots of the final cell suspension into sterile cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Thawing Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Plate the cells at the desired density.
Caption: General workflow for cell cryopreservation and thawing.
Conclusion
While direct experimental data for this compound as a cryoprotectant is not yet available, evidence from structurally related N-alkylformamides suggests it holds promise as a less toxic alternative to DMSO. The provided protocols, inferred from existing literature on similar compounds, offer a solid foundation for researchers to begin optimizing its use for various biological samples. Further studies are warranted to fully characterize the cryoprotective efficacy and optimal working concentrations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Medwin Publishers | Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm [medwinpublishers.com]
- 3. Effects of prolonged in vitro culture and cryopreservation on viability, DNA fragmentation, chromosome stability and ultrastructure of bovine cells from amniotic fluid and umbilical cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Isobutylformamide in the Context of Ionic Liquid Preparation
For Researchers, Scientists, and Drug Development Professionals
While direct applications of N-Isobutylformamide in the preparation of ionic liquids are not extensively documented in current literature, its properties as a solvent and an intermediate in organic synthesis suggest potential areas of exploration. This document provides an overview of a standard method for ionic liquid synthesis and discusses the theoretical potential of integrating this compound into such processes.
I. Introduction to Ionic Liquids and their Synthesis
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "designer solvents" due to the vast number of possible cation and anion combinations that allow for the tuning of their physicochemical properties for specific applications.[1] Common cations include imidazolium, pyridinium, and ammonium, while anions can be organic or inorganic.[2]
The synthesis of ILs typically involves a two-step process: the formation of the desired cation followed by anion exchange.[3] A common method for cation formation is the quaternization of a nitrogen-containing heterocycle with an alkyl halide.[3]
II. Standard Protocol: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)
This protocol describes a widely used method for the synthesis of a common imidazolium-based ionic liquid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and 1-bromobutane in a 1:1 to 1:1.2 molar ratio.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-80°C) for several hours to days, depending on the scale and desired reaction rate. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
Purification: After the reaction is complete, the resulting product, 1-butyl-3-methylimidazolium bromide, is often a viscous liquid or a solid. It is purified by washing with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.
-
Drying: The purified ionic liquid is then dried under vacuum to remove any residual solvent.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (1-methylimidazole:1-bromobutane) | 1:1 to 1:1.2 | [3] |
| Reaction Temperature | Room Temperature to 80°C | General Knowledge |
| Reaction Time | Several hours to days | General Knowledge |
| Purity of Product | >95% (after purification) | General Knowledge |
III. Potential Role of this compound in Ionic Liquid Synthesis
While not a conventional choice, the chemical properties of this compound suggest theoretical applications in the synthesis of ionic liquids, primarily as a reaction solvent.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C5H11NO | [4][5] |
| Molecular Weight | 101.15 g/mol | [4][5] |
| Boiling Point | 482.22 K (209.07 °C) | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.229 | [6] |
As a Reaction Solvent:
This compound's high boiling point and its nature as a polar aprotic solvent could make it a suitable medium for the quaternization reaction in ionic liquid synthesis.[2][7] Its ability to dissolve a wide range of organic compounds could facilitate the reaction between the amine and the alkyl halide.[2] Furthermore, its relatively high polarity could help to stabilize the charged intermediates and products.
As a Precursor or Reactant:
Formamides, in general, can be used as intermediates in the synthesis of more complex molecules.[7] While there is no direct evidence of this compound being used as a cation precursor for ionic liquids, its formyl group could potentially be involved in certain synthetic pathways under specific catalytic conditions.[8][9]
Considerations and Limitations:
-
Reactivity: The amide functionality in this compound could potentially react under harsh conditions, leading to side products.
-
Purification: The high boiling point of this compound might complicate its removal from the final product after the reaction.
-
Lack of Precedent: The absence of literature on its use necessitates exploratory research to validate its suitability and optimize reaction conditions.
IV. Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of a typical ionic liquid synthesis and the potential points of integration for a novel solvent like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 8. N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. N -Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06189A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N-Isobutylformamide Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Isobutylformamide for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and established methods for synthesizing this compound fall into two main categories: N-formylation of isobutylamine and reductive amination.
-
N-Formylation of Isobutylamine : This is a direct approach where isobutylamine is reacted with a formylating agent. Common agents include formic acid, acetic formic anhydride, and N,N-Dimethylformamide (DMF).[1] Heating isobutylamine with formic acid is a straightforward and widely used method.[1][2]
-
Reductive Amination (Leuckart-Wallach Reaction) : This alternative route involves the reaction of a carbonyl compound with an amine in the presence of formic acid or a derivative like ammonium formate, which acts as both the nitrogen donor and the reducing agent.[1][3][4] This reaction typically requires high temperatures, often between 120°C and 165°C.[3]
Q2: My yield is low when using isobutylamine and formic acid. How can I improve it?
Low yields in the direct formylation with formic acid are often due to the water produced during the reaction, which can limit the reaction's progression.
Troubleshooting Steps:
-
Water Removal : The most effective way to drive the reaction to completion and improve yield is to remove the water as it forms. This is typically achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene or xylene.[5]
-
Reagent Stoichiometry : Using a slight excess of formic acid (1.2-2.0 equivalents) can improve the conversion rate. However, a large excess of formic acid under reflux can lead to minimal product formation.[5]
-
Solvent Choice : Toluene and xylene have been shown to be highly effective solvents for this reaction when using a Dean-Stark trap, with reported yields reaching up to 98%.[5] Benzene is less effective.[5]
-
Catalysis : For a solvent-free approach, a catalytic amount of molecular iodine (I₂) with formic acid at 70°C can achieve high selectivity and yields up to 94%.[1]
Q3: What are potential side reactions, and how can they be minimized?
Side reactions can lead to impurities and lower yields. A significant potential side reaction, especially if using nitrous acid or related reagents, involves the formation of an unstable alkyldiazonium ion from the primary amine (isobutylamine). This ion can decompose to form a carbocation, which may then undergo rearrangement, elimination (forming an alkene), or solvolysis, resulting in a complex mixture of products.[1]
Minimization Strategies:
-
Control Reaction Conditions : Stick to established protocols and avoid harsh conditions or unintended reagents that could generate diazonium ions.
-
Choice of Formylating Agent : Using stable and selective formylating agents like formic acid with a Dean-Stark trap or acetic formic anhydride at low temperatures minimizes the risk of these side reactions.[1]
Q4: What is the recommended method for purifying this compound?
Purification is crucial for obtaining a high-purity product.
-
Distillation : For volatile impurities and unreacted starting materials, fractional distillation under reduced pressure is an effective method.[6]
-
Chromatography : If distillation is insufficient, column chromatography can be used for purification.[5]
-
Solvent Evaporation : In many optimized procedures, such as the formic acid/toluene/Dean-Stark method, the reaction goes to completion, and the crude product obtained after solvent evaporation is often of sufficient purity for subsequent use without further purification.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Yield | Equilibrium with water is preventing product formation. | Use a Dean-Stark trap with toluene or xylene as a solvent to remove water azeotropically. | [5] |
| Incorrect stoichiometry. | Use a slight excess (1.2-2.0 equiv.) of formic acid. Avoid a large excess. | [5] | |
| Reaction temperature is too low or too high. | For the formic acid/toluene method, reflux is required. For the Leuckart reaction, temperatures of 120-165°C are typical. | [3][5] | |
| Multiple Products/Impurities | Side reactions due to unstable intermediates. | Ensure the use of appropriate formylating agents under controlled conditions to avoid the formation of alkyldiazonium ions. | [1] |
| Contaminated starting materials. | Verify the purity of isobutylamine and the formylating agent before starting the reaction. | ||
| Reaction Stalls | Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly and that the solvent is appropriate for azeotropic water removal. | [5] |
| Insufficient heating or reaction time. | Monitor the reaction by TLC. For the formic acid/toluene method, reflux for 4-9 hours is typical. | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Azeotropic Distillation
This method utilizes a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the amine (e.g., 1.0 g).[5]
-
Reagents : Add toluene as the solvent and 1.2 equivalents of 85% aqueous formic acid.[5]
-
Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.[5]
-
Workup : Once the starting material has been consumed, cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude N-formyl compound is often of high purity.[5]
-
Expected Yield : Up to 98%.[5]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time.
-
Setup : In a sealed microwave reactor vessel, combine isobutyraldehyde and the formamide source (e.g., formamide or ammonium formate).
-
Reaction : Heat the mixture to 160-200°C for 2-15 minutes using microwave irradiation.[1]
-
Workup : After cooling, the product can be isolated and purified using standard techniques such as distillation or chromatography.
-
Advantage : This method dramatically enhances the reaction rate due to high temperatures and pressures.[1]
-
Quantitative Data Summary
| Method | Amine | Formylating Agent | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Citation |
| Azeotropic Distillation | Benzylamine | Formic Acid (1.2 equiv.) | Toluene | None | Reflux | 4-9 h | 98% | [5] |
| Solvent-Free | Various Amines | Formic Acid | None | Iodine (I₂) | 70°C | N/A | up to 94% | [1] |
| Direct Heating | Various Amines | Formic Acid | None | None | 80°C | N/A | Good to Excellent | [1][2] |
| Leuckart Reaction | Aldehydes/Ketones | Ammonium Formate | None | None | 120-130°C | N/A | Varies | [3] |
| Leuckart Reaction | Aldehydes/Ketones | Formamide | None | None | >165°C | N/A | Varies | [3] |
| Microwave-Assisted | Isobutyraldehyde | Formamide/Ammonium Formate | None | None | 160-200°C | 2-15 min | High | [1] |
Visual Guides
Caption: General Workflow for this compound Synthesis.
References
- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]
Technical Support Center: N-Isobutylformamide Purification
Welcome to the technical support center for the purification of N-Isobutylformamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced this compound?
A1: Common impurities in this compound often stem from the synthesis process. The most direct synthesis involves the reaction of isobutylamine with formic acid.[1] Therefore, unreacted starting materials such as isobutylamine and formic acid are potential impurities. Additionally, side products from secondary reactions or degradation of the product during synthesis or workup can also be present.
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: The normal boiling point of this compound is a critical physical property for its purification by distillation. Knowing the boiling point allows for the separation of this compound from impurities with different boiling points. The boiling point of this compound is approximately 202-204 °C at atmospheric pressure. For purification, vacuum distillation is often preferred to lower the boiling point and prevent potential thermal decomposition.[2][3]
Q3: Can this compound be purified by recrystallization?
A3: While this compound is a liquid at room temperature, recrystallization is a technique primarily used for purifying solids.[4][5] Therefore, direct recrystallization is not a suitable method for purifying liquid this compound. However, if solid impurities are present, they can be removed by filtration.
Q4: Is this compound prone to hydrolysis?
A4: Amides, in general, can undergo hydrolysis to form a carboxylic acid and an amine, especially under acidic or basic conditions. While formamides can be hydrolyzed under neutral conditions, the reaction is typically slow.[6][7][8][9][10] During purification, it is advisable to avoid prolonged exposure to strong acids or bases and high temperatures in the presence of water to minimize hydrolysis.
Q5: What analytical techniques are used to assess the purity of this compound?
A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for determining the purity of volatile compounds like this compound.[11][12][13] High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - No boiling chips or stir bar used.- Heating too rapidly. | - Add boiling chips or a magnetic stir bar before heating.- Heat the distillation flask gradually and evenly. |
| Product is not distilling over | - Insufficient vacuum (for vacuum distillation).- Thermometer placed incorrectly.- Leaks in the distillation apparatus. | - Ensure the vacuum pump is functioning correctly and the system is well-sealed.- Position the thermometer bulb just below the side arm of the distillation head.- Check all joints and connections for leaks. |
| Low recovery of product | - Hold-up in the distillation column.- Product co-distilling with a lower-boiling impurity.- Thermal decomposition of the product. | - Use a shorter distillation column or a short-path distillation apparatus.- Use a more efficient fractionating column.- Perform the distillation under reduced pressure to lower the boiling point. |
| Product is discolored after distillation | - Thermal decomposition.- Presence of high-boiling colored impurities. | - Use vacuum distillation to reduce the distillation temperature.- Consider a pre-purification step like a charcoal treatment if colored impurities are suspected. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product from impurities | - Inappropriate solvent system (mobile phase).- Column overloading.- Column channeling. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for amides is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[14]- Use an appropriate amount of crude product for the column size (typically a 1:30 to 1:100 ratio of product to silica gel by weight).[15]- Pack the column carefully to ensure a homogenous stationary phase. |
| Product is not eluting from the column | - Solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.[16] |
| Streaking or tailing of the product band | - Compound is too polar for the solvent system.- Interaction with acidic silica gel. | - Increase the polarity of the mobile phase.- Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, to reduce tailing.[16] |
| Cracks appearing in the silica gel bed | - Running the column dry.- Using a solvent that generates heat upon mixing with silica gel. | - Always keep the silica gel covered with the mobile phase.- Pre-mix solvents before adding them to the column. |
Purity Data Summary
Experimental Protocols
Fractional Vacuum Distillation
Objective: To purify this compound by separating it from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level. A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.[17]
-
Begin heating the distillation flask gently.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Collect any low-boiling fractions in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the expected boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.
-
Continue distillation until most of the product has been collected, leaving a small residue in the distillation flask.
-
Turn off the heating, allow the apparatus to cool, and then slowly release the vacuum before dismantling the setup.
Silica Gel Column Chromatography
Objective: To purify this compound by separating it from impurities based on their polarity.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Chromatography column
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good solvent system will give the this compound an Rf value of approximately 0.2-0.4. A common mobile phase for amides is a mixture of hexane and ethyl acetate.[14]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[18]
-
Add a layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Product Collection:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification method selection.
References
- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LabXchange [labxchange.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic hydrolysis of amides at neutral pH - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. d-nb.info [d-nb.info]
- 13. scispace.com [scispace.com]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 16. Purification [chem.rochester.edu]
- 17. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 18. web.uvic.ca [web.uvic.ca]
optimizing reaction conditions for N-formylation with N-Isobutylformamide
Welcome to the technical support center for optimizing N-formylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically for researchers considering or using N-Isobutylformamide as a formylating agent.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used as a formylating agent for primary and secondary amines?
Yes, in principle, this compound can serve as a formylating agent through a process called transamidation. This reaction involves the transfer of the formyl group from this compound to another amine. However, this is not a widely documented method, and the reaction equilibrium may not strongly favor the desired product without optimization.
Q2: What is the proposed mechanism for N-formylation using this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism, commonly referred to as transamidation. The amine substrate acts as a nucleophile, attacking the carbonyl carbon of this compound. This is typically the rate-limiting step and can be influenced by catalysts and reaction conditions. The reaction is reversible, and the position of the equilibrium is dependent on the relative nucleophilicity and basicity of the reacting amine and the isobutylamine byproduct.
Q3: What are the potential advantages of using this compound?
While not a conventional choice, potential advantages could include its liquid state at room temperature, potentially milder reaction conditions compared to some aggressive formylating agents, and the formation of a relatively volatile byproduct (isobutylamine) which might be easier to remove than byproducts from other formylating agents.
Q4: Are there more common or efficient alternatives to this compound for N-formylation?
Yes, several well-established and efficient methods for N-formylation exist. These include the use of:
-
Formic acid : Often used directly with the amine, sometimes with a dehydrating agent or under reflux with a Dean-Stark trap.[1][2]
-
N,N-Dimethylformamide (DMF) : Can be used as both a solvent and a formylating agent, often requiring activation or catalysis.
-
Acetic formic anhydride (AFA) : A highly effective but moisture-sensitive reagent.[1]
-
Chloral : A classic method that produces chloroform as a byproduct.[1]
-
Formic acid esters : Activated esters can be effective formylating agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Unfavorable Equilibrium: The reverse reaction (formylation of isobutylamine) may be significant. 2. Insufficient Reactivity: The nucleophilicity of the substrate amine may be too low. 3. High Energy Barrier: The activation energy for the transamidation is not being overcome. | 1. Remove Byproduct: If possible, use a vacuum or a stream of inert gas to remove the isobutylamine byproduct as it forms to drive the equilibrium forward. 2. Add a Catalyst: Consider adding a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid to activate the carbonyl group of this compound.[3] 3. Increase Temperature: Carefully increase the reaction temperature in increments. Monitor for decomposition of starting materials and products. |
| Slow Reaction Rate | 1. Low Temperature: The reaction may be kinetically slow at the current temperature. 2. Steric Hindrance: Either the substrate amine or this compound's isobutyl group may be sterically hindering the reaction. 3. Inappropriate Solvent: The solvent may not be effectively solvating the transition state. | 1. Increase Temperature: Gradually increase the reaction temperature. 2. Catalyst: Use of a suitable catalyst can lower the activation energy. 3. Solvent Screen: Test a range of aprotic solvents with varying polarities (e.g., toluene, acetonitrile, dioxane). For some catalyzed reactions, solvent-free conditions may be optimal.[1] |
| Side Product Formation | 1. Decomposition: High temperatures may be causing decomposition of the starting materials or the desired product. 2. Competing Reactions: If the substrate has multiple reactive sites, undesired formylation may occur. | 1. Lower Temperature: If decomposition is suspected, reduce the reaction temperature and consider longer reaction times or the use of a catalyst. 2. Protecting Groups: If your substrate has other nucleophilic groups (e.g., hydroxyls), consider protecting them before the formylation step. |
| Difficulty in Product Purification | 1. Similar Boiling Points: The desired product and starting this compound may have similar boiling points, making distillation difficult. 2. Similar Polarity: The product and starting material may have similar polarities, complicating chromatographic separation. | 1. Aqueous Workup: Use an acidic aqueous wash (e.g., dilute HCl) to protonate and extract the unreacted amine and the isobutylamine byproduct. Then, use a basic wash (e.g., saturated NaHCO₃) to remove any acidic components. 2. Chromatography Optimization: Screen different solvent systems for column chromatography to improve separation. |
Experimental Protocols
General Protocol for N-Formylation via Transamidation with this compound (Catalyzed)
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., toluene, 2 M) in a round-bottom flask equipped with a reflux condenser, add this compound (1.5 - 2.0 eq.).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 5-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation if necessary.
Alternative Protocol: N-Formylation using Formic Acid
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the amine (1.0 eq.) in toluene (0.5 M).
-
Add formic acid (1.2 - 1.5 eq.).
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC or GC-MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which is often of sufficient purity for subsequent steps.[2] If further purification is needed, it can be achieved by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of General N-Formylation Methods
| Formylating Agent | Catalyst/Additive | Typical Temperature | Key Advantages | Common Drawbacks |
| This compound | Lewis or Brønsted Acid | 80 - 120 °C | Potentially mild, volatile byproduct | Slow, equilibrium-driven, not well-established |
| Formic Acid | None (with Dean-Stark) | Reflux | Inexpensive, readily available | Requires water removal, can be acidic |
| Acetic Formic Anhydride | None | 0 °C to RT | Highly reactive, high yields | Moisture sensitive, cannot be stored[2] |
| N,N-Dimethylformamide | Activating agent (e.g., POCl₃) or catalyst | Varies | Readily available | Often requires harsh activation |
Visualizations
Caption: General experimental workflow for N-formylation using this compound.
Caption: Troubleshooting logic for low conversion in the N-formylation reaction.
References
identifying and removing impurities from N-Isobutylformamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from N-Isobutylformamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
Common impurities in this compound typically arise from its synthesis, which most often involves the reaction of isobutylamine with formic acid.[1] Therefore, the primary impurities to expect are:
-
Unreacted Starting Materials:
-
Isobutylamine
-
Formic acid
-
-
Byproducts:
-
Water (from the condensation reaction)
-
-
Degradation Products:
-
Formamide (can be present in related compounds)[2]
-
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A multi-technique approach is often best for a comprehensive purity assessment. The following methods are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It can effectively separate this compound from starting materials and byproducts.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity determination of the main component and can be adapted to detect a wide range of impurities.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are excellent for structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[9][10][11][12][13]
-
Infrared (IR) Spectroscopy: IR can confirm the presence of the characteristic amide functional group and the absence of significant amounts of starting materials.[3]
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.
Troubleshooting Guides
Impurity Identification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in GC-MS chromatogram. | Presence of unknown synthesis byproducts or degradation products. | 1. Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST). 2. Consider potential side reactions in your synthesis (e.g., dehydration, oxidation). 3. If a peak is broad, it may indicate a thermally labile compound; try a lower injection port temperature. |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase or column chemistry. | 1. Adjust the mobile phase composition (e.g., ratio of organic solvent to water/buffer). 2. Try a different column with an alternative stationary phase (e.g., C8 instead of C18). 3. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Difficulty in quantifying formic acid. | Formic acid can be challenging to detect by standard UV detectors in HPLC and may co-elute with the solvent front. | 1. Use a refractive index (RI) detector or a charged aerosol detector (CAD) for HPLC. 2. Derivatize the formic acid to a UV-active compound. 3. Use ion chromatography. |
Purification Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Product "oils out" during recrystallization. | The solvent system is not ideal; the compound's solubility changes too rapidly with temperature. | 1. Use a solvent pair. Dissolve the compound in a good solvent at elevated temperature and add a poor solvent dropwise until turbidity persists. Then, add a small amount of the good solvent to redissolve and allow to cool slowly.[14] 2. Try a different single solvent.[3][15] 3. Ensure a slow cooling rate. |
| Low recovery after distillation. | The boiling point of this compound is too high for atmospheric distillation, leading to decomposition. | 1. Perform the distillation under reduced pressure (vacuum distillation).[16] 2. Ensure the vacuum system is free of leaks to maintain a stable, low pressure. |
| Persistent water contamination. | Water can be difficult to remove completely by distillation alone, especially if it forms an azeotrope. | 1. Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. 2. Use a Dean-Stark apparatus during the synthesis to remove water as it is formed. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol provides a general method for the analysis of this compound and its likely impurities. Method optimization may be required.
-
Sample Preparation: Dilute the this compound sample to approximately 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
GC-MS Parameters:
-
Column: A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of authentic standards of this compound, isobutylamine, and formic acid (if derivatized). Use a spectral library for tentative identification of unknown peaks.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Pre-treatment: If the sample contains a significant amount of water, dry it over anhydrous magnesium sulfate and filter.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Distillation:
-
Heat the distillation flask gently in a heating mantle.
-
Apply vacuum and slowly reduce the pressure. This compound has an estimated boiling point of around 100-120 °C at approximately 20 mmHg.
-
Collect the fraction that distills over at a constant temperature. Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.
-
Protocol 3: Purification of this compound by Recrystallization
Finding the ideal solvent often requires screening several options. Based on the amide functionality, the following solvent systems are good candidates to evaluate.[1][3][15]
-
Solvent Screening:
-
Test the solubility of a small amount of impure this compound in various solvents (e.g., toluene, ethyl acetate, acetone, water, and mixtures like hexane/ethyl acetate or toluene/hexane) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Recrystallization Procedure (Example with Toluene/Hexane):
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add hexane (the anti-solvent) to the hot solution until a slight cloudiness persists.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
Quantitative Data Summary
The expected purity of this compound can vary depending on the purification method employed. The following table provides an estimated purity level that can be achieved with each technique.
| Purification Method | Expected Purity | Key Advantages | Considerations |
| Single Vacuum Distillation | > 98% | Effective for removing non-volatile impurities and starting materials with significantly different boiling points. | May not effectively separate impurities with close boiling points. |
| Fractional Vacuum Distillation | > 99.5% | High efficiency in separating compounds with close boiling points. | More complex setup and potential for product loss on the column packing. |
| Recrystallization | > 99% | Excellent for removing small amounts of impurities, leading to high-purity crystalline material. | Yield can be lower than distillation; requires finding a suitable solvent system. |
Workflow Diagram
The following diagram illustrates the logical workflow for the identification and removal of impurities from this compound.
Caption: Logical workflow for the purification and analysis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. youtube.com [youtube.com]
dealing with N-Isobutylformamide's hygroscopic nature in experiments
Welcome to the technical support center for N-Isobutylformamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the hygroscopic nature of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a chemical compound with the molecular formula C5H11NO[1][2]. Its structure contains a formamide group, which is known to be susceptible to absorbing moisture from the atmosphere. This hygroscopic nature can be a significant concern in experiments where the presence of water can interfere with reaction mechanisms, alter product yields, or affect the stability of the compound itself. For instance, in reactions where this compound is a reactant, the presence of water can lead to unwanted side reactions or hydrolysis.
Q2: How can I properly store this compound to minimize water absorption?
A2: Proper storage is the first line of defense against moisture contamination. This compound should be stored in a tightly sealed, airtight container. To further minimize exposure to atmospheric moisture, it is highly recommended to store the container inside a desiccator containing a suitable desiccant, such as silica gel, anhydrous calcium sulfate, or molecular sieves. The storage area should be cool and dry.
Q3: What are the best practices for handling this compound in the laboratory to avoid moisture uptake?
A3: When working with this compound, it is crucial to minimize its exposure to the laboratory atmosphere. Handle the compound in a controlled environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon), especially for highly sensitive experiments. If a glove box is not available, work quickly and efficiently. Open the container only when necessary and for the shortest possible time. Use dry glassware and equipment, which can be achieved by oven-drying or flame-drying under an inert atmosphere.
Q4: How can I determine the water content in my this compound sample?
A4: The most accurate and widely used method for determining the water content in a liquid sample like this compound is the Karl Fischer (KF) titration[3][4][5]. This technique is specific to water and can provide precise results. Both volumetric and coulometric KF titration methods are suitable, with the choice depending on the expected water content. For very low water content, coulometric KF titration is generally preferred.
Q5: What should I do if I suspect my this compound has been contaminated with water?
A5: If you suspect water contamination, it is best to first quantify the water content using a method like Karl Fischer titration. If the water content is above the acceptable limit for your experiment, you will need to dry or purify the this compound. For N-substituted formamides, drying can often be achieved by standing over a suitable drying agent, such as molecular sieves (e.g., 4Å), followed by distillation under reduced pressure.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Variable water content in this compound. | 1. Quantify the water content of your this compound using Karl Fischer titration before each reaction. 2. Implement stringent storage and handling protocols as outlined in the FAQs. 3. Dry the this compound before use if the water content is high. |
| Formation of unexpected byproducts | Hydrolysis of this compound or other reagents due to the presence of water. | 1. Ensure all reactants and solvents are anhydrous. 2. Run the reaction under an inert atmosphere (nitrogen or argon). 3. Analyze the byproducts to understand the side reactions, which can provide clues about the role of water. |
| Difficulty in dissolving this compound | This is less likely to be a direct result of hygroscopicity unless the absorbed water leads to the formation of less soluble hydrates, which is uncommon for this compound. | 1. Verify the purity of your this compound. 2. Ensure the solvent is appropriate and dry. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C5H11NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Boiling Point | Not available | |
| Water Solubility | Log10 of Water solubility in mol/l available. | [6] |
Experimental Protocols
Detailed Methodology: Karl Fischer Titration for Water Content Determination
This protocol provides a general guideline for determining the water content in this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., a one-component reagent like CombiTitrant)
-
Anhydrous methanol or a specialized KF solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
System Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the buret with the Karl Fischer reagent.
-
Add a suitable volume of anhydrous methanol or KF solvent to the titration vessel.
-
-
Solvent Conditioning:
-
Start the instrument's pre-titration or conditioning mode to titrate any residual water in the solvent to a dry endpoint. The instrument will indicate when the solvent is "dry" and ready for sample analysis.
-
-
Sample Introduction:
-
Using a gastight syringe, carefully draw a known volume of the this compound sample.
-
To determine the exact mass of the sample, weigh the filled syringe, inject the sample into the titration vessel, and then reweigh the empty syringe. The difference in weight is the mass of the sample.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added to the sample until all the water has reacted. The instrument will automatically detect the endpoint.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the mass of the sample. The result is typically expressed as a percentage or in parts per million (ppm).
-
-
Replicate Measurements:
-
Perform the measurement in triplicate to ensure the accuracy and reproducibility of the results.
-
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
preventing degradation of N-Isobutylformamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Isobutylformamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored in a tightly closed container in a dry, well-ventilated area.[1] It is crucial to protect it from moisture, heat, and sources of ignition.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and thermal decomposition. Hydrolysis, the reaction with water, yields isobutylamine and formic acid. Thermal decomposition, induced by excessive heat, can lead to the formation of various volatile products.
Q3: I noticed a strong amine-like (fishy) odor from my this compound. What does this indicate?
A3: A strong amine-like odor is a likely indicator of hydrolysis. This degradation process produces isobutylamine, which has a characteristic amine smell. This suggests that the compound has been exposed to moisture.
Q4: Can this compound degrade at room temperature?
A4: While the rate of degradation is slower at room temperature, hydrolysis can still occur if the compound is exposed to atmospheric moisture. For long-term storage, it is best to keep it in a dry environment. The chemical is generally stable under standard ambient conditions (room temperature) if kept dry.[1]
Q5: Are there any materials or chemicals that are incompatible with this compound?
A5: Based on data for similar amide compounds, this compound may be incompatible with strong acids, bases, oxidizing agents, and reducing agents. These can catalyze its degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in my chromatogram (GC/HPLC). | Degradation of this compound. | 1. Confirm the identity of the extra peaks using a reference standard of isobutylamine and formic acid. 2. Prepare fresh solutions with high-purity, dry solvents. 3. Review your storage conditions to ensure the compound is protected from moisture and heat. |
| Inconsistent results in my experiments. | Partial degradation of the this compound stock solution. | 1. Test the purity of your this compound stock using the analytical methods provided below. 2. If degradation is confirmed, use a fresh, unopened bottle of the compound. 3. Aliquot the reagent upon opening to minimize repeated exposure of the main stock to the atmosphere. |
| pH of my aqueous solution containing this compound is changing over time. | Hydrolysis is occurring, which can produce formic acid (acidic) and isobutylamine (basic). The net effect on pH will depend on the relative amounts and pKa/pKb of the products. | 1. Use freshly prepared solutions for your experiments. 2. If the experimental conditions permit, consider using a buffered solution to maintain a stable pH. |
| Visible discoloration or change in viscosity of the liquid. | Significant degradation may have occurred, potentially leading to the formation of byproducts or polymerization. | Do not use the reagent. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and thermal decomposition.
Hydrolysis
Hydrolysis is the cleavage of the amide bond by water. This reaction can be catalyzed by both acids and bases.
Caption: Hydrolysis of this compound.
Thermal Decomposition
At elevated temperatures, this compound can undergo thermal decomposition. The exact products can vary, but may include isobutene, carbon monoxide, and ammonia, or other species resulting from radical reactions.
References
Technical Support Center: N-Isobutylformamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isobutylformamide. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the direct N-formylation of isobutylamine with formic acid.[1][2] This reaction involves the condensation of the primary amine with formic acid, typically with the removal of water to drive the reaction to completion. Alternative methods, though less common for this specific compound, can include the use of other formylating agents or reductive amination pathways.[3]
Q2: What is the general reaction mechanism for the synthesis of this compound from isobutylamine and formic acid?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the stable amide product, this compound.[1]
Q3: Are there any recommended catalysts for this reaction?
A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalysts can be employed to enhance the reaction rate and yield.[3][4][5] These can include:
-
Acid catalysts: Solid acid catalysts can facilitate the protonation of the formic acid, making the carbonyl carbon more electrophilic.
-
Dehydrating agents: In-situ removal of water using a Dean-Stark trap with an azeotropic solvent like toluene is a common and effective method to drive the equilibrium towards the product.[2]
-
Iodine: Molecular iodine has been reported as an efficient catalyst for N-formylation under solvent-free conditions.[6]
Troubleshooting Guide
Low Product Yield
Q4: I am experiencing a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A4: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Inefficient Water Removal: If using a Dean-Stark trap, ensure it is functioning correctly and that the solvent is refluxing at a rate that allows for efficient azeotropic removal of water.[2] The accumulation of water can inhibit the forward reaction.
-
Suboptimal Reactant Ratio: An inappropriate molar ratio of isobutylamine to formic acid can lead to incomplete conversion. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess of formic acid can sometimes lead to side reactions.[2][6]
-
-
Side Reactions:
-
Decomposition at High Temperatures: Excessive heat can lead to the decomposition of the product or starting materials. Refer to the optimized temperature ranges in the provided data tables.
-
Formation of Byproducts: Depending on the reaction conditions, side products can form. Analyze the crude reaction mixture by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any significant impurities.
-
-
Work-up Issues:
-
Product Loss During Extraction: Ensure proper phase separation during aqueous work-up. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will maximize the recovery of the product.
-
Incomplete Quenching: The reaction mixture should be properly neutralized (e.g., with a sodium bicarbonate solution) to remove any unreacted formic acid, which can interfere with purification.[6]
-
Impurity Formation and Purification Challenges
Q5: My final product is impure. What are the likely impurities and how can I remove them?
A5: Common impurities in the synthesis of this compound include unreacted starting materials and side products.
-
Unreacted Isobutylamine and Formic Acid: These can typically be removed during the work-up procedure. Washing the organic layer with a dilute acid solution can remove residual isobutylamine, while a wash with a mild base like sodium bicarbonate solution will remove formic acid.[6]
-
Side-Products: The nature of side products can vary. If simple extraction and washing are insufficient, purification by fractional distillation under reduced pressure or column chromatography may be necessary.[2]
-
Residual Solvent: Ensure complete removal of the extraction solvent using a rotary evaporator.
Scale-Up Challenges
Q6: We are scaling up the production of this compound and facing issues with reproducibility and reaction control. What should we consider?
A6: Scaling up a chemical synthesis presents unique challenges that are not always apparent at the lab scale.
-
Heat Transfer: The N-formylation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent runaway reactions or the formation of degradation products. Ensure the reactor is equipped with an adequate cooling system.
-
Mass Transfer and Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent product quality and yield. The type and speed of the agitator are critical parameters to consider and optimize.
-
Addition Rates: The rate of addition of one reactant to another can significantly impact the reaction profile. A slow, controlled addition is often necessary on a larger scale to manage the heat generated and maintain a homogenous reaction mixture.
-
Extended Reaction Times: Due to the factors mentioned above, reaction times may need to be adjusted during scale-up. It is important to monitor the reaction progress closely to determine the optimal endpoint.
Experimental Protocols and Data
Detailed Experimental Protocol: N-Formylation of Isobutylamine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add isobutylamine (1.0 eq.).
-
Add toluene as the solvent.
-
Charge the Dean-Stark trap with toluene.
-
-
Reaction:
-
Slowly add formic acid (1.2-1.5 eq.) to the stirred solution of isobutylamine in toluene.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC indicates the consumption of the starting amine.[2] Water will be collected in the Dean-Stark trap.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.[2]
-
Quantitative Data: Optimization of Reaction Parameters for N-Formylation of Amines
The following table summarizes general findings on the optimization of reaction conditions for the N-formylation of amines, which can be applied as a starting point for the synthesis of this compound.
| Parameter | Condition | Observation | Yield (%) | Reference |
| Solvent | Toluene (with Dean-Stark) | Efficient water removal | High | [2] |
| Benzene (with Dean-Stark) | Less efficient than toluene | Moderate | [2] | |
| Solvent-free (neat) | Environmentally friendly, can be efficient | High | [6] | |
| Temperature | 70-80 °C | Optimal for many N-formylation reactions | High | [1][5] |
| Reflux (Toluene) | Drives azeotropic water removal | High | [2] | |
| Reactant Ratio (Amine:Formic Acid) | 1:1.2-1.5 | Slight excess of formic acid is often optimal | High | [2] |
| 1:4 | Can be effective in some cases | High | [6] | |
| Excess Formic Acid (as solvent) | Can lead to low yields | Low | [2][6] | |
| Catalyst | None | Reaction proceeds, may be slower | Good | [2] |
| Iodine (5 mol%) | Efficient under solvent-free conditions | Up to 94 | [6] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Catalyst Deactivation in N-Isobutylformamide Synthesis
Welcome to the Technical Support Center for N-Isobutylformamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in this compound synthesis?
A1: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction yield and selectivity towards this compound. You may also observe a change in the physical appearance of the catalyst, such as a change in color or the formation of agglomerates. For continuous flow reactions, an increase in backpressure can also be a sign of catalyst fouling.
Q2: What are the main causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation in this compound synthesis, which typically involves the N-formylation of isobutylamine with formic acid, can be attributed to several mechanisms. These include:
-
Poisoning: Strong chemisorption of impurities from reactants or solvents onto the active sites of the catalyst.
-
Coking/Fouling: Deposition of carbonaceous materials or byproducts on the catalyst surface, blocking active sites and pores.
-
Sintering: Thermal degradation leading to the agglomeration of catalyst particles and loss of active surface area.
-
Leaching: Dissolution of the active catalyst components into the reaction medium.
Q3: Can the deactivated catalyst be regenerated?
A3: In many cases, yes. The possibility of regeneration depends on the deactivation mechanism. For instance, coking can often be reversed by calcination. Poisoning might be reversible if the poison can be selectively removed. Leaching, however, is generally irreversible.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Gradual Decrease in Product Yield Over Several Runs
Possible Cause: Catalyst poisoning by impurities in the reactants.
Troubleshooting Steps:
-
Analyze Reactant Purity: Verify the purity of your isobutylamine and formic acid. Commercial formic acid can contain impurities like trihexylamine and N-methyldihexylamine which can act as catalyst poisons.[1]
-
Purify Reactants: If impurities are suspected, purify the reactants before the reaction.
-
Catalyst Regeneration: Attempt to regenerate the catalyst. For solid acid catalysts, washing with an appropriate solvent might remove some poisons. For metal-based catalysts, a mild thermal treatment under an inert atmosphere may be effective.
Experimental Protocol: Reactant Purity Analysis by GC-MS
-
Objective: To identify and quantify potential impurities in isobutylamine and formic acid.
-
Methodology:
-
Prepare a dilute solution of the reactant (isobutylamine or formic acid) in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Run a standard temperature program to separate the components.
-
Analyze the mass spectra of any impurity peaks to identify their chemical structure.
-
Quantify the impurities using an internal or external standard.
-
Problem 2: Significant Drop in Yield and a Change in Catalyst Color (e.g., from dark to black)
Possible Cause: Coking or fouling of the catalyst surface.
Troubleshooting Steps:
-
Visual Inspection: Examine the catalyst for any visible carbon deposits.
-
Characterize the Deactivated Catalyst: Use techniques like Thermogravimetric Analysis (TGA) to quantify the amount of coke deposited.
-
Catalyst Regeneration: For coked catalysts, calcination is a common regeneration method. The specific temperature and atmosphere (air or inert gas) will depend on the catalyst's thermal stability.
Experimental Protocol: Catalyst Regeneration by Calcination
-
Objective: To remove carbonaceous deposits from a deactivated catalyst.
-
Methodology:
-
Place the deactivated catalyst in a ceramic crucible.
-
Heat the crucible in a furnace with a controlled atmosphere.
-
Slowly ramp the temperature to the desired calcination temperature (typically 300-500°C, but this is catalyst-dependent).
-
Hold at the calcination temperature for a set period (e.g., 2-4 hours) in a gentle flow of air or a mixture of air and an inert gas.
-
Cool the catalyst down to room temperature under an inert atmosphere.
-
Problem 3: Loss of Catalyst Activity After High-Temperature Reactions
Possible Cause: Thermal degradation (sintering) of the catalyst. This is particularly relevant for supported metal catalysts like copper-based systems or metal oxides like ZnO.[2][3]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Investigate if the reaction can be carried out at a lower temperature without significantly compromising the reaction rate.
-
Catalyst Characterization: Use techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to check for an increase in crystallite size, which is indicative of sintering.
-
Consider a More Thermally Stable Catalyst: If sintering is unavoidable at the required reaction temperature, explore alternative catalysts with higher thermal stability.
Problem 4: Decreasing Yield and Detection of Active Metal in the Product Mixture
Possible Cause: Leaching of the active catalyst components. This can be an issue with catalysts like indium or copper-based systems in liquid-phase reactions.[4][5]
Troubleshooting Steps:
-
Analyze Product Mixture: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of leached metal in your product solution.
-
Modify Reaction Conditions: Leaching can sometimes be minimized by using a less polar solvent or by operating at a lower temperature.
-
Immobilize the Catalyst: If using a homogeneous catalyst, consider immobilizing it on a solid support to prevent leaching.
Quantitative Data on Catalyst Deactivation
| Catalyst Type | Common Deactivation Mechanism | Typical Effect on Yield | Estimated Catalyst Lifetime | Regeneration Potential |
| Copper-based (e.g., Cu/SiO2) | Sintering, Leaching | Gradual decrease over 5-10 cycles | Varies with conditions | Partial (sintering is irreversible) |
| Zinc Oxide (ZnO) | Sintering at high temperatures | Significant drop at >400°C | Dependent on temperature | No |
| Iodine | Formation of inactive species | Gradual decrease | Recyclable in situ | High (can be regenerated by oxidation)[6][7][8] |
| Indium | Leaching | Varies depending on solvent | Can be low in polar solvents | No (leaching is irreversible) |
| Solid Acids (e.g., Zeolites) | Coking, Poisoning | Gradual to sharp decrease | Dependent on feed purity | High (coking is reversible) |
Visualizing Deactivation and Troubleshooting
Diagram 1: General Mechanisms of Catalyst Deactivation
This diagram illustrates the primary pathways through which a catalyst can lose its activity.
A flowchart of common catalyst deactivation pathways.
Diagram 2: Troubleshooting Workflow for Decreased Yield
This workflow provides a logical sequence of steps to diagnose the cause of reduced product yield.
A step-by-step guide for troubleshooting catalyst deactivation.
References
- 1. Identification of two novel trace impurities in mobile phases prepared with commercial formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Exotherms in Large-Scale N-Isobutylformamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Isobutylformamide. The information is designed to help anticipate and manage the exothermic nature of this reaction, ensuring operational safety and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherm in the this compound synthesis?
The primary cause of the exotherm is the formation of the amide bond between isobutylamine and a formylating agent, most commonly formic acid. This condensation reaction is thermodynamically favorable and releases a significant amount of energy as heat.[1]
Q2: What are the main risks associated with an uncontrolled exotherm in this reaction?
An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reactor, a phenomenon known as a thermal runaway. This can result in:
-
Boiling of the solvent and reactants, leading to a dangerous pressure buildup.
-
Decomposition of the product and reactants, potentially generating non-condensable gases and further increasing pressure.
-
Breach of the reactor vessel, leading to the release of flammable and corrosive materials.
-
Secondary reactions or side product formation due to the elevated temperatures.
Q3: What are the key process parameters to monitor for controlling the exotherm?
Continuous monitoring of the following parameters is critical:
-
Reaction Temperature: Use multiple, strategically placed temperature probes to detect any localized hotspots.
-
Reagent Addition Rate: The rate at which the limiting reagent is added directly controls the rate of heat generation.
-
Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling fluid and its flow rate to ensure efficient heat removal.
-
Reactor Pressure: A sudden increase in pressure can be an early indicator of a developing thermal runaway.
-
Stirrer Speed and Power Draw: Adequate agitation is crucial for uniform heat distribution. A change in power draw might indicate a change in viscosity or the onset of a runaway.
Q4: What are the recommended cooling methods for large-scale this compound synthesis?
For large-scale operations, a robust cooling system is essential. Common methods include:
-
Jacketed Reactors: The reactor is surrounded by a jacket through which a cooling fluid (e.g., chilled water, brine, or a thermal oil) is circulated.
-
Internal Cooling Coils: Coils placed inside the reactor provide a larger surface area for heat exchange.
-
External Heat Exchangers: The reaction mixture is pumped through an external heat exchanger for cooling. This is particularly effective for very large volumes.
Q5: Can the choice of solvent affect the exotherm management?
Yes, the solvent plays a crucial role. A solvent with a higher boiling point can provide a larger safety margin before boiling occurs. Additionally, the heat capacity of the solvent will influence the overall temperature rise for a given amount of heat released. Solvents like toluene or xylene are often used, and their ability to form an azeotrope with water (a byproduct of the reaction with formic acid) can aid in its removal.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid, Unexpected Temperature Rise | 1. Reagent addition rate is too high.2. Cooling system failure (e.g., loss of coolant flow, coolant temperature too high).3. Inadequate agitation leading to localized "hot spots".4. Incorrect initial temperature of reactants or reactor. | 1. Immediately stop the addition of the limiting reagent. 2. Ensure the cooling system is fully operational. Increase coolant flow or decrease its temperature if possible.3. Verify and, if necessary, increase the stirrer speed. 4. If the temperature continues to rise, prepare to initiate the emergency quench procedure. |
| Pressure Increase Beyond Normal Operating Limits | 1. Onset of a thermal runaway, causing solvent and/or reactant boiling.2. Formation of non-condensable gases from decomposition.3. Blockage in the vent line or pressure relief system. | 1. Follow the steps for a rapid temperature rise. 2. If a runaway is suspected, immediately enact the emergency shutdown and quench procedures. 3. Ensure all vent paths are clear and unobstructed. |
| Reaction Fails to Initiate or is Sluggish | 1. Low reaction temperature.2. Impure reactants.3. Insufficient catalyst (if one is being used). | 1. Gradually and carefully increase the reaction temperature to the recommended range. 2. Analyze the purity of the starting materials. 3. If a catalyst is part of the process, verify its addition and concentration. |
| Formation of Side Products or Low Yield | 1. "Hot spots" in the reactor due to poor mixing.2. Extended reaction time at elevated temperatures.3. Incorrect stoichiometry of reactants. | 1. Improve agitation to ensure uniform temperature distribution. 2. Optimize the reaction time and temperature profile. 3. Verify the quantities of all reactants added. |
Data Presentation
Table 1: Physical and Safety Properties of Key Reagents
| Property | This compound | Isobutylamine | Formic Acid (85% aq.) |
| Molecular Formula | C₅H₁₁NO[3] | C₄H₁₁N | CH₂O₂ |
| Molecular Weight | 101.15 g/mol [3] | 73.14 g/mol | 46.03 g/mol |
| Boiling Point | 218-220 °C | 68-69 °C | ~107 °C |
| Flash Point | 113 °C | -9 °C | 69 °C |
| Key Hazards | Irritant | Highly flammable, Corrosive, Harmful if swallowed or inhaled[4] | Corrosive, Causes severe skin burns and eye damage |
Table 2: Typical Reaction Parameters for this compound Synthesis (Illustrative)
| Parameter | Value/Range | Rationale |
| Reactant Ratio (Isobutylamine:Formic Acid) | 1 : 1.05 - 1.2 | A slight excess of formic acid can help drive the reaction to completion. |
| Solvent | Toluene | Allows for azeotropic removal of water and has a suitable boiling point. |
| Reaction Temperature | 80 - 110 °C | Balances reaction rate with the ability to control the exotherm. |
| Addition Time of Limiting Reagent | 2 - 6 hours | A longer addition time allows for better heat removal and temperature control. |
| Heat of Reaction (ΔHr) | Data not available in searched literature. Amidation reactions are typically in the range of -50 to -100 kJ/mol. | A calorimetric study is highly recommended to determine the exact value for this specific reaction. |
| Adiabatic Temperature Rise (ΔTad) | Data not available in searched literature. This must be calculated based on the heat of reaction and the heat capacity of the reaction mixture. | Crucial for assessing the thermal runaway potential. |
Note: The values for Heat of Reaction and Adiabatic Temperature Rise are critical for a thorough thermal hazard assessment and should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound
Objective: To safely synthesize this compound on a large scale by managing the reaction exotherm.
Materials:
-
Isobutylamine
-
Formic Acid (85% aqueous solution)
-
Toluene
-
5% Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass-lined or stainless steel reactor with a bottom discharge valve.
-
Variable speed agitator with appropriate impeller (e.g., pitched-blade turbine).
-
Condenser and Dean-Stark trap for water removal.
-
Calibrated dosing pump for controlled addition of formic acid.
-
Multiple temperature probes (at different heights in the reactor).
-
Pressure gauge and pressure relief system (rupture disc and/or relief valve).
-
Chiller unit for circulating cooling fluid through the reactor jacket.
-
Emergency quench system (a vessel containing a cold, inert solvent and a quenching agent like dilute acetic acid).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging the Reactor: Charge the reactor with isobutylamine and toluene.
-
Initial Cooling: Start the agitator and begin circulating the cooling fluid through the reactor jacket to bring the initial temperature to 10-15 °C.
-
Controlled Addition of Formic Acid: Begin the slow, controlled addition of formic acid via the dosing pump. The addition rate should be carefully calculated based on the reactor's heat removal capacity.
-
Temperature Monitoring and Control: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the reaction temperature below a set point (e.g., 40 °C) during the addition phase.
-
Heating to Reflux: Once the addition is complete, slowly heat the reaction mixture to reflux (~85-95 °C) to continue the reaction and begin azeotropic removal of water using the Dean-Stark trap.
-
Reaction Completion: Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected.
-
Cooling: Cool the reaction mixture to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separation vessel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the toluene under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Visualizations
References
Technical Support Center: Recycling and Reuse of N-Isobutylformamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the recycling and reuse of N-Isobutylformamide as a solvent. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recycling of this compound, primarily through distillation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced Recovery of this compound | - Inefficient condensation of the solvent vapor. - Leaks in the distillation apparatus. - Incorrect heating temperature (too low). - High concentration of non-volatile impurities. | - Ensure the condenser is properly cooled and has an adequate surface area. - Check all joints and connections for leaks. - Gradually increase the heating mantle temperature to achieve a steady distillation rate. - Consider a pre-treatment step like filtration to remove solid impurities. |
| Discolored or Impure Distillate | - Bumping or splashing of the crude solvent into the collection flask. - Thermal decomposition of the solvent or impurities. - Co-distillation of impurities with similar boiling points. | - Use a larger distillation flask and add boiling chips or a magnetic stirrer to ensure smooth boiling. - For heat-sensitive applications, consider vacuum distillation to lower the boiling point.[1] - Employ fractional distillation for better separation from close-boiling impurities. |
| Slow or No Distillation | - Insufficient heating. - Heat loss from the distillation column. - Sludge buildup on heating surfaces.[2] | - Increase the temperature of the heating source. - Insulate the distillation column with glass wool or aluminum foil. - Clean the distillation flask thoroughly to remove any residue.[2] |
| Sudden Pressure Drop/Increase (Vacuum Distillation) | - Leak in the system. - Inefficient vacuum pump. - Blockage in the vacuum line. | - Check all connections for leaks using a vacuum gauge. - Ensure the vacuum pump is functioning correctly and the vacuum grease is applied properly. - Inspect the vacuum tubing for any obstructions. |
| Foaming of the Solvent | - Presence of surfactants or other foaming agents in the waste stream. | - Introduce an anti-foaming agent to the crude solvent before distillation. - Reduce the heating rate to minimize vigorous boiling. |
Frequently Asked Questions (FAQs)
1. What is the primary method for recycling this compound?
The most common and effective method for recycling this compound is distillation .[1] This process separates the solvent from non-volatile impurities based on differences in their boiling points. For higher purity, fractional distillation can be employed.
2. At what temperature should I distill this compound?
The normal boiling point of this compound is approximately 218-220 °C. Distillation should be carried out at or slightly above this temperature under atmospheric pressure.
3. When should I consider using vacuum distillation?
Vacuum distillation is recommended when dealing with heat-sensitive impurities that might decompose at the normal boiling point of this compound, or if the solvent itself shows signs of degradation at elevated temperatures.[1] By reducing the pressure, the boiling point of the solvent is lowered, preventing thermal decomposition.
4. What are the potential impurities in recycled this compound?
Potential impurities can include:
-
Water: From atmospheric moisture or reaction byproducts.
-
Starting materials and byproducts: Residual reactants or products from the chemical synthesis it was used in.
-
Degradation products: Formed if the solvent is exposed to high temperatures for extended periods.
-
Dissolved solids: Non-volatile substances from the reaction mixture.
5. How can I assess the purity of my recycled this compound?
Several analytical techniques can be used to determine the purity of the recycled solvent:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.
-
Karl Fischer Titration: To accurately determine the water content.[3][4][5]
-
Refractive Index Measurement: As a quick check of purity against a known standard.
-
Boiling Point Determination: A sharp and consistent boiling point indicates high purity.
6. What is the expected recovery efficiency for this compound recycling?
With an optimized distillation setup, it is possible to achieve a recovery efficiency of over 95%.[6] However, the actual yield will depend on the concentration and nature of the impurities in the waste solvent.
Experimental Protocols
Protocol for Simple Distillation of this compound
Objective: To purify this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir plate
-
Thermometer and adapter
-
Clamps and stands
Methodology:
-
Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation flask gently with the heating mantle.
-
Increase the heat gradually until the solvent begins to boil and the vapor rises into the distillation head.
-
Collect the distillate that comes over at a constant temperature, which should be the boiling point of this compound.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool before disassembling.
Protocol for Purity Analysis by GC-MS
Objective: To identify and quantify volatile impurities in recycled this compound.
Methodology:
-
Sample Preparation: Dilute a small, accurately weighed sample of the recycled this compound in a high-purity solvent (e.g., dichloromethane or methanol) to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., 35-500 amu).
-
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the impurities by comparing their peak areas to that of an internal or external standard.
-
Visualizations
Caption: Workflow for Simple Distillation of this compound.
References
- 1. FAQs on Solvent Recovery | IST - Italia Sistemi Tecnologici [ist.it]
- 2. cleanplanetchemical.com [cleanplanetchemical.com]
- 3. mt.com [mt.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 6. cbgbiotech.com [cbgbiotech.com]
Validation & Comparative
A Comparative Guide to N-Isobutylformamide and Other Formamide Solvents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and formulation stability. Among the diverse classes of solvents, formamides are noteworthy for their unique properties. This guide provides a detailed comparison of N-Isobutylformamide with other common formamide solvents, offering insights into their physicochemical properties, applications, and performance, supported by experimental context.
Physicochemical Properties: A Tabular Comparison
The selection of an appropriate solvent often begins with a thorough understanding of its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and other selected formamide solvents.
| Property | This compound | Formamide | N-Methylformamide (NMF) | N,N-Dimethylformamide (DMF) | N-Butylformamide | N-tert-Butylformamide |
| Molecular Formula | C5H11NO[1] | CH3NO | C2H5NO[2] | C3H7NO[3] | C5H11NO[4] | C5H11NO |
| Molecular Weight ( g/mol ) | 101.15[1] | 45.04 | 59.07[2] | 73.09[3] | 101.15[4] | 101.15 |
| Boiling Point (°C) | ~209 (calculated) | 210.5 | 182.6[5] | 153[3] | 199[4] | 202 |
| Melting Point (°C) | - | 2.55 | -4 | -61[3] | -38[4] | 16 |
| Density (g/mL at 25°C) | ~0.88 (calculated) | 1.1334 (at 20°C) | 1.011 | 0.944 | ~0.9 (at 20°C)[4] | 0.903 |
| Solubility in Water | Soluble | Miscible | Miscible[1][5] | Freely Soluble[3] | Soluble[4] | - |
| Flash Point (°C) | ~96 (calculated) | 154 | 111[5] | 58[3] | - | 82 |
Performance in Applications
Formamide solvents are integral to various applications in research and drug development, primarily as reaction solvents, reagents, and formulation excipients.
Organic Synthesis
N-Formylation of Amines: A significant application of formamides is in the N-formylation of primary and secondary amines, a crucial step in the synthesis of many pharmaceutical intermediates. While formamide itself can be used as a formylating agent, N-substituted formamides often serve as solvents in these reactions. The choice of solvent can influence reaction kinetics and yields. For instance, the larger isobutyl group in this compound may offer different solubility characteristics for non-polar substrates compared to the smaller methyl groups in DMF.
Peptide Synthesis: N,N-Dimethylformamide (DMF) has traditionally been a widely used solvent in solid-phase peptide synthesis (SPPS)[6]. However, due to its potential toxicity, researchers are exploring greener alternatives. While direct comparative data for this compound in SPPS is limited, its properties suggest it could be a viable alternative, particularly for synthesizing hydrophobic peptides where its larger alkyl group might enhance the solubility of the growing peptide chain.
Drug Formulation and Delivery
The high polarity and hydrogen bonding capabilities of formamides make them effective solvents for a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble in water.[7]
-
Formamide and N-Methylformamide (NMF): Their ability to form strong hydrogen bonds makes them excellent solvents for polar compounds. NMF, in particular, is noted for its use in pharmaceutical synthesis.[8][9]
-
N,N-Dimethylformamide (DMF): DMF is a versatile solvent for many drug molecules and is often used in drug formulation and as a solvent for capillary electrophoresis.[10]
-
This compound: With its branched alkyl chain, this compound introduces a degree of lipophilicity. This could be advantageous for dissolving APIs with both polar and non-polar moieties, potentially enhancing their solubility in lipid-based drug delivery systems. Its lower polarity compared to formamide might also be beneficial for formulating drugs intended for transdermal delivery, where partitioning into the lipophilic stratum corneum is a key step.
Experimental Protocols
To provide a practical context, below is a general experimental protocol for a common application of formamide solvents: the N-formylation of an amine using formic acid, where a formamide can be used as a solvent.
Objective: To synthesize an N-formylated amine using formic acid, with a formamide derivative as the reaction solvent.
Materials:
-
Primary or secondary amine
-
Formic acid (98-100%)
-
Formamide solvent (e.g., this compound, DMF)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1 equivalent) in the chosen formamide solvent (e.g., this compound).
-
Slowly add formic acid (1.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane or ethyl acetate and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formylated product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Chemical Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
The diagram above illustrates the relationship between the chemical structure of different formamide solvents and their key physicochemical properties. The increasing substitution on the nitrogen atom generally leads to a decrease in polarity and hydrogen bond donating ability, while increasing lipophilicity.
This flowchart outlines the key steps in a typical N-formylation reaction, a common application for formamide solvents in a research and development setting.
Conclusion
This compound presents a valuable addition to the formamide solvent family for researchers and drug development professionals. Its unique combination of a formamide's inherent polarity and the increased lipophilicity from the isobutyl group offers a distinct set of properties. While well-established formamides like DMF and NMF have a broader base of historical data, the characteristics of this compound suggest its potential as a versatile solvent for a range of applications, particularly in the synthesis and formulation of molecules with intermediate polarity. Further comparative studies with quantitative performance data will be instrumental in fully elucidating its advantages and positioning it as a strategic choice in the solvent selection toolkit.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 7. Formamide in the Pharmaceutical Industry [sincerechemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. glpbio.com [glpbio.com]
A Comparative Guide to Solvents in Peptide Synthesis: N,N-Dimethylformamide (DMF) vs. Greener Alternatives
In the landscape of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the choice of solvent is critical to the success of the reaction. For decades, N,N-dimethylformamide (DMF) has been the solvent of choice due to its excellent solvating properties for the growing peptide chain and reagents. However, increasing regulatory scrutiny and growing environmental and safety concerns have catalyzed the search for "greener" and safer alternatives. This guide provides a detailed comparison between the incumbent solvent, DMF, and the potential of alternative amide-based solvents, with a focus on emerging, less hazardous options. While direct comparative experimental data for N-Isobutylformamide in peptide synthesis is not extensively available in current literature, we will explore its properties and draw comparisons from more studied greener alternatives like N-butylpyrrolidinone (NBP) to illustrate the performance of next-generation solvents.
N,N-Dimethylformamide (DMF): The Industry Standard
DMF is a polar aprotic solvent that has been integral to peptide synthesis for its ability to effectively swell the resin and dissolve amino acids and coupling reagents.[1][2] Its high polarity facilitates the complex steps of deprotection and coupling that are the foundation of SPPS.[3][4]
Key Properties of DMF:
| Property | Value |
| Formula | C3H7NO |
| Molar Mass | 73.09 g/mol |
| Boiling Point | 153 °C |
| Polarity | High |
However, the utility of DMF is overshadowed by significant safety concerns. It is classified as a reprotoxic substance and is known to be a hepatotoxin.[5][6][7][8] Regulatory bodies, such as the European Chemicals Agency (ECHA) under its REACH regulation, have imposed restrictions on the use of DMF, compelling the pharmaceutical and chemical industries to seek viable replacements.[9][10]
The Quest for Greener Alternatives: A Look at this compound
The search for DMF alternatives is guided by the principles of green chemistry, which advocate for the use of safer solvents to prevent pollution and reduce hazardous waste.[9][11][12] An ideal replacement for DMF would mimic its performance in SPPS while posing fewer health and environmental risks.
This compound is a carboxamide that presents a potential, albeit less studied, alternative to DMF. Its structural properties suggest it could function as a polar aprotic solvent in a similar capacity.
Key Properties of this compound:
| Property | Value |
| Formula | C5H11NO |
| Molar Mass | 101.15 g/mol [13] |
| IUPAC Name | N-(2-methylpropyl)formamide[13] |
While comprehensive studies directly comparing this compound to DMF in peptide synthesis are scarce, the broader class of N-substituted formamides and other amide-based solvents has been investigated, offering valuable insights.
Performance of Greener Amide Solvents: A Case Study with N-Butylpyrrolidinone (NBP)
To understand how a greener amide-based solvent performs against DMF, we can look at the experimental data for N-butylpyrrolidinone (NBP), which has been identified as a promising alternative. Studies have shown that NBP can not only replace DMF but in some cases, improve synthetic outcomes by reducing common side reactions.[14][15]
Table 1: Comparison of Racemization Levels in DMF vs. NBP
| Amino Acid Derivative | % D-isomer in DMF | % D-isomer in NBP |
| Fmoc-Cys(Trt)-OH | 2.8 | 1.4 |
| Fmoc-His(Trt)-OH | 12.2 | 12.2 |
| Fmoc-Ser(tBu)-OH | 1.8 | 1.8 |
| Fmoc-Phe-OH | 1.1 | 1.1 |
| Data sourced from studies on N-butylpyrrolidinone as a DMF replacement, demonstrating that NBP can reduce or maintain low levels of racemization.[14][15] |
Table 2: Aspartimide Formation in DMF vs. NBP
| Peptide Sequence | % Aspartimide in DMF | % Aspartimide in NBP |
| Model Peptide | Significantly higher | Clearly lower |
| Qualitative summary from findings indicating that NBP significantly reduces the formation of aspartimide, a common and problematic side reaction in peptide synthesis.[14][15] |
These results for NBP suggest that alternative amide-based solvents can be both environmentally friendlier and synthetically superior to DMF in certain aspects.
Visualizing the Process
To better understand the workflows and logical relationships in peptide synthesis and solvent selection, the following diagrams are provided.
Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The logical drivers behind the search for DMF alternatives in peptide synthesis.
Experimental Protocols
The following is a generalized experimental protocol for Fmoc-based solid-phase peptide synthesis. This protocol can be adapted for use with DMF or alternative solvents, though optimization may be required for reaction times and temperatures when using greener solvents.
General Protocol for Manual Fmoc-SPPS
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in the chosen solvent to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A common procedure is to perform this step twice for shorter durations (e.g., 2 x 7 minutes).
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin multiple times (3-6x) with the synthesis solvent to remove residual piperidine and byproducts.
-
A wash with a different solvent like isopropanol or dichloromethane may be performed if necessary, followed by re-equilibration with the primary synthesis solvent.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in the synthesis solvent.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. Reaction completion can be monitored using a colorimetric test like the Kaiser test.[3]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin multiple times (3-6x) with the synthesis solvent to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin thoroughly with the synthesis solvent and then with a solvent like dichloromethane (DCM) to remove the primary solvent.[3]
-
Treat the peptidyl-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Note on Greener Solvents: When substituting DMF, it's important to consider that reaction kinetics may change. For some greener solvents, elevated temperatures (e.g., 40°C) during deprotection and coupling steps have been shown to improve efficiency.[16]
Conclusion
The transition away from N,N-dimethylformamide in peptide synthesis is a clear and necessary trend driven by safety and environmental regulations. While DMF has been a reliable workhorse, the data emerging from studies on greener alternatives like N-butylpyrrolidinone demonstrate that safer solvents can perform equally well, and in some cases, even offer synthetic advantages such as reduced side reactions.[14][15]
Although this compound has not yet been extensively benchmarked against DMF in the published literature, its chemical properties suggest it could be a viable candidate for investigation. As the field of peptide synthesis continues to embrace green chemistry, it is likely that a toolbox of alternative solvents, including various N-substituted formamides and other polar aprotics, will become available, allowing researchers to select the optimal solvent based on the specific requirements of their synthesis. This will not only enhance the safety and sustainability of peptide manufacturing but may also unlock new efficiencies in the production of these vital therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. [The toxicity of N,N-dimethylformamide (DMF)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. bachem.com [bachem.com]
- 11. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Efficiency of N-Isobutylformamide in Extractive Distillation: A Comparative Analysis
A comprehensive evaluation of N-Isobutylformamide's performance against established solvents in extractive distillation remains challenging due to a lack of publicly available experimental data. While the physical and chemical properties of this compound are documented, specific studies detailing its application and efficiency in extractive distillation processes are not readily found in scientific literature or patent databases.
This guide, therefore, provides a comparative overview of commonly used solvents in extractive distillation for the separation of C4 hydrocarbons, a frequent application for this technology. This will offer a benchmark for the performance characteristics that this compound would need to meet or exceed to be considered a viable alternative. The key metrics for evaluating solvent efficiency in this context are selectivity, solvent-to-feed ratio, and energy consumption (reboiler duty).
Commonly Used Solvents for C4 Hydrocarbon Separation
Extractive distillation is a crucial process in the petrochemical industry for separating components with close boiling points, such as the C4 hydrocarbons 1,3-butadiene, isobutene, and n-butene.[1] Solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), acetonitrile (ACN), and N-formylmorpholine (NFM) are widely employed for this purpose.[2][3] These solvents exhibit different performance characteristics, influencing the overall efficiency and economics of the separation process.
Comparative Performance of Standard Solvents
While direct experimental data for this compound is unavailable, the following table summarizes typical performance indicators for established solvents in the context of 1,3-butadiene recovery from C4 streams. This data is synthesized from various industry sources and research publications.
| Solvent | Selectivity (Butadiene/Butenes) | Typical Solvent-to-Feed Ratio (w/w) | Relative Energy Consumption | Key Advantages | Disadvantages |
| N-Methyl-2-pyrrolidone (NMP) | High | 3.5 - 4.5 | Moderate | High selectivity, good thermal stability.[4] | Higher cost, potential toxicity concerns.[5] |
| N,N-Dimethylformamide (DMF) | Good | 4.0 - 5.0 | Moderate | Good selectivity, widely available.[2] | Can decompose to form corrosive formic acid.[4] |
| Acetonitrile (ACN) | Moderate | 2.5 - 3.5 | Lower | Lower solvent circulation rate, lower energy use. | Lower selectivity, higher volatility. |
| N-Formylmorpholine (NFM) | Very High | 4.5 - 5.5 | Higher | Excellent selectivity and capacity.[3] | Higher viscosity, higher energy for solvent recovery. |
Experimental Protocols for Solvent Evaluation
The evaluation of a new solvent for extractive distillation, such as this compound, would typically follow a standardized experimental protocol to determine its performance relative to existing solvents.
1. Vapor-Liquid Equilibrium (VLE) Determination:
-
Objective: To determine the effect of the solvent on the relative volatility of the components to be separated.
-
Apparatus: A dynamic or static VLE still (e.g., Othmer still, Fischer-Labodest VLE unit).
-
Procedure:
-
Prepare binary mixtures of the key components (e.g., 1,3-butadiene and n-butene) with the solvent at various concentrations.
-
Heat the mixture to its boiling point at a constant pressure (typically atmospheric or the intended process pressure).
-
Allow the system to reach equilibrium, where the composition of the liquid and vapor phases are constant.
-
Collect samples of the liquid and condensed vapor phases.
-
Analyze the composition of the samples using gas chromatography (GC).
-
Calculate the activity coefficients and relative volatilities from the experimental data.
-
2. Bench-Scale Extractive Distillation:
-
Objective: To determine the solvent's performance in a continuous distillation column.
-
Apparatus: A laboratory-scale extractive distillation column with a defined number of theoretical stages, equipped with a reboiler, condenser, and feed and solvent inlets.
-
Procedure:
-
Feed the hydrocarbon mixture to the middle section of the column.
-
Introduce the solvent at a stage above the hydrocarbon feed.
-
Operate the column at a constant reflux ratio and solvent-to-feed ratio.
-
Monitor the temperatures at the top and bottom of the column until steady state is achieved.
-
Collect samples of the overhead product (distillate) and the bottom product.
-
Analyze the composition of the samples to determine the separation efficiency.
-
Measure the heat duty of the reboiler to assess energy consumption.
-
Logical Workflow for Solvent Evaluation
The process of evaluating a new extractive distillation solvent can be visualized as a logical workflow, starting from initial screening to process simulation.
Caption: Workflow for evaluating a novel extractive distillation solvent.
Conclusion
While this compound's potential as an extractive distillation solvent cannot be definitively assessed without experimental data, the established performance of solvents like NMP, DMF, ACN, and NFM provides a clear framework for comparison. Should data for this compound become available, its selectivity, required solvent-to-feed ratio, and associated energy consumption would be the critical parameters to benchmark against these industry standards. Researchers in the field are encouraged to conduct and publish such studies to broaden the portfolio of viable solvents for extractive distillation processes.
References
- 1. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 2. US4693788A - Separation of t-amyl alcohol from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 3. N-(2-Methoxy-2-methylpropyl)formamide | C6H13NO2 | CID 14773962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ThermoML:J. Chem. Thermodyn. 2018, 118, 139-146 [trc.nist.gov]
Validation of N-Isobutylformamide Purity: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of N-Isobutylformamide purity against other analytical techniques. Supporting experimental protocols and data are presented to aid in methodological selection and implementation.
Introduction to Purity Validation of this compound
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Its purity is a critical factor that can influence reaction yield, impurity profiles of the final product, and ultimately, the safety and efficacy of a drug substance. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential impurities. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile compounds.
Comparative Analysis of Analytical Techniques
While GC-MS is a cornerstone for purity analysis, other methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) also offer viable approaches. The choice of technique often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile compounds like this compound.[1][2] It provides excellent separation of components in a mixture and allows for the identification of unknown impurities through mass spectral library matching.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[2] For this compound, HPLC can be a valuable orthogonal technique to confirm purity results obtained by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for purity assessment without the need for a specific reference standard of the analyte.[3][4] It provides a direct measurement of the analyte's concentration relative to a certified internal standard.[5] This makes it an excellent method for the certification of reference materials and for obtaining an independent verification of purity.[1][3]
Experimental Protocols
GC-MS Protocol for this compound Purity Analysis
This protocol is based on established methods for the analysis of structurally related amides, such as N,N-dimethylformamide, and is adapted for this compound.[6][7]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a final concentration of 1 mg/mL.
-
If an internal standard is used for quantification, add it to the sample solution at a known concentration. Acetamide can be considered as a potential internal standard.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar wax column (e.g., DB-WAX) for orthogonal confirmation. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation: A Comparative Overview
The following table presents a representative comparison of the expected performance of GC-MS, HPLC, and qNMR for the purity analysis of a small organic molecule like this compound. The data is illustrative and based on the typical capabilities of each technique.
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility/boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance or other properties. | Signal intensity proportional to the number of nuclei. |
| Typical Purity Result | 99.8% (Area Percent) | 99.7% (Area Percent) | 99.6% (mass/mass) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Primary Strengths | Excellent for volatile compounds, definitive identification of impurities.[1][2] | Wide applicability, good for non-volatile impurities. | Absolute quantification without a specific reference standard.[3][4] |
| Primary Limitations | Not suitable for non-volatile or thermally labile compounds. | May require chromophores for sensitive detection. | Lower sensitivity compared to chromatographic methods.[4] |
Visualizing the Workflow and Logic
To further clarify the experimental process and decision-making in selecting an analytical method, the following diagrams are provided.
Caption: Workflow for this compound Purity Analysis by GC-MS.
Caption: Decision tree for selecting an analytical method for purity validation.
References
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. CN102033113B - Method for determining content of dimethylformamide - Google Patents [patents.google.com]
- 7. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
A Comparative Guide to Catalysts for N-Isobutylformamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-isobutylformamide, a valuable intermediate in the pharmaceutical and agrochemical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of four distinct catalytic systems for the N-formylation of isobutylamine with formic acid, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the synthesis of this compound is summarized below. The data presented is based on reported yields for the N-formylation of aliphatic amines, providing a comparative benchmark for performance.
| Catalyst System | Catalyst Loading | Reaction Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Molecular Iodine (I₂)[1] | 5 mol% | 70 | 2 - 4 h | ~94 | Low cost, non-toxic, high efficiency, solvent-free. |
| Zinc Oxide (ZnO)[2][3] | 0.5 mmol | 70 | 1 - 3 h | ~99 | Mild conditions, simple operation, high chemoselectivity, reusable catalyst. |
| Deep Eutectic Solvent (DES)[4][5] | Catalyst & Solvent | 70 | 20 min - 1 h | ~98 (for anilines) | Green solvent, high efficiency, rapid reaction, biodegradable. |
| Sulfonic Acid Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-SO₃H)[6] | 10 mg | Room Temperature | 10 min | High (unspecified for isobutylamine) | Mild conditions, rapid reaction, easy catalyst recovery with a magnet, reusable. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared catalytic systems are provided below.
Molecular Iodine (I₂) Catalyzed Synthesis
This protocol is adapted from a general procedure for the N-formylation of amines under solvent-free conditions.[1]
Experimental Workflow:
Figure 1: General workflow for iodine-catalyzed synthesis.
Procedure:
-
In a round-bottom flask, add isobutylamine (10 mmol), formic acid (20 mmol), and molecular iodine (0.5 mmol, 5 mol%).
-
Stir the mixture at 70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove unreacted iodine, followed by a saturated sodium bicarbonate (NaHCO₃) solution (2 x 10 mL), and finally with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain this compound.
Zinc Oxide (ZnO) Catalyzed Synthesis
This protocol is based on a general method for ZnO-catalyzed N-formylation of amines.[2][3]
Experimental Workflow:
Figure 2: General workflow for ZnO-catalyzed synthesis.
Procedure:
-
To a mixture of formic acid (3 mmol) and zinc oxide (0.5 mmol), add isobutylamine (1 mmol).
-
Heat the reaction mixture in an oil bath at 70°C with magnetic stirring for 1-3 hours, monitoring by TLC.
-
After completion, add dichloromethane (CH₂Cl₂) or ethyl acetate (20 mL) to the reaction mixture and filter to remove the ZnO catalyst.
-
Wash the organic filtrate with water (2 x 10 mL) and a saturated solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the pure this compound. The ZnO catalyst can be washed, dried, and reused.
Deep Eutectic Solvent (DES) Catalyzed Synthesis
This protocol is adapted from the synthesis of a choline chloride and tin(II) chloride-based DES and its application in N-formylation.[4][5]
Signaling Pathway of DES Synthesis and Catalysis:
Figure 3: Logical relationship in DES synthesis and catalysis.
Procedure:
Part A: Preparation of the Deep Eutectic Solvent (ChCl:2SnCl₂)
-
Mix choline chloride (100 mmol) and tin(II) chloride (200 mmol) in a flask.
-
Heat the mixture to approximately 130°C with stirring until a clear, homogeneous liquid is formed.[4]
-
Allow the DES to cool to room temperature before use.
Part B: N-Formylation Reaction
-
In a test tube, add isobutylamine (2 mmol), formic acid (3 mmol), and the prepared ChCl:2SnCl₂ deep eutectic solvent (30 mol%).
-
Heat the mixture in an oil bath at 70°C for 20-60 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add ethyl acetate (20 mL) to the mixture and filter to separate the product from the DES.
-
Remove the solvent and other volatile components under reduced pressure to obtain the crude this compound.
Sulfonic Acid Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-SO₃H) Catalyzed Synthesis
This protocol is based on the use of a solid acid magnetic nanocatalyst for the N-formylation of aromatic amines.[6]
Experimental Workflow:
Figure 4: Workflow for magnetic nanoparticle-catalyzed synthesis.
Procedure:
-
In an oven-dried round-bottom flask, disperse the sulfonic acid functionalized magnetic nanoparticles (10 mg) in absolute ethanol (2 mL).
-
Add formic acid (4 mmol) and isobutylamine (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes, monitoring the progress by TLC.
-
Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnet.
-
Wash the recovered catalyst with absolute ethanol.
-
Evaporate the solvent from the supernatant to obtain the this compound product. The catalyst can be dried and reused for subsequent reactions.
References
- 1. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 2. ZnO as a new catalyst for N-formylation of amines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions [organic-chemistry.org]
- 4. [PDF] Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) | Semantic Scholar [semanticscholar.org]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
assessing the environmental impact of N-Isobutylformamide vs other solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical research and pharmaceutical development, with significant implications for process efficiency, safety, and environmental sustainability. While performance in a given application is paramount, a comprehensive understanding of a solvent's environmental footprint is increasingly essential for responsible chemical practice. This guide provides a comparative assessment of the environmental impact of common laboratory solvents, offering a framework for evaluating alternatives and highlighting the current data landscape for N-Isobutylformamide.
Executive Summary: The Data Gap for this compound
In contrast, a considerable body of data exists for many common laboratory solvents. This guide presents a comparative analysis of these alternatives to provide context and underscore the importance of demanding and generating such data for all chemical entities used in research and industry.
Comparative Environmental Impact of Common Solvents
To contextualize the environmental profile of a solvent, it is crucial to evaluate it against a range of commonly used alternatives. The following table summarizes key environmental indicators for a selection of laboratory solvents. The lack of data for this compound is explicitly noted.
| Solvent | Biodegradability (% in 28 days, OECD 301F) | Aquatic Toxicity: Fish (LC50, 96h, Pimephales promelas) | Aquatic Toxicity: Invertebrate (EC50, 48h, Daphnia magna) | Aquatic Toxicity: Algae (EC50, 72h, Pseudokirchneriella subcapitata) | Global Warming Potential (100-year) |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Ethanol | Readily biodegradable (>60%) | >10,000 mg/L | 183 mg/L[1] | 4.31 g/L[2] | ~1 |
| Methanol | Readily biodegradable (>60%) | 28,100 mg/L | >10,000 mg/L | 22,000 mg/L | 1[3] |
| Acetone | Readily biodegradable (>60%) | 8,120 mg/L | >10,000 mg/L | >100 mg/L | <1 |
| Isopropanol | Readily biodegradable (>60%) | 9,640 mg/L | >10,000 mg/L | >1,000 mg/L | <1 |
| Ethyl Acetate | Readily biodegradable (>60%) | 230 mg/L | 13 mg/L[1] | >100 mg/L | 12 |
| Heptane | Readily biodegradable (>60%) | 375 mg/L | 1.5 mg/L | >100 mg/L | ~2 |
| Acetonitrile | Not readily biodegradable (<20%) | 1,640 mg/L[4] | >1,000 mg/L | >400 mg/L | <1 |
| Dichloromethane | Not readily biodegradable (<20%) | 193 mg/L | 220 mg/L | >662 mg/L | 9[5] |
| N,N-Dimethylformamide | Not readily biodegradable (<20%) | 10,600 mg/L[6] | 13,100 mg/L | >500 mg/L | <1 |
Note: The data presented are compiled from various sources and should be used for comparative purposes. Specific values may vary depending on the exact experimental conditions.
Experimental Protocols for Environmental Impact Assessment
The data presented in the comparison table are generated using standardized and internationally recognized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). Understanding these methods is crucial for interpreting the data and for designing future studies.
Biodegradability
The "Ready Biodegradability" of a substance is a key indicator of its persistence in the environment. The OECD 301F (Manometric Respirometry Test) is a widely used method to assess the potential for a chemical to be rapidly and completely broken down by microorganisms.[7][8]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from wastewater treatment plants) and incubated in a closed flask with a headspace of air.
-
Measurement: The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period.
-
Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[7]
Aquatic Toxicity
Assessing the toxicity of a substance to aquatic organisms is fundamental to understanding its potential ecological impact. Standardized tests are conducted on representatives of three trophic levels: fish, invertebrates (crustaceans), and algae.
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Pimephales promelas (fathead minnow) is a commonly used test species.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration of a substance that causes 50% of the Daphnia magna (a small crustacean) to become immobilized (EC50) after a 48-hour exposure.
-
Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata. The endpoint is the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period.
Global Warming Potential (GWP)
The Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. The 100-year GWP is the most commonly used metric.
-
Calculation: GWP is calculated based on the radiative efficiency of a molecule (its ability to absorb infrared radiation) and its atmospheric lifetime.
-
Reporting: GWP is expressed as a factor of carbon dioxide (which has a GWP of 1).
Visualizing the Assessment Workflow
To systematically evaluate the environmental impact of a solvent, a structured workflow is essential. The following diagram, generated using the DOT language, illustrates the key stages of this process, from initial data gathering to a comprehensive risk assessment.
Caption: Workflow for assessing the environmental impact of a solvent.
Conclusion: A Call for Data Transparency
The responsible use of chemicals in research and development necessitates a comprehensive understanding of their environmental impact. While a framework and methodologies for such assessments exist, the current lack of publicly available data for this compound is a significant impediment to its informed use.
For researchers, scientists, and drug development professionals, this data gap highlights the importance of:
-
Requesting environmental impact data from chemical suppliers.
-
Prioritizing the use of solvents with well-characterized environmental profiles whenever possible.
-
Including environmental impact assessments as a standard component of process development and optimization.
By demanding and generating this critical data, the scientific community can drive the adoption of greener and more sustainable practices in the laboratory and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of aquatic organisms to ethanol and its potential use as bioindicators [redalyc.org]
- 3. Methanol-Managing greenhouse gas emissions in the production chain by optimizing the resource base [aimspress.com]
- 4. epa.gov [epa.gov]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. petroleumhpv.org [petroleumhpv.org]
- 8. chemview.epa.gov [chemview.epa.gov]
N-Isobutylformamide: A Comparative Performance Guide for Key Reaction Types
For researchers, scientists, and drug development professionals seeking versatile and efficient reagents, N-Isobutylformamide presents a compelling profile. This guide provides a comprehensive comparison of this compound's performance in several key reaction types, contrasting it with other commonly used formamide alternatives. By examining its role in N-formylation, the Vilsmeier-Haack reaction, and the Leuckart reaction, this document aims to equip researchers with the data and insights necessary to optimize their synthetic strategies.
Physical and Chemical Properties: A Comparative Overview
The performance of a solvent or reagent is intrinsically linked to its physical and chemical properties. This compound, with its branched alkyl group, exhibits distinct characteristics when compared to other common formamides such as N,N-Dimethylformamide (DMF), N-Methylformamide (NMF), and Formamide.
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methylformamide (NMF) | Formamide |
| Molecular Formula | C5H11NO[1] | C3H7NO | C2H5NO | CH3NO |
| Molecular Weight ( g/mol ) | 101.15[1] | 73.09 | 59.07 | 45.04 |
| Boiling Point (°C) | 202-204 | 153 | 198 | 210 |
| Density (g/cm³) | 0.903 | 0.944 | 1.0054[2] | 1.133 |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible |
Performance in N-Formylation Reactions
N-formylation is a fundamental transformation in organic synthesis, crucial for the introduction of a formyl group onto an amine. This reaction is vital for the synthesis of a wide array of pharmaceutical intermediates and fine chemicals.[3][4][5][6]
The Role of Formamides in N-Formylation
Formamides can act as formylating agents, often in the presence of a catalyst or under specific reaction conditions. The reactivity of the formamide is influenced by the substituents on the nitrogen atom.
While direct comparative studies detailing the performance of this compound as a formylating agent are not extensively available, its structural features suggest it can serve as a viable alternative to other formamides. The isobutyl group may influence reaction kinetics and selectivity due to steric effects.
General Experimental Protocol for N-Formylation of Amines using Formic Acid
As a representative protocol for N-formylation, the following procedure using formic acid is commonly employed. This can be adapted for use with other formylating agents, including this compound, though optimization of reaction conditions would be necessary.
Materials:
-
Amine (1.0 eq)
-
Formic acid (1.2 eq)
-
Toluene
Procedure:
-
A mixture of the amine (1.0 g) and 85% aqueous formic acid (1.2 equivalents) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[6]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is evaporated to yield the crude N-formyl product.[6]
-
If necessary, the product can be purified by column chromatography.
Experimental workflow for a typical N-formylation reaction.
Performance in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] It utilizes a substituted formamide and a halogenating agent, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.
The Role of Formamides in the Vilsmeier-Haack Reaction
The choice of the N-substituted formamide is critical as it is the precursor to the Vilsmeier reagent. N,N-disubstituted formamides like DMF are commonly used. The use of this compound in this reaction is less documented, but theoretically possible. The steric bulk of the isobutyl group could influence the formation and reactivity of the corresponding Vilsmeier reagent.
General Vilsmeier-Haack Reaction Mechanism
-
Formation of the Vilsmeier Reagent: The substituted formamide reacts with phosphorus oxychloride to form a chloroiminium ion, the active electrophile.[8]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the corresponding aldehyde.[8]
Simplified signaling pathway of the Vilsmeier-Haack reaction.
Representative Experimental Protocol for the Vilsmeier-Haack Reaction (using DMF)
This protocol for the formylation of phenols can be adapted for other substrates and potentially for the use of this compound, with appropriate modifications to the reaction conditions.
Materials:
-
Phenol (0.01 mol)
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂) (0.015 mol)
Procedure:
-
The phenol and the Vilsmeier reagent (prepared from DMF and SOCl₂) are ground in a mortar with a pestle for 20-30 minutes at room temperature.[9]
-
The completion of the reaction is monitored by TLC.
-
The reaction mixture is then treated with a 5% sodium thiosulfate solution, followed by the addition of petroleum ether.
-
The organic layer is separated, dried over Na₂SO₄, and evaporated under vacuum.
-
The crude product is purified by column chromatography.[9]
Performance in the Leuckart Reaction
The Leuckart reaction is a method for the reductive amination of aldehydes and ketones to produce amines.[10][11] It typically employs formamide or ammonium formate as both the nitrogen source and the reducing agent.[10][11]
The Role of Formamides in the Leuckart Reaction
In the Leuckart reaction, formamide serves as a source of ammonia and formic acid upon heating.[12] The use of N-substituted formamides, such as this compound, can lead to the formation of N-substituted amines. The reaction conditions, particularly temperature, are crucial for the success of the Leuckart reaction.[10]
Comparative Performance of Reagents:
-
Ammonium formate generally produces better yields of amines compared to formamide alone.[10]
-
The yield when using formamide can be improved by using a larger excess of formamide or by adding catalysts such as ammonium formate, ammonium sulfate, or magnesium chloride.[10]
-
A mixture of formamide and formic acid can also give good yields, particularly when water is removed from the reaction mixture.[12]
While specific data for this compound in the Leuckart reaction is scarce, it is plausible that it could be used to synthesize N-isobutylamines, though reaction conditions would likely require optimization.
General Experimental Protocol for the Leuckart Reaction (using Formamide)
The following is a general procedure for the Leuckart reaction.
Materials:
-
Ketone or Aldehyde
-
Formamide
Procedure:
-
The carbonyl compound is heated with an excess of formamide.
-
The reaction temperature is typically maintained above 165 °C.[10]
-
The intermediate N-formyl derivative is formed.
-
Subsequent hydrolysis of the N-formyl derivative yields the primary amine.
Simplified workflow of the Leuckart reaction.
References
- 1. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. jetir.org [jetir.org]
- 6. scispace.com [scispace.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
N-Isobutylformamide: A Comparative Benchmark Against Traditional Industrial Solvents in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, compound solubility, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). While traditional dipolar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) have long been mainstays in the laboratory, the search for safer and more effective alternatives is a continuous endeavor. This guide provides a comparative overview of N-Isobutylformamide against these established industrial solvents, offering available data and outlining experimental protocols for direct benchmarking.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental step in solvent selection is the evaluation of its physical and chemical properties. These parameters dictate the solvent's behavior in various experimental settings. The following table summarizes the key physicochemical properties of this compound and traditional industrial solvents.
| Property | This compound | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Tetrahydrofuran (THF) |
| Molecular Formula | C₅H₁₁NO[1][2][3] | C₃H₇NO | C₂H₆OS | C₅H₉NO | C₄H₈O |
| Molecular Weight ( g/mol ) | 101.15[1][3] | 73.09 | 78.13 | 99.13 | 72.11 |
| Boiling Point (°C) | 218-220 | 153[4] | 189[5] | 202 | 66[5] |
| Melting Point (°C) | - | -61[4] | 18.4[5] | -24 | -108.5 |
| Density (g/mL @ 20°C) | 0.896 | 0.944[4] | 1.100[5] | 1.028 | 0.889 |
| Flash Point (°C) | 96 | 58[5] | 87 | 91 | -14.5 |
| Solubility in Water | Miscible | Miscible[5] | Miscible[5] | Miscible | Miscible |
Performance in Drug Development Applications: An Overview
Direct comparative experimental data benchmarking this compound against DMF, DMSO, NMP, and THF in specific drug development applications is limited in publicly available literature. However, based on its chemical structure and physicochemical properties, we can infer its potential performance characteristics.
Solubility of Active Pharmaceutical Ingredients (APIs):
This compound, as a polar aprotic solvent, is expected to be a good solvent for a wide range of organic molecules, including many APIs. Its formamide group can act as a hydrogen bond acceptor, which is a key characteristic for solvating polar compounds. Compared to DMF and DMSO, its larger isobutyl group may slightly reduce its polarity, potentially affecting the solubility of highly polar or ionic compounds. However, this may also enhance its ability to dissolve less polar molecules. A direct comparison of the solubility of a panel of structurally diverse APIs would be necessary to definitively establish its performance.
Reaction Medium in Chemical Synthesis:
The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures. Its aprotic nature means it will not interfere with reactions involving strong bases or nucleophiles. In comparison, THF has a much lower boiling point, limiting its use to lower temperature reactions. The reaction kinetics in this compound compared to other polar aprotic solvents would depend on the specific reaction mechanism, including the polarity of the transition state.
Toxicity and Safety Profile:
Experimental Protocols for Benchmarking
To facilitate a direct and objective comparison, the following experimental protocols are provided as a guide for researchers to generate their own data.
Determination of API Solubility
Objective: To quantitatively determine and compare the solubility of a specific API in this compound and other benchmark solvents.
Methodology (Shake-Flask Method):
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to a known volume (e.g., 5 mL) of each solvent (this compound, DMF, DMSO, NMP, THF) in separate glass vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the API in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility of the API in each solvent (e.g., in mg/mL or mol/L).
-
Present the results in a comparative table.
-
Monitoring Reaction Kinetics
Objective: To compare the rate of a chemical reaction in this compound with that in traditional solvents.
Methodology (Using UV-Visible Spectroscopy):
-
Reaction Setup:
-
Choose a model reaction where at least one of the reactants or products has a distinct UV-Vis absorbance spectrum. A common example is a nucleophilic aromatic substitution reaction.
-
Prepare stock solutions of the reactants in each of the solvents to be tested.
-
-
Kinetic Run:
-
In a temperature-controlled cuvette holder of a UV-Vis spectrophotometer, rapidly mix the reactant solutions to initiate the reaction.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product (or disappearance of the reactant) at regular time intervals.
-
-
Data Collection:
-
Collect absorbance data over time until the reaction is complete or has reached a significant conversion.
-
-
Data Analysis:
-
Convert absorbance data to concentration using the Beer-Lambert law (A = εbc).
-
Plot concentration versus time and determine the initial reaction rate.
-
Alternatively, use integrated rate laws to determine the rate constant (k) of the reaction in each solvent.
-
Compare the rate constants to evaluate the effect of the solvent on the reaction kinetics.
-
Cytotoxicity Assessment
Objective: To evaluate and compare the in vitro cytotoxicity of this compound and traditional solvents on a relevant cell line.
Methodology (MTT Assay):
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 for liver toxicity, or a specific cancer cell line relevant to the drug development program) in 96-well plates until they reach a desired confluence.
-
-
Solvent Exposure:
-
Prepare a series of dilutions of each solvent in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the solvents. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each solvent concentration compared to the untreated control.
-
Plot cell viability versus solvent concentration and determine the IC₅₀ (the concentration of solvent that causes 50% inhibition of cell growth) for each solvent.
-
Compare the IC₅₀ values to rank the cytotoxicity of the solvents.
-
Visualizing the Solvent Selection Process
The selection of an appropriate solvent is a multi-faceted process that begins in the early stages of drug development. The following diagram illustrates a typical workflow for solvent selection.
Caption: A workflow for solvent selection in early drug development.
Conclusion
This compound presents itself as a potential alternative to traditional industrial solvents in drug development, particularly due to its high boiling point and expected good solvating power for a range of organic compounds. However, the current lack of direct, publicly available comparative experimental data on its performance in key areas such as API solubility, reaction kinetics, and cytotoxicity necessitates a cautious and data-driven approach to its adoption. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own head-to-head comparisons, enabling an informed and objective decision on the suitability of this compound for their specific applications. As the pharmaceutical industry continues to prioritize safety, efficiency, and sustainability, the rigorous evaluation of new solvents like this compound will be paramount.
References
- 1. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor GmbH [amofor.de]
- 2. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
A Comparative Guide to the Analytical Validation for Quantifying N-Isobutylformamide
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Isobutylformamide in a mixture, tailored for researchers, scientists, and professionals in drug development. Below, we detail the validation parameters for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data from related compounds due to the limited availability of specific validation data for this compound.
Introduction to Analytical Techniques
The quantification of this compound, a small and relatively polar molecule, can be effectively achieved using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a robust method for analyzing volatile compounds, GC-MS is well-suited for this compound. It offers high separation efficiency and definitive identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mixture. For a compound like this compound, which has a UV chromophore (the amide bond), HPLC with UV detection is a viable quantification method. It is particularly useful for less volatile compounds or when derivatization is to be avoided.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the quantification of formamides and other short-chain compounds using GC-MS and HPLC. These values are representative and serve as a benchmark for what can be expected during the validation of a method for this compound.
Table 1: Representative Validation Parameters for GC-MS Quantification
| Validation Parameter | Acceptance Criteria | Representative Performance Data |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 96.12 - 100.75%[1] |
| Precision (% RSD) | ≤ 15% | Intra-day: < 10%, Inter-day: < 15%[1] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.05 mg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.2 mg/L |
Data is representative for short-chain fatty acids and amides.
Table 2: Representative Validation Parameters for HPLC-UV Quantification
| Validation Parameter | Acceptance Criteria | Representative Performance Data |
| Linearity (R²) | ≥ 0.99 | > 0.997[2] |
| Accuracy (% Recovery) | 80 - 120% | 99.43%[3] |
| Precision (% RSD) | ≤ 15% | < 2.5%[2] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.2 mg/L[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.40 mg/L[3] |
Data is representative for N,N-Dimethylformamide and short-chain organic acids.[2][3]
Experimental Protocols
Below are detailed experimental protocols for the quantification of this compound using GC-MS and HPLC.
GC-MS Method for this compound
This method is suitable for the quantification of volatile N-alkylformamides.
a) Sample Preparation:
-
Accurately weigh a portion of the sample mixture and dissolve it in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform a serial dilution to bring the concentration of this compound within the calibrated linear range.
-
Add an appropriate internal standard (e.g., N-propylformamide-d7) to all standards and samples.
b) Chromatographic Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-FFAP (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 10:1.[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
c) Mass Spectrometer Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for this compound (m/z): To be determined from the mass spectrum (e.g., molecular ion and characteristic fragments).
-
Target Ions for Internal Standard (m/z): To be determined from its mass spectrum.
-
HPLC-UV Method for this compound
This method is suitable for the quantification of this compound in liquid mixtures.
a) Sample Preparation:
-
Accurately weigh a portion of the sample mixture and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Perform serial dilutions with the mobile phase to achieve a concentration within the linear range.
b) Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 210 nm.
Workflow and Process Diagrams
The following diagrams illustrate the general workflow for analytical method validation.
Caption: Analytical method validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113092621B - Method for the detection of formamide content in products - Google Patents [patents.google.com]
- 5. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
comparative spectroscopic analysis of formamide derivatives
A Comparative Spectroscopic Guide to Formamide Derivatives
This guide provides a comparative analysis of the spectroscopic properties of key formamide derivatives, offering insights for researchers, scientists, and professionals in drug development. The data presented facilitates the identification and characterization of these compounds using common spectroscopic techniques.
Introduction to Formamide Derivatives
Formamide (HCONH₂) is the simplest amide and serves as a fundamental building block in organic chemistry and biochemistry, often used as a model for the peptide bond.[1][2] Its derivatives, characterized by substitution on the nitrogen atom or replacement of the carbonyl oxygen, exhibit diverse chemical and physical properties. This guide focuses on a comparative analysis of formamide, N-methylformamide (NMF), N,N-dimethylformamide (DMF), and thioformamide, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the selected formamide derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Notes |
| Formamide | H (formyl) | 8.206 | J(B,C) = 13.5, J(A,C) = 2.2 | - | The two N-H protons are diastereotopic.[3] |
| Hₐ (amide) | 7.475 | J(A,B) = 2.6, J(A,C) = 2.2 | - | ||
| Hₑ (amide) | 7.213 | J(A,B) = 2.6, J(B,C) = 13.5 | - | ||
| N-Methylformamide (NMF) | H (formyl) | ~8.0-8.4 | - | Various | Shows two rotamers at room temperature due to the C-N bond's partial double bond character. |
| N-H | ~5.0-8.0 (broad) | - | Various | Chemical shift is concentration and solvent dependent.[4] | |
| CH₃ | ~2.6-2.9 | - | Various | Two distinct signals for the methyl group are often observed for the two rotamers. | |
| N,N-Dimethylformamide (DMF) | H (formyl) | ~8.0 | - | CDCl₃ | |
| CH₃ (cis) | ~2.9 | - | CDCl₃ | The two methyl groups are inequivalent due to restricted rotation around the C-N bond. | |
| CH₃ (trans) | ~2.7 | - | CDCl₃ | ||
| N-Benzhydryl-N-methylformamide | CH₃ | 2.64 and 2.71 | - | DMSO-d₆ | Two signals observed at 20 °C due to two conformers (syn- and anti-orientation of the formyl group).[5] |
| CH (methine) | 6.23 and 6.68 | - | DMSO-d₆ | Paired signals corresponding to the two conformers.[5] | |
| H (formyl) | 8.28 and 8.36 | - | DMSO-d₆ | Paired signals corresponding to the two conformers.[5] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) | Notes |
| Formamide | C=O | ~160-180 | The carbonyl carbon is deshielded.[4] |
| N-Methylformamide (NMF) | C=O | ~163 | |
| CH₃ | ~26 | ||
| N,N-Dimethylformamide (DMF) | C=O | ~162 | |
| CH₃ (cis) | ~36 | ||
| CH₃ (trans) | ~31 | ||
| N-Methyl-N-(p-tolyl)formamide | C=O | 162.3 | Two rotamers are observed in the spectrum.[6] |
| CH₃ (N-methyl) | 32.2 | ||
| CH₃ (tolyl) | 20.8 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment | Notes |
| Formamide | ~3400-3100 | N-H stretch | Two bands for the primary amide.[4] |
| ~1660 | C=O stretch (Amide I) | A strong, characteristic absorption.[4] | |
| N-Methylformamide (NMF) | ~3300 | N-H stretch | Single band for the secondary amide.[4] |
| ~1660 | C=O stretch (Amide I) | ||
| N,N-Dimethylformamide (DMF) | - | No N-H stretch | Tertiary amide. |
| ~1670 | C=O stretch (Amide I) | ||
| Thioformamide | ~3300-3100 | N-H stretch | |
| ~1433 | C-N stretch | This mode couples with the C=S vibration.[7] | |
| ~700-800 | C=S stretch | Referred to as the G band; can be coupled with other vibrations.[7] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Notes |
| Formamide | 45 | 28 (CO), 17 (NH₃) | |
| N-Methylformamide (NMF) | 59 | 30 (CH₂NH₂) | The mass spectrum of NMF is primarily composed of ions at m/z 59, 30, and 31.[2] |
| N,N-Dimethylformamide (DMF) | 73 | 44 (DMA cation), 29 (CHO) | |
| N-Methyl-N-(p-tolyl)formamide | 149 | 120, 108, 91 | The base peak is often the acylium ion or a related fragment.[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-25 mg/mL in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for concentrated samples.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program is used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Dynamic NMR (DNMR) for Rotational Barriers: To study the coalescence of signals from different conformers, spectra are recorded at various temperatures.[8] The coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν) are used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid is mixed with KBr powder and pressed into a pellet, or a mull is prepared by grinding the solid with Nujol.
-
Solutions: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a solution cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum is collected prior to the sample measurement.[9]
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like formamide derivatives.
-
Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or magnetic sector instruments.
-
Parameters:
-
Electron Energy: Typically 70 eV for EI.
-
Source Temperature: Maintained at a temperature sufficient to vaporize the sample without thermal decomposition.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight of the compound and its fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the .
Caption: Workflow for the analysis of formamide derivatives.
References
- 1. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formamide(75-12-7) 1H NMR spectrum [chemicalbook.com]
- 4. Ch20: Spectroscopy Analysis : Amides [chem.ucalgary.ca]
- 5. mdpi.com [mdpi.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. actachemscand.org [actachemscand.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the Cost-Effectiveness of N-Isobutylformamide in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of reagents and solvents is a critical decision that balances performance, cost, and safety. This guide provides a comprehensive evaluation of the cost-effectiveness of N-Isobutylformamide in chemical synthesis, comparing it with common alternatives. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decision-making in laboratory and industrial settings.
This compound is a versatile compound utilized both as a solvent and a reactant, particularly in N-formylation reactions. Its utility stems from its ability to act as a formyl group donor and its favorable physical properties, such as a high boiling point. However, a thorough cost-benefit analysis requires a detailed comparison with other established formylating agents and solvents.
Cost Analysis of this compound and Alternatives
Table 1: Cost Comparison of this compound (Estimated) and Alternative Formylating Agents
| Compound | Typical Use | Price (USD/kg) | Price per Mole (USD) | Notes |
| This compound (Estimated) | Formylating Agent / Solvent | ~1.31 - 2.14 | ~0.13 - 0.22 | Estimated from precursors (Isobutylamine: ~
|
| N,N-Dimethylformamide (DMF) | Formylating Agent / Solvent | ~0.65 - 2.00 | ~0.05 - 0.15 | Widely used, but with increasing regulatory scrutiny due to toxicity. |
| Formic Acid | Formylating Agent | ~0.39 - 1.00 | ~0.02 - 0.05 | A primary and cost-effective formylating agent. |
| N-Formylsaccharin | Formylating Agent | ~32,710 - 187,400 | ~6,841 - 39,560 | A solid, stable, and highly reactive reagent, but significantly more expensive. |
Disclaimer: Prices are estimates based on publicly available data for bulk quantities and are subject to market fluctuations. Laboratory-scale prices are significantly higher.
Performance Comparison in N-Formylation Reactions
N-formylation is a crucial transformation in organic synthesis, particularly for the protection of amines and the synthesis of various pharmaceuticals and agrochemicals. The choice of formylating agent significantly impacts reaction efficiency, work-up procedures, and overall cost.
Table 2: Comparison of Experimental Data for Various N-Formylation Methods
| Formylating Agent | Catalyst | Solvent | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Formic Acid | Iodine (5 mol%) | Solvent-free | Aniline | 2 h | 70 | 94 | [1] |
| Formic Acid | None | Toluene | Benzylamine | 4-9 h | Reflux | 98 | [2] |
| N-Formylsaccharin | None | Ball Mill | Aniline | 30 min | RT | 52 | [3] |
| CO₂ / Phenylsilane | Zn(OAc)₂ / 1,10-phenanthroline | - | N-methylaniline | - | 25 | 92 | [4] |
| Methanol / O₂ | AuPd–Fe₃O₄ | Methanol | N-methyl-1-phenylmethanamine | 18 h | RT | 84 |
Note: This table presents data from different studies and is not a direct head-to-head comparison. Reaction conditions and substrates vary, which can significantly influence outcomes.
Experimental Protocols
General Procedure for N-Formylation using Formic Acid and Iodine Catalyst[1]
-
To a round-bottom flask, add the amine (1.0 mmol), formic acid (2.0 mmol, 2.0 equiv.), and iodine (0.05 mmol, 5 mol%).
-
Heat the reaction mixture at 70°C with stirring for the time indicated by TLC monitoring.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Formylation using N-Formylsaccharin in a Ball Mill[3]
-
Place the amine (1.0 mmol) and N-formylsaccharin (1.0 mmol, 1.0 equiv.) in a milling jar.
-
Mill the mixture at room temperature for the specified time.
-
After the reaction, extract the product with a suitable solvent.
-
Filter to remove saccharin byproduct.
-
Evaporate the solvent to obtain the formylated product.
Workflow and Pathway Diagrams
To visualize the logical flow of selecting a formylation method and the general reaction pathway, the following diagrams are provided.
Caption: Decision workflow for selecting an N-formylation method.
Caption: Generalized pathway for nucleophilic N-formylation.
Conclusion
The cost-effectiveness of this compound in synthesis is a multifaceted issue. While a precise market price remains elusive, a cost estimation based on its precursors suggests it is a moderately priced reagent, more expensive than formic acid and potentially DMF, but significantly cheaper than specialty reagents like N-formylsaccharin.
The choice of a formylating agent should not be based solely on cost. For large-scale industrial processes where cost is paramount, formic acid remains a strong contender due to its low price and high atom economy. However, the use of this compound can be advantageous in specific applications where its properties as a solvent or its specific reactivity profile offer benefits in terms of yield, purity, or simplified work-up, potentially offsetting its higher initial cost. For high-value products, such as pharmaceuticals, the higher cost of reagents like N-formylsaccharin can be justified by their high reactivity, selectivity, and mild reaction conditions, which can lead to higher overall process efficiency.
Ultimately, the most cost-effective approach will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. The data and protocols presented in this guide provide a foundation for making an informed and objective decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Bulk from Manufacturing Company - Chemball.com [m.chemball.com]
- 3. mdpi.com [mdpi.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
case studies comparing reaction outcomes with N-Isobutylformamide
A Comparative Guide to N-Isobutylformamide in Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound's performance as a reagent in chemical synthesis, particularly in N-formylation and reductive amination reactions. Due to a lack of direct comparative studies in the available scientific literature, this guide presents a representative case study of the Leuckart-Wallach reaction. The data presented for this compound is extrapolated based on general principles and reported outcomes for similar N-substituted formamides.
Introduction to Formamides in Chemical Synthesis
Formamides are a critical class of reagents in organic chemistry, serving as versatile sources for the formyl group (-CHO). They are widely employed in the N-formylation of amines, a crucial step in the synthesis of pharmaceuticals and other fine chemicals. The formyl group can act as a protecting group for amines or be a key structural component of the final molecule. Furthermore, in reactions like the Leuckart-Wallach reaction, formamides act as both a nitrogen source and a reducing agent to convert aldehydes and ketones into amines, often proceeding through an N-formylated intermediate. Common formamides used in synthesis include formamide, N,N-dimethylformamide (DMF), and N-methylformamide.
This compound is another member of this class, offering a different steric and electronic profile due to the isobutyl group. While specific comparative data is scarce, its structure suggests it could offer unique selectivity or reactivity in certain transformations.
Case Study: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones. In this case study, we compare the hypothetical reaction outcomes for the synthesis of N-cyclohexylformamide and subsequently cyclohexylamine from cyclohexanone, using Formamide, N,N-Dimethylformamide (DMF), and this compound.
Comparative Reaction Outcomes
The following table summarizes the hypothetical quantitative data for the Leuckart-Wallach reaction of cyclohexanone with different formamide reagents.
| Parameter | Formamide | N,N-Dimethylformamide (DMF) | This compound |
| Reagent | HCONH₂ | HCON(CH₃)₂ | HCONHCH₂CH(CH₃)₂ |
| Reaction Time (h) | 12 | 8 | 10 |
| Temperature (°C) | 160-170 | 150-160 | 155-165 |
| Yield of N-cyclohexylformamide (%) | 65 | 75 | 70 |
| Selectivity for Primary Amine (%) | >95 | Not Applicable (forms tertiary amine) | >95 |
| Byproducts | Ammonium formate, water | Dimethylamine, CO₂ | Isobutylamine, CO₂ |
| Safety Considerations | Releases ammonia, a corrosive gas. | DMF is a suspected carcinogen and has good skin permeability. | Releases isobutylamine, a flammable and corrosive liquid. |
Note: The data presented is representative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocol: Leuckart-Wallach Reaction with this compound
This protocol describes a representative procedure for the N-formylation of cyclohexanone using this compound.
Materials:
-
Cyclohexanone (1.0 eq)
-
This compound (3.0 eq)
-
Formic acid (0.1 eq, catalyst)
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Toluene (as solvent)
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add cyclohexanone (e.g., 9.8 g, 0.1 mol), this compound (e.g., 30.3 g, 0.3 mol), a catalytic amount of formic acid (e.g., 0.46 g, 0.01 mol), and toluene (100 mL).
-
Reaction Execution: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). Continue refluxing for 10-12 hours, or until the starting material is consumed. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Work-up of N-formyl Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The toluene is removed under reduced pressure. The resulting crude N-cyclohexyl-N-isobutylformamide can be purified by vacuum distillation or column chromatography.
-
Hydrolysis to the Primary Amine: To the crude formamide, add 6M hydrochloric acid (100 mL). Heat the mixture to reflux for 4-6 hours to hydrolyze the formamide.
-
Isolation of the Amine: After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted starting material or byproducts. The aqueous layer is then basified with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 12), keeping the flask in an ice bath. The liberated cyclohexylamine is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclohexylamine. Further purification can be achieved by distillation.
Visualizing the Reaction Pathway
The following diagrams illustrate the key transformations in the Leuckart-Wallach reaction.
Caption: General pathway of the Leuckart-Wallach reaction.
Caption: Experimental workflow for the Leuckart-Wallach synthesis.
Conclusion
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Isobutylformamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-Isobutylformamide, a key intermediate in various chemical syntheses.[1] In the realm of pharmaceutical development and quality control, robust and reliable analytical methods are paramount. Cross-validation of these methods ensures consistency and accuracy of results across different techniques or laboratories.[2][3][4] This document outlines hypothetical, yet representative, experimental protocols for two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and presents a framework for their cross-validation.
Comparative Performance of Analytical Methods
The selection of an analytical method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. Below is a summary of expected performance characteristics for the GC-FID and HPLC-UV methods for this compound analysis.
| Performance Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 101.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | ≤ 2% |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 5 µg/mL | Signal-to-Noise ratio ≥ 10 |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV are provided below. These protocols are foundational for establishing method performance and subsequent cross-validation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To quantify this compound using a robust and sensitive GC-FID method.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 200°C, hold for 2 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection Volume: 1 µL (Split ratio 20:1)
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 50 µg/mL, and 80 µg/mL).
-
For unknown samples, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibration range.
Analysis:
-
Inject the calibration standards to establish the linearity of the method.
-
Inject the QC samples to assess accuracy and precision.
-
Inject the unknown samples for quantification.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Objective: To provide an alternative and widely accessible method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent
-
Detector: Waters 2489 UV/Visible Detector or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Generate a series of calibration standards from 5 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 15 µg/mL, 100 µg/mL, and 175 µg/mL).
-
Dissolve unknown samples in the mobile phase to a concentration within the calibration range.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to construct a calibration curve.
-
Analyze the QC samples to verify the accuracy and precision of the run.
-
Inject the unknown samples to determine their this compound content.
Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to support a single study or when transferring a method between laboratories.[2] The goal is to ensure that the results are comparable and that there is no significant bias between the methods.[5]
References
- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
Assessing Amino Acid Racemization in N-Isobutylformamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is critical in peptide synthesis to ensure high yield and purity while minimizing side reactions, most notably racemization. While N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have traditionally dominated as solvents in solid-phase peptide synthesis (SPPS), their toxicity profiles have prompted a search for safer alternatives. This guide provides a comparative assessment of N-Isobutylformamide as a potential solvent, focusing on the critical aspect of amino acid racemization. Due to the limited direct research on this compound in this specific context, this guide draws comparisons with commonly used solvents and provides detailed experimental protocols for researchers to conduct their own assessments.
Solvent Property Comparison
A solvent's physicochemical properties can influence reaction kinetics and the propensity for side reactions like racemization. Below is a comparison of this compound with other common solvents used in peptide synthesis.
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Acetonitrile (ACN) | Tetrahydrofuran (THF) |
| Molecular Weight ( g/mol ) | 101.15[1][2][3][4] | 73.09 | 99.13 | 41.05 | 72.11 |
| Boiling Point (°C) | 218-220 | 153 | 202 | 81.6 | 66 |
| Polarity (Dielectric Constant) | Not available | 36.7 | 32.2 | 37.5 | 7.6 |
| Toxicity Profile | Limited data available | Reprotoxic[5] | Reprotoxic[6] | Less toxic than DMF/NMP | Less toxic than DMF/NMP |
Understanding Racemization in Peptide Synthesis
Racemization is the process by which an enantiomerically pure amino acid is converted into a mixture of both L- and D-isomers during the peptide coupling reaction. This loss of stereochemical integrity is a major concern in the synthesis of therapeutic peptides, as the presence of diastereomeric impurities can significantly impact biological activity and safety.
The primary mechanism of racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. The rate of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagents, the base, the temperature, and the solvent.
Mechanism of amino acid racemization during peptide synthesis.
Experimental Protocols for Assessing Racemization
To objectively assess the extent of amino acid racemization in this compound, standardized experimental protocols are essential. The following are detailed methodologies for analyzing amino acid enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method involves the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent, followed by separation and quantification using reverse-phase HPLC.
1. Sample Preparation (Peptide Hydrolysis):
-
Accurately weigh 1-5 mg of the synthesized peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Freeze the sample in liquid nitrogen and seal the tube under vacuum.
-
Hydrolyze at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.
2. Derivatization:
-
To 100 µL of the reconstituted hydrolysate, add 100 µL of a chiral derivatizing agent solution (e.g., Marfey's reagent, FDAA).
-
Add 20 µL of 1 M NaHCO3 to adjust the pH to ~9.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Cool the mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm.
-
Quantification: The percentage of the D-isomer is calculated from the peak areas of the L- and D-diastereomers.
Workflow for HPLC-based assessment of amino acid racemization.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and resolution for the analysis of amino acid enantiomers after derivatization to form volatile compounds.
1. Sample Preparation (Peptide Hydrolysis):
-
Follow the same hydrolysis procedure as described for the HPLC method.
2. Derivatization:
-
Dry the hydrolysate completely under nitrogen.
-
Add 100 µL of an esterification reagent (e.g., 3 M HCl in n-butanol) and heat at 100°C for 15 minutes.
-
Evaporate the reagent under nitrogen.
-
Add 50 µL of an acylation reagent (e.g., trifluoroacetic anhydride) and 50 µL of dichloromethane.
-
Heat at 100°C for 5 minutes.
-
Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent (e.g., dichloromethane).
3. GC-MS Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 4°C/min.
-
Mass Spectrometer: Electron ionization (EI) source, scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
Quantification: The percentage of the D-isomer is determined by comparing the peak areas of the L- and D-enantiomers.
Workflow for GC-MS-based assessment of amino acid racemization.
Comparative Performance and Conclusion
Studies have shown that greener solvents like N-butylpyrrolidinone (NBP) can lead to lower or equal levels of racemization compared to DMF.[5] This suggests that alternative amide-based solvents can indeed offer improved performance in terms of minimizing this critical side reaction.
To definitively assess the performance of this compound, researchers are encouraged to utilize the detailed experimental protocols provided in this guide. By conducting direct comparisons with established solvents like DMF and NMP under identical reaction conditions, the scientific community can build a comprehensive understanding of the benefits and drawbacks of this compound in peptide synthesis. This data-driven approach will be crucial for the adoption of safer and more efficient solvents in the development and manufacturing of therapeutic peptides.
References
- 1. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Navigating the Safe Handling of N-Isobutylformamide: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling N-Isobutylformamide, a comprehensive approach to personal protection is critical to minimize exposure risk. The following PPE is recommended based on the potential hazards associated with similar formamide compounds.
Eye and Face Protection:
-
Wear tightly fitting safety goggles.[1]
-
For splash hazards, use a face shield in conjunction with safety goggles.
Skin Protection:
-
Gloves: Wear impervious gloves.[1] The selection of glove material should be based on chemical compatibility and breakthrough time. While specific data for this compound is unavailable, nitrile gloves are a common recommendation for similar chemicals. Always inspect gloves for integrity before use.[1]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1] For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
If engineering controls are insufficient or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Quantitative Safety Data for Related Formamides
The following table summarizes key quantitative safety data for chemicals structurally related to this compound. This information should be used as a conservative guide for risk assessment.
| Parameter | N,N-Diisobutylformamide | N-Methylformamide | N,N-Dibutylformamide |
| Flash Point | 91.9°C[1] | No Data Available | No Data Available |
| Boiling Point | 245.5°C at 760mmHg[1] | No Data Available | No Data Available |
| Vapor Pressure | 0.0287mmHg at 25°C[1] | No Data Available | No Data Available |
| Density | 0.862g/cm3[1] | No Data Available | No Data Available |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound and Contaminated Materials
Caption: A step-by-step plan for the proper disposal of this compound and associated contaminated materials.
Operational Plan:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment, considering the potential hazards of this compound based on the data from related compounds.
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined above before entering the work area.
-
Handling:
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Spill Response: In the event of a spill, evacuate the area and follow your institution's established spill response procedures. Use an absorbent material to contain the spill and dispose of it as hazardous waste.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan:
-
Waste Segregation: Collect all this compound waste, including contaminated materials like gloves, absorbent pads, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is compatible with this compound, properly sealed, and stored in a designated secondary containment area.
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this compound down the drain.
By adhering to these stringent safety protocols, laboratory professionals can confidently and safely manage the handling and disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
